molecular formula C9H10O3 B143543 2-Hydroxymethyl-1,4-benzodioxane CAS No. 3663-82-9

2-Hydroxymethyl-1,4-benzodioxane

カタログ番号: B143543
CAS番号: 3663-82-9
分子量: 166.17 g/mol
InChIキー: GWQOQQVKVOOHTI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxymethyl-1,4-benzodioxane, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403800. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQOQQVKVOOHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101283793
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-82-9
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzodioxan-2-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403800
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51502
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36578
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24520
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3663-82-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1880
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101283793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-benzodioxane-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.838
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-Hydroxymethyl-1,4-benzodioxane" synthesis from catechol and epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Hydroxymethyl-1,4-benzodioxane from catechol and epichlorohydrin. This compound serves as a crucial intermediate in the development of various pharmaceutical agents, including Guanoxan.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data to facilitate its application in research and development.

Reaction Mechanism and Principles

The synthesis of this compound from catechol and epichlorohydrin is a two-step process that proceeds via a base-catalyzed reaction. The reaction is initiated by the deprotonation of catechol by a base, typically a hydroxide or an organic amine, to form a phenoxide ion. This is followed by a nucleophilic attack of the phenoxide on the epoxide ring of epichlorohydrin, leading to the opening of the epoxide. The subsequent intramolecular cyclization results in the formation of the 1,4-benzodioxane ring.

The overall reaction can be summarized as follows:

Step 1: Epoxide Ring Opening The phenoxide ion attacks the less sterically hindered carbon of the epichlorohydrin's epoxide ring in an SN2 reaction.

Step 2: Intramolecular Cyclization The resulting alkoxide then undergoes an intramolecular SN2 reaction, displacing the chloride to form the six-membered 1,4-benzodioxane ring.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols adapted from the literature.

Protocol 1: Potassium Hydroxide Catalyzed Synthesis

This method employs potassium hydroxide as the base for the reaction.

  • Materials:

    • Pyrocatechol (Catechol)

    • Epichlorohydrin

    • 10% aqueous Potassium Hydroxide solution

    • Ether

    • Dilute Potassium Hydroxide solution

    • Ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.5 mole of pyrocatechol and 1.5 moles of epichlorohydrin.

    • While stirring vigorously, add 1 mole of 10% aqueous potassium hydroxide solution.

    • Heat the mixture to 100°C and maintain vigorous stirring.

    • After the reaction is complete, cool the mixture to room temperature.

    • Extract the product with ether.

    • Wash the ether extract with dilute potassium hydroxide solution and then with water.

    • Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the ether to obtain the crude product.

    • Recrystallize the crude product from ethanol to yield pure this compound.[2]

  • Expected Product Characteristics:

    • Melting Point: 87-90°C[1][2]

Protocol 2: Chiral Synthesis using an Organic Amine Catalyst

This protocol is designed for the synthesis of chiral this compound, which is often crucial for pharmacological activity.

  • Materials:

    • (R)-Epichlorohydrin

    • Catechol

    • Ethyl acetate

    • Pyridine

    • 2M Sulfuric acid solution

    • Methanol

    • 2M Sodium Hydroxide solution

    • Dichloromethane

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate in a suitable reaction vessel.

    • Add 21.436 g (0.1946 mol, 1.8 equivalents) of catechol to the solution.

    • Add 1.74 ml (0.0216 mol, 0.2 equivalents) of pyridine and stir the mixture at 40°C for 2 days.[3]

    • After the reaction period, adjust the pH of the reaction mixture to 4-5 by adding 2M sulfuric acid solution.

    • Wash the mixture with water and then remove the solvent under reduced pressure.

    • Dissolve the obtained crude product in 23 ml of methanol.

    • Cool the solution to 0°C and add 233 ml (0.2594 mol, 2.4 equivalents) of 2M NaOH dropwise over 1.5 hours.

    • Continue stirring for an additional 2.5 hours.

    • Extract the reaction mixture with dichloromethane.

    • Wash the extract successively with 2M aqueous NaOH solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent from the filtrate under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described protocols for easy comparison.

ParameterProtocol 1 (KOH)Protocol 2 (Chiral)
Reactants Pyrocatechol, Epichlorohydrin(R)-Epichlorohydrin, Catechol
Catalyst/Base 10% aq. KOHPyridine, 2M NaOH
Solvent None (Epichlorohydrin in excess)Ethyl acetate, Methanol, Dichloromethane
Temperature 100°C40°C (ring opening), 0°C (cyclization)
Reaction Time Not specified2 days (ring opening), 4 hours (cyclization)
Yield Not specified53-68%
Enantiomeric Excess Not applicable99.2-99.4% ee
Purification Recrystallization from ethanolExtraction and solvent removal

Visualizations

To further clarify the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Catechol Catechol Phenoxide Phenoxide Ion Catechol->Phenoxide + Base (- H2O) Epichlorohydrin Epichlorohydrin RingOpened Ring-Opened Intermediate Phenoxide->RingOpened + Epichlorohydrin Product This compound RingOpened->Product Intramolecular Cyclization (- Cl-)

Caption: Reaction mechanism for the synthesis of this compound.

experimental_workflow A 1. Reactant Mixing (Catechol, Epichlorohydrin, Catalyst/Base, Solvent) B 2. Reaction (Heating and Stirring) A->B Initiate Reaction C 3. Workup (pH adjustment, Extraction) B->C Quench and Separate D 4. Purification (Recrystallization/Solvent Removal) C->D Isolate Crude Product E 5. Product Characterization (e.g., Melting Point, NMR) D->E Obtain Pure Product

Caption: Generalized experimental workflow for the synthesis.

References

A Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxymethyl-1,4-benzodioxane is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure, featuring a fused benzene and dioxane ring with a hydroxymethyl substituent, provides a versatile scaffold for drug design. This document provides a comprehensive overview of the chemical properties of this compound, detailed protocols for its structure elucidation using modern spectroscopic techniques, and an exploration of its potential biological significance.

Chemical Properties

This compound is a white to pale yellow crystalline solid at room temperature.[1][2] It is soluble in organic solvents.[2] The key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₁₀O₃[3]
Molecular Weight 166.17 g/mol [3]
CAS Number 3663-82-9[3]
Melting Point 87-90 °C[4]
Boiling Point 286 °C[2]
Appearance White to pale cream or pale yellow to pale orange crystals or powder[1]
IUPAC Name (2,3-dihydro-1,4-benzodioxin-2-yl)methanol[1]
InChI Key GWQOQQVKVOOHTI-UHFFFAOYSA-N[1]
SMILES OCC1COC2=CC=CC=C2O1[1]

Structure Elucidation

The confirmation of the chemical structure of this compound is typically achieved through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide critical information.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the benzene ring, the protons of the dioxane ring, and the protons of the hydroxymethyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the assignment of each proton to its specific position in the molecule. For instance, the aromatic protons will appear in the downfield region (typically 6.8-7.0 ppm), while the aliphatic protons of the dioxane and hydroxymethyl groups will be found in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms (e.g., aromatic, aliphatic, attached to an oxygen atom).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl (-OH) group.

  • C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region correspond to the C-O stretching vibrations of the ether linkages in the dioxane ring and the alcohol.

  • Aromatic C=C Stretch: Absorption bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds in the benzene ring.

  • Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds of the aromatic ring.

  • Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the dioxane ring and the hydroxymethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (166.17 g/mol ).

  • Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact, giving rise to smaller, stable charged fragments. The analysis of these fragment ions can further confirm the structure.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.

IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Impact (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Synthesis and Biological Significance

This compound is often synthesized from catechol and a suitable three-carbon synthon like epichlorohydrin or glycidol.[6] The benzodioxane moiety is a structural feature in a number of biologically active compounds.[7][8] Derivatives of 1,4-benzodioxane have been investigated for a range of pharmacological activities, including:

  • Alpha-adrenoceptor antagonism: Some benzodioxane derivatives are known to act as antagonists at α-adrenergic receptors, which are involved in the regulation of blood pressure and other physiological processes.[9]

  • Antihepatotoxic activity: this compound itself has been noted for its antihepatotoxic activity.[4]

  • Neurotrophic activity: Certain 1,4-benzodioxane lignans have shown neurotrophic activity.[7]

  • Anticancer and antimicrobial agents: The 1,4-benzodioxane scaffold has been explored in the development of antiproliferative and antimicrobial agents.[8]

The hydroxymethyl group at the 2-position provides a convenient handle for further chemical modifications, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound, such as this compound.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation and Structure Confirmation A Sample Preparation (Dissolution/Pelletizing) B Mass Spectrometry (MS) Determine Molecular Weight A->B C Infrared (IR) Spectroscopy Identify Functional Groups A->C D NMR Spectroscopy (1H, 13C) Map C-H Framework A->D E Propose Putative Structure B->E C->E D->E F Compare with Reference Spectra E->F G Final Structure Confirmed F->G

Caption: Workflow for Spectroscopic Structure Elucidation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development due to its versatile structure and the biological activities exhibited by its derivatives. The structural elucidation of this compound is straightforward using a combination of modern spectroscopic techniques. The detailed protocols and data presented in this guide provide a valuable resource for researchers working with this and related compounds.

References

Spectroscopic Analysis of 2-Hydroxymethyl-1,4-benzodioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxymethyl-1,4-benzodioxane, a key intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral analysis, experimental protocols, and visual representations of the data and workflows.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.91m4HAr-H
4.33m1HO-CH
4.21dd1HO-CH₂
3.99dd1HO-CH₂
3.82d2HCH₂-OH
2.11s1HOH

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
143.19Ar-C
142.27Ar-C
121.98Ar-CH
121.73Ar-CH
117.42Ar-CH
117.18Ar-CH
71.93O-CH
64.91O-CH₂
63.92CH₂-OH

Solvent: CDCl₃, Reference: TMS

Table 3: Infrared (IR) Spectroscopy Peak List
Wavenumber (cm⁻¹)Transmittance (%)Assignment
338839O-H stretch (alcohol)
292567C-H stretch (aliphatic)
287769C-H stretch (aliphatic)
149422C=C stretch (aromatic)
127025C-O-C stretch (asymmetric)
121648C-O-C stretch (symmetric)
112048C-O stretch
106632C-O stretch
74737C-H bend (aromatic)

Technique: KBr Pellet

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
16645[M]⁺ (Molecular Ion)
135100[M - CH₂OH]⁺
10725[C₇H₇O]⁺
7730[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For the ¹H NMR spectrum, the data was acquired with a spectral width of 12 ppm, a relaxation delay of 5 seconds, and 16 scans. For the ¹³C NMR spectrum, a spectral width of 200 ppm, a relaxation delay of 2 seconds, and a larger number of scans were used to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced into the ion source, and the molecules were bombarded with a beam of electrons with an energy of 70 eV. The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data FID Signal -> NMR Spectrum NMR->NMR_Data IR_Data Interferogram -> IR Spectrum IR->IR_Data MS_Data Ion Detection -> Mass Spectrum MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow.
Key Mass Spectrometry Fragmentation Pathways

This diagram illustrates the primary fragmentation pathways of this compound under electron ionization.

MS_Fragmentation M [M]⁺ m/z = 166 F1 [M - CH₂OH]⁺ m/z = 135 M->F1 - CH₂OH F2 [C₇H₇O]⁺ m/z = 107 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - CH₂O

Key fragmentation pathways.
NMR Signal Assignments

The following diagram visually assigns the ¹H and ¹³C NMR signals to the corresponding atoms in the this compound molecule.

NMR_Assignments cluster_structure Molecular Structure cluster_h_nmr ¹H NMR Assignments cluster_c_nmr ¹³C NMR Assignments mol H_Ar Ar-H 6.91 ppm H_OCH O-CH 4.33 ppm H_OCH2 O-CH₂ 4.21, 3.99 ppm H_CH2OH CH₂-OH 3.82 ppm H_OH OH 2.11 ppm C_Ar_C Ar-C 143.19, 142.27 ppm C_Ar_CH Ar-CH 121.98, 121.73, 117.42, 117.18 ppm C_OCH O-CH 71.93 ppm C_OCH2 O-CH₂ 64.91 ppm C_CH2OH CH₂-OH 63.92 ppm

NMR signal assignments.

An In-depth Technical Guide to the Physical Properties of 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2-Hydroxymethyl-1,4-benzodioxane (CAS No: 3663-82-9), a substituted benzodioxane with known antihepatotoxic activity and a valuable intermediate in the synthesis of pharmaceuticals such as Guanoxan.[1] A thorough understanding of its physical characteristics, namely its melting point and solubility, is fundamental for its application in research and drug development, influencing aspects from reaction conditions and purification to formulation and bioavailability.

Core Physical Properties

The physical state of this compound is typically a white to light yellow or pale orange crystalline powder.[1][2] The quantitative physical properties are summarized in the table below.

Physical PropertyValueSource(s)
Melting Point 87-90 °C[1]
85.0-92.0 °C[2]
Solubility Water: Insoluble (parent compound)[3]
Organic Solvents: Soluble (parent compound)[3]
Note: The presence of a hydroxymethyl group is expected to increase solubility in polar solvents compared to the parent 1,4-benzodioxane.

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C. The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range. The capillary method is a widely accepted technique for this determination.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer's bulb. This assembly is then placed in a melting point apparatus, which can be an oil bath (e.g., Thiele tube) or a metal block heater.

  • Heating: The apparatus is heated gradually, and the temperature is monitored closely. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation and Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range between T1 and T2. For this compound, this is consistently reported in the range of 87-90 °C.[1]

Solubility Determination

Solubility is a crucial parameter for drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a conventional and reliable technique for determining the thermodynamic solubility of a compound.

Methodology: Shake-Flask Method for Solubility Determination

  • Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, airtight container. The excess solid ensures that a saturated solution is formed.

  • Equilibration: The container is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectrophotometric method.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination and reporting of the physical properties of a chemical compound like this compound.

G cluster_0 Start: Compound Acquisition cluster_1 Melting Point Determination cluster_2 Solubility Determination (Shake-Flask) cluster_3 Data Reporting A Obtain pure sample of This compound B Prepare capillary sample A->B E Add excess solid to solvent A->E C Heat in melting point apparatus B->C D Record melting range (T1-T2) C->D I Tabulate quantitative data D->I F Equilibrate at constant temperature E->F G Separate solid and liquid phases F->G H Analyze solute concentration in filtrate G->H H->I J Document experimental protocols I->J K Final Technical Report J->K

Workflow for Physical Property Characterization.

References

A Comprehensive Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethyl-1,4-benzodioxane is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its benzodioxane core is a recurring motif in medicinal chemistry, associated with a range of pharmacological activities. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential biological applications, with a focus on its reported antihepatotoxic and its role as a precursor to adrenergic agents.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
CAS Number 3663-82-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Synonyms 1,4-Benzodioxan-2-methanol
Appearance White to light yellow crystalline powder
Melting Point 87-90 °C

Synthesis Protocols

General Synthesis from Catechol and Epichlorohydrin

A common and direct method for the synthesis of this compound involves the reaction of catechol with epichlorohydrin.

Materials:

  • Catechol

  • Epichlorohydrin

  • 10% aqueous potassium hydroxide (KOH) solution

  • Ether

  • Ethanol

  • Dilute potassium hydroxide solution

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A mixture of 0.5 mole of catechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution is prepared.

  • The mixture is stirred vigorously while being heated to 100°C.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The cooled mixture is extracted with ether.

  • The ether extract is washed sequentially with dilute potassium hydroxide solution and then with water.

  • The washed ether extract is dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The ether is evaporated to yield the crude product.

  • The crude product is recrystallized from ethanol to obtain pure this compound.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Final Product Catechol Catechol Reaction Stir and Heat (100°C) Catechol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction KOH Potassium Hydroxide (10% aq.) KOH->Reaction Extraction Ether Extraction Reaction->Extraction Washing Wash with dilute KOH and Water Extraction->Washing Drying Dry over Anhydrous Sulfate Washing->Drying Evaporation Evaporate Ether Drying->Evaporation Recrystallization Recrystallize from Ethanol Evaporation->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols: Biological Activity Assessment

While this compound itself is primarily an intermediate, it has been noted for its antihepatotoxic activity. Furthermore, the broader class of benzodioxanes is known for its interaction with adrenergic receptors. Below is a representative protocol for evaluating the antihepatotoxic potential of a compound, based on studies of similar benzodioxane derivatives.

In Vivo Antihepatotoxic Activity in a Rat Model

This protocol outlines a general procedure for inducing liver toxicity in rats using carbon tetrachloride (CCl₄) and evaluating the protective effects of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Carbon tetrachloride (CCl₄)

  • Olive oil

  • Test compound (e.g., a derivative of this compound)

  • Standard hepatoprotective drug (e.g., Silymarin)

  • Anesthetic (e.g., ether or isoflurane)

  • Biochemical assay kits for liver function markers (e.g., ALT, AST, ALP, bilirubin)

  • Kits for oxidative stress markers (e.g., MDA, NP-SH, TP)

  • Formalin solution (10%)

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week with free access to standard pellet diet and water.

  • Grouping: Divide the animals into several groups (n=6 per group):

    • Group I (Normal Control): Receives the vehicle (e.g., olive oil) only.

    • Group II (Toxicant Control): Receives CCl₄ in olive oil.

    • Group III (Standard): Receives a standard drug (e.g., Silymarin) plus CCl₄.

    • Group IV, V, etc. (Test Groups): Receive different doses of the test compound plus CCl₄.

  • Dosing Regimen: Administer the test compound or standard drug orally for a predefined period (e.g., 7 days). On the final day of treatment, induce hepatotoxicity in all groups except the normal control by intraperitoneal injection of CCl₄ (e.g., 1 ml/kg body weight, 1:1 in olive oil).

  • Sample Collection: 24 hours after CCl₄ administration, anesthetize the animals and collect blood via cardiac puncture. Subsequently, euthanize the animals and excise the liver.

  • Biochemical Analysis: Centrifuge the blood to separate the serum. Analyze the serum for levels of liver function markers such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and bilirubin.

  • Oxidative Stress Markers: Homogenize a portion of the liver tissue to assess levels of Malondialdehyde (MDA), Non-Protein Sulfhydryls (NP-SH), and Total Protein (TP).

  • Histopathology: Fix a section of the liver in 10% formalin, process it for paraffin embedding, section, and stain with H&E for microscopic examination of liver architecture.

G In Vivo Hepatoprotectivity Assay Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_analysis Data Collection & Analysis cluster_outcome Outcome Acclimatization Animal Acclimatization Grouping Animal Grouping Acclimatization->Grouping Dosing Daily Dosing (Test Compound/Standard) Grouping->Dosing Induction Induce Hepatotoxicity (CCl4) Dosing->Induction Sample_Collection Blood & Liver Collection Induction->Sample_Collection Biochemistry Serum Biochemical Analysis Sample_Collection->Biochemistry Oxidative_Stress Liver Oxidative Stress Markers Sample_Collection->Oxidative_Stress Histopathology Liver Histopathology Sample_Collection->Histopathology Evaluation Evaluate Hepatoprotective Effect Biochemistry->Evaluation Oxidative_Stress->Evaluation Histopathology->Evaluation

Caption: Workflow for evaluating the antihepatotoxic activity of a compound.

Potential Signaling Pathways and Mechanism of Action

While specific signaling pathways for this compound are not extensively detailed in the public literature, the activities of related benzodioxane compounds suggest potential mechanisms. For instance, the antihepatotoxic effects of benzodioxane-containing compounds are often linked to their antioxidant properties, which can mitigate the oxidative stress induced by toxins like CCl₄. This involves quenching free radicals and restoring the levels of endogenous antioxidants.

As derivatives of this compound are used to synthesize α-adrenergic antagonists, its core structure is relevant to the adrenergic signaling pathway. α-Adrenergic antagonists typically function by competitively blocking the α-adrenergic receptors (α1 and α2), thereby inhibiting the vasoconstrictive and other sympathomimetic effects of catecholamines like norepinephrine.

G Hypothesized Adrenergic Antagonism Logic cluster_ligand Ligand cluster_receptor Receptor cluster_response Cellular Response Norepinephrine Norepinephrine Alpha_Receptor α-Adrenergic Receptor Norepinephrine->Alpha_Receptor Binds & Activates Antagonist Benzodioxane Derivative (Antagonist) Antagonist->Alpha_Receptor Binds & Blocks Response Physiological Response (e.g., Vasoconstriction) Alpha_Receptor->Response Leads to No_Response Blocked Response Alpha_Receptor->No_Response Inhibition leads to

Caption: Logic of α-adrenergic receptor antagonism by benzodioxane derivatives.

Conclusion

This compound is a key chemical entity with established synthetic utility and potential for biological activity. Its straightforward synthesis and the known pharmacological relevance of the benzodioxane scaffold make it a compound of continuing interest for researchers in medicinal chemistry and drug development. The protocols and data presented in this guide offer a foundational resource for professionals engaged in the exploration and application of this versatile molecule.

Synthesis and Characterization of 2-Hydroxymethyl-1,4-benzodioxane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, characterization, and biological significance of 2-Hydroxymethyl-1,4-benzodioxane and its derivatives. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. This document outlines key synthetic methodologies, comprehensive characterization data, and insights into the mechanisms of action of these derivatives, making it a valuable resource for researchers in drug discovery and development.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core can be achieved through several methods, with the reaction of a catechol precursor with an epoxide being the most common. Both racemic and chiral syntheses have been well-established.

General Racemic Synthesis

A widely used method for the synthesis of racemic this compound involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base.[1]

Experimental Protocol:

  • Reaction Setup: A mixture of pyrocatechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is prepared.

  • Reaction Conditions: The mixture is stirred vigorously and heated to 100°C.

  • Work-up: After cooling, the reaction mixture is extracted with ether.

  • Purification: The ether extract is washed with a dilute potassium hydroxide solution and then with water. The organic layer is dried and the solvent is evaporated. The crude product is recrystallized from ethanol to yield this compound.[1]

Chiral Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane

The enantiomerically pure forms of this compound are often desired for pharmacological studies, as biological activity is typically stereospecific. A common approach involves a two-step process starting from a chiral epoxide.[2]

Experimental Protocol:

  • Ring Opening: (R)-epichlorohydrin (10 g, 0.1081 mol) is dissolved in ethyl acetate (18 ml), to which catechol (21.436 g, 0.1946 mol) and pyridine (1.74 ml, 0.0216 mol) are added. The solution is stirred at 40°C for 2 days. The reaction mixture's pH is then adjusted to 4-5 with a 2M sulfuric acid solution.

  • Cyclization: After washing with water, the solvent is removed under reduced pressure. The resulting crude product is dissolved in methanol (23 ml), and a 2M NaOH solution (233 ml, 0.2594 mol) is added dropwise at 0°C over 1.5 hours.

  • Work-up and Purification: The mixture is stirred for an additional 2.5 hours and then extracted with dichloromethane. The organic extract is washed successively with 2M aqueous NaOH solution and water, dried over anhydrous magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield (R)-2-Hydroxymethyl-1,4-benzodioxane.[2]

Characterization Data

The structural confirmation of this compound and its derivatives is performed using a combination of spectroscopic techniques.

CompoundSynthesis MethodYield (%)Melting Point (°C)Spectroscopic DataReference
This compound Racemic-87-901H NMR (CDCl3): δ 6.80-7.00 (m, 4H), 4.35 (dd, J=11.5, 2.5 Hz, 1H), 4.15-4.25 (m, 1H), 4.00 (dd, J=11.5, 7.5 Hz, 1H), 3.80-3.95 (m, 2H), 2.10 (t, J=6.0 Hz, 1H, OH). IR (cm-1): 3350 (O-H), 2920, 2870 (C-H), 1590, 1500 (C=C aromatic), 1260, 1070 (C-O). MS (m/z): 166 (M+).[1][3]
(R)-2-Hydroxymethyl-1,4-benzodioxane Chiral53-68-Enantiomeric Excess (ee): 99.2-99.4%[2]
1,4-Benzodioxane-6-carboxylic acid amide derivatives Multi-step from gallic acid37-4768-1381H NMR (400 MHz, CDCl3): δ 7.84-6.89 (m, Ar-H), 4.36-4.21 (m, O-CH2), 2.95-0.92 (m, alkyl chains). IR (cm-1): 3283-3275 (N-H), 1643-1633 (C=O amide). ESI-TOF-MS: [M+H]+ calculated and found.[4]

Biological Activities and Signaling Pathways

Derivatives of this compound have been reported to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Certain 1,4-benzodioxane-hydrazone derivatives have shown potent anticancer activity. For instance, compound 7e from a synthesized series demonstrated significant growth inhibition against a panel of 56 cancer cell lines, with an average GI50 of 6.92 μM. This compound was particularly effective against melanoma cell lines, with GI50 values as low as 0.20 μM.[5] Mechanistic studies revealed that this compound induces apoptosis and causes S-phase arrest in cancer cells. The mTOR kinase pathway was identified as a potential target, with an IC50 of 5.47 μM for compound 7e .[5]

mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell Growth and Proliferation Cell Growth and Proliferation mTORC1->Cell Growth and Proliferation Apoptosis Inhibition Apoptosis Inhibition mTORC1->Apoptosis Inhibition Benzodioxane Derivative (7e) Benzodioxane Derivative (7e) Benzodioxane Derivative (7e)->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by a 1,4-benzodioxane derivative.

Antibacterial Activity

The 1,4-benzodioxane scaffold has been utilized to develop inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics. Benzodioxane-benzamide derivatives have shown potent antimicrobial activity against both methicillin-sensitive and -resistant Staphylococcus aureus (MRSA). These compounds disrupt the formation of the Z-ring, which is essential for bacterial cytokinesis.

Neurological Activity

Derivatives of this compound have been designed as ligands for various neurotransmitter receptors, including adrenergic and serotonin receptors. This makes them interesting candidates for the development of treatments for neurological and psychiatric disorders.

Experimental Workflow in Drug Discovery

The development of novel this compound derivatives as therapeutic agents typically follows a structured workflow from initial design and synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Chemical Synthesis & Characterization cluster_2 Biological Evaluation Target Identification Target Identification Lead Identification Lead Identification Target Identification->Lead Identification Synthesis of Derivatives Synthesis of Derivatives Lead Identification->Synthesis of Derivatives Lead Optimization Lead Optimization Purification Purification Synthesis of Derivatives->Purification Structural Characterization Structural Characterization Purification->Structural Characterization In vitro Assays In vitro Assays Structural Characterization->In vitro Assays In vitro Assays->Lead Optimization In vivo Models In vivo Models In vitro Assays->In vivo Models ADMET Studies ADMET Studies In vivo Models->ADMET Studies ADMET Studies->Lead Optimization

Caption: General workflow for the discovery and development of small molecule drugs.

References

The 1,4-Benzodioxane Scaffold: A Privileged Motif in Drug Discovery and a Guide to Its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1,4-benzodioxane ring system is a prominent structural motif in a vast array of biologically active compounds, spanning naturally occurring lignans to synthetically developed pharmaceuticals. Its inherent conformational rigidity and capacity for diverse substitutions have established it as a "privileged scaffold" in medicinal chemistry. This technical guide provides an in-depth exploration of the multifaceted biological activities associated with the 1,4-benzodioxane core. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its therapeutic potential. This document details the quantitative biological data of various derivatives, outlines key experimental protocols for activity assessment, and visualizes the intricate signaling pathways modulated by these compounds.

Introduction

The 1,4-benzodioxane scaffold, a bicyclic system comprising a benzene ring fused to a 1,4-dioxane ring, has been a subject of extensive research in medicinal chemistry for decades.[1] Its unique structural features allow for precise three-dimensional arrangements of substituents, enabling targeted interactions with a multitude of biological macromolecules. This has led to the development of 1,4-benzodioxane derivatives with a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neurological effects. This guide aims to consolidate the current understanding of the biological landscape of this versatile scaffold, providing a valuable resource for the scientific community.

Quantitative Biological Activity Data

The biological efficacy of 1,4-benzodioxane derivatives is quantified through various metrics such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the minimum inhibitory concentration (MIC). The following tables summarize the reported activities of selected 1,4-benzodioxane-containing compounds against a range of biological targets.

Anticancer Activity

The 1,4-benzodioxane scaffold is a key component in numerous compounds exhibiting potent anticancer properties. These derivatives often target critical signaling molecules involved in cancer cell proliferation, survival, and metastasis.

Compound ClassTargetSpecific DerivativeCell LineIC50 / GI50 (µM)Reference
1,3,4-Thiadiazole-benzodioxanFAKCompound 2pHepG210.28 (EC50, µg/mL)[2]
1,3,4-Thiadiazole-benzodioxanFAKCompound 25-10.79[3]
2-Styryl-5-nitroimidazole-benzodioxanFAKCompound 31A549, HeLa3.11, 2.54[3]
1,3,4-Oxadiazole-benzodioxanFAKCompound 24-0.78[4]
Benzodioxane-hydrazonemTORCompound 7e-5.47[5]
Benzodioxane-hydrazoneCancer CellsCompound 7eMDA-MB-4350.20[5]
Benzodioxane-hydrazoneCancer CellsCompound 7eM140.46[5]
Benzodioxane-hydrazoneCancer CellsCompound 7eSK-MEL-20.57[5]
Benzodioxane-hydrazoneCancer CellsCompound 7eUACC-620.27[5]
1,4-Benzodioxine derivativeTubulinCompound 11a-6.37[6]
1,4-Benzodioxine derivativeCancer CellsCompound 11aHepG2, PC-3, MCF-7, A549< 10[6]
Neurological Activity

Derivatives of 1,4-benzodioxane have shown significant activity at various receptors in the central nervous system, highlighting their potential in the treatment of neurological and psychiatric disorders.

Compound ClassTargetSpecific DerivativeBinding Affinity (Ki, nM) / Functional ActivityReference
1,4-Dioxane derivativeα1D-AR AntagonistCompound 14-[7]
1,4-Dioxane derivative5-HT1A Agonist(S)-2Potent, selective over α1-AR[8][9]
1,4-Dioxane derivative5-HT1A Full AgonistCompound 15-[7]
1,4-Benzodioxan-chalconehMAO-B InhibitorCompound 10IC50 = 55 nM[10]
1,4-Benzodioxan-chalconehMAO-B InhibitorCompound 11IC50 = 68 nM[10]
1,4-Benzodioxan-thienyl chalconehMAO-B InhibitorCompound 12IC50 = 0.11 µM, Ki = 3.6 nM[10][11]
Benzyloxy-halogenated chalconeMAO-B InhibitorCompound BB2IC50 = 0.093 µM, Ki = 0.030 µM[12]
Benzyloxy-halogenated chalconeMAO-B InhibitorCompound BB4IC50 = 0.062 µM, Ki = 0.011 µM[12]
Anti-inflammatory Activity

The anti-inflammatory properties of 1,4-benzodioxane derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Compound ClassTargetSpecific DerivativeIC50 (µM)Selectivity Index (SI)Reference
Phenylpiperazine-benzodioxanCOX-2Compound 3k-Selective for COX-2[13]
1,4-Benzoxazine derivativeCOX-2Compound 3e0.57242.4[14]
1,4-Benzoxazine derivativeCOX-2Compound 3f0.61221.3[14]
1,4-Benzoxazine derivativeCOX-2Compound 3r0.72186.8[14]
1,4-Benzoxazine derivativeCOX-2Compound 3s0.68194.1[14]
Antimicrobial Activity

Certain 1,4-benzodioxane derivatives have demonstrated promising activity against various bacterial strains, often by targeting essential bacterial enzymes like FtsZ.

Compound ClassBacterial StrainSpecific DerivativeMIC (µg/mL)Reference
Benzodioxane-benzamideS. pneumoniae-25 - 80[15]
Benzodioxane-benzamideMRSA/MSSAFZ950.25[16]
Benzodioxane-benzamideMRSA/MSSAFZ1000.1[16]
Benzodioxane-benzamideB. subtilisFZ95, FZ100< 0.1[16]
1-(1,4-benzodioxane-2-carbonyl)piperazineVariousCompound 6bSignificant activity[17]

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the evaluation of the biological activity of 1,4-benzodioxane derivatives.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 1,4-Benzodioxane test compound

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

    • Compound Treatment: Prepare serial dilutions of the 1,4-benzodioxane test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-treated wells as a negative control. Incubate for 24-72 hours.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

The inhibitory activity of 1,4-benzodioxane derivatives against Focal Adhesion Kinase (FAK) and the mammalian Target of Rapamycin (mTOR) can be determined using various kinase assay kits. A common method is the ADP-Glo™ Kinase Assay.[3][12][18][19]

  • Materials:

    • Recombinant FAK or mTOR enzyme

    • Kinase-specific substrate (e.g., Poly(Glu,Tyr) for FAK)

    • ATP

    • Kinase assay buffer

    • 1,4-Benzodioxane test compound

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well low-volume plates

    • Luminometer

  • Procedure:

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the kinase enzyme, and the substrate/ATP mix in the kinase assay buffer.

    • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent, which converts the generated ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Luminescence Measurement: Record the luminescence using a luminometer.

    • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.

Neurological Activity Assays

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.

  • Materials:

    • Rat brain membranes (or cells expressing the receptor)

    • [3H]-Prazosin (radioligand for α1-adrenoceptors)

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 1,4-Benzodioxane test compound

    • Scintillation cocktail

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Reaction Mixture: In a reaction tube, combine the rat brain membranes, [3H]-Prazosin, and the test compound at various concentrations in the incubation buffer.

    • Incubation: Incubate the mixture at 25°C for a specified time (e.g., 30 minutes).

    • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition and determine the Ki value using the Cheng-Prusoff equation.

This fluorometric assay measures the inhibition of MAO-B activity using kynuramine as a substrate.[20][21]

  • Materials:

    • Recombinant human MAO-B enzyme

    • Kynuramine dihydrobromide (substrate)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • 1,4-Benzodioxane test compound

    • Selegiline (positive control inhibitor for MAO-B)

    • 96-well black microplate

    • Fluorometric microplate reader

  • Procedure:

    • Plate Setup: To a 96-well black microplate, add the enzyme solution and the test compound at various concentrations.

    • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

    • Reaction Initiation: Initiate the reaction by adding the kynuramine substrate solution.

    • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.

    • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~400 nm). The product, 4-hydroxyquinoline, is fluorescent.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[1][6][22][23]

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes

    • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

    • Heme

    • Arachidonic acid (substrate)

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)

    • 1,4-Benzodioxane test compound

    • 96-well plate

    • Spectrophotometer

  • Procedure:

    • Enzyme Preparation: In separate wells of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Inhibitor Addition: Add the test compound at various concentrations to the inhibitor wells.

    • Substrate Addition: Initiate the reaction by adding arachidonic acid.

    • Colorimetric Reaction: The peroxidase activity of COX is measured by monitoring the appearance of oxidized TMPD at 590 nm.

    • Data Analysis: Calculate the percentage of inhibition for both COX-1 and COX-2 and determine the IC50 values. The selectivity index (SI) is calculated as the ratio of IC50(COX-1)/IC50(COX-2).

Antimicrobial Activity Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique.[4][14][24][25][26]

  • Materials:

    • Bacterial strain of interest

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 1,4-Benzodioxane test compound

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control well (bacteria without compound) and a sterility control well (broth only).

    • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity). This can be determined visually or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of these key pathways and general experimental workflows.

Signaling Pathways

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Several 1,4-benzodioxane derivatives inhibit FAK, thereby disrupting downstream signaling.

FAK_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds FAK FAK Integrin->FAK activates Src Src FAK->Src recruits p130Cas p130Cas FAK->p130Cas phosphorylates PI3K PI3K FAK->PI3K activates Src->FAK phosphorylates Crk Crk p130Cas->Crk recruits Dock180 Dock180 Crk->Dock180 Rac Rac Dock180->Rac activates Cell_Migration Cell Migration Rac->Cell_Migration Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival Benzodioxane 1,4-Benzodioxane Derivatives Benzodioxane->FAK inhibits mTOR_Signaling Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP promotes GTP hydrolysis of Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes _4EBP1->Protein_Synthesis promotes Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Benzodioxane 1,4-Benzodioxane Derivatives Benzodioxane->mTORC1 inhibits Enzyme_Inhibition_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prepare_reagents reaction_setup Set up Reaction (Enzyme + Inhibitor) prepare_reagents->reaction_setup pre_incubation Pre-incubation reaction_setup->pre_incubation add_substrate Add Substrate (Initiate Reaction) pre_incubation->add_substrate incubation Incubation add_substrate->incubation measure_activity Measure Product Formation (e.g., Absorbance, Fluorescence) incubation->measure_activity data_analysis Data Analysis (% Inhibition, IC50) measure_activity->data_analysis end End data_analysis->end Cell_Based_Assay_Workflow start Start cell_culture Cell Culture (Maintain and expand cell line) start->cell_culture cell_seeding Cell Seeding (Plate cells in multi-well plates) cell_culture->cell_seeding incubation1 Overnight Incubation cell_seeding->incubation1 compound_treatment Compound Treatment (Add test compound at various concentrations) incubation1->compound_treatment incubation2 Incubation (e.g., 24-72 hours) compound_treatment->incubation2 assay_procedure Assay-specific Procedure (e.g., Add MTT, Lyse cells) incubation2->assay_procedure signal_detection Signal Detection (e.g., Read absorbance, fluorescence) assay_procedure->signal_detection data_analysis Data Analysis (e.g., % Viability, IC50) signal_detection->data_analysis end End data_analysis->end

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to 2-Hydroxymethyl-1,4-benzodioxane as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged structural motif present in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, including α-adrenergic blocking, antihepatotoxic, antipsychotic, and antitumor effects.[2][3] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of a molecule's biological activity, making access to enantiomerically pure building blocks paramount for drug discovery and development.[1][4] This technical guide provides an in-depth overview of 2-Hydroxymethyl-1,4-benzodioxane, a versatile chiral building block, focusing on its synthesis, resolution, and application in the preparation of high-value pharmaceutical agents.

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The preparation of enantiomerically pure (R)- and (S)-2-Hydroxymethyl-1,4-benzodioxane can be achieved through two primary strategies: asymmetric synthesis, which directly yields a single enantiomer, and the resolution of a racemic mixture.

Racemic Synthesis

A common method for the synthesis of racemic this compound involves the reaction of pyrocatechol with epichlorohydrin in the presence of a base.[5]

Chiral Resolution of Racemic this compound

Several effective methods have been developed for the resolution of the racemic alcohol, with enzymatic kinetic resolution being a particularly efficient and widely used approach.

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the unreacted slow-reacting enantiomer. Lipases from Pseudomonas fluorescens (PsfL) and Candida antarctica lipase B (CALB) have been successfully employed for this purpose.[2][4]

Classical Resolution: Traditional resolution methods involving the formation of diastereomeric salts can also be applied. This involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by crystallization.[6]

Preferential Crystallization (Entrainment): For certain derivatives, such as the mesylate of this compound, resolution by preferential crystallization, also known as entrainment, has been reported to be an effective method.[7]

The following table summarizes key quantitative data from various resolution methods.

MethodEnantiomerEnzyme/Resolving AgentSolventYield (%)Enantiomeric Excess (e.e.) (%)Reference
Chemical Synthesis (R)-2-Hydroxymethyl-1,4-benzodioxane(R)-epichlorohydrinEthyl acetate / Methanol6899.4[8]
Chemical Synthesis (R)-2-Hydroxymethyl-1,4-benzodioxane(R)-epichlorohydrinEthyl acetate / Methanol5399.3[8]
Chemical Synthesis (R)-2-Hydroxymethyl-1,4-benzodioxane(R)-epichlorohydrinEthyl acetate / Methanol6199.2[8]
Enzymatic Kinetic Resolution (2S)-alcoholPseudomonas fluorescens lipaseDioxane5252[2]
Enzymatic Kinetic Resolution (R)-esterPseudomonas fluorescens lipaseDioxane48>95[2]
Enzymatic Kinetic Resolution S-(-)-esterCandida antarctica lipase BEthyl acetate50>95[9]
Enzymatic Kinetic Resolution R-(+)-acidCandida antarctica lipase BEthyl acetate4799.7[9]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and resolution of this compound.

Racemic Synthesis of this compound[5]
  • Reaction Setup: Vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution at 100°C.

  • Work-up: After cooling, extract the mixture with ether.

  • Purification: Wash the ether extract with dilute potassium hydroxide solution and then with water. Dry the ether extract and evaporate the solvent.

  • Recrystallization: Recrystallize the crude product from ethanol to yield this compound.

Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane[9]
  • Reaction of Epichlorohydrin and Catechol: Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate. Add 21.436 g (0.1946 mol) of catechol and 1.74 ml (0.0216 mol) of pyridine. Stir the solution at 40°C for 2 days.

  • pH Adjustment and Extraction: Add 2M sulfuric acid solution to the reaction mixture to adjust the pH to 4-5. Wash with water and remove the solvent under reduced pressure.

  • Cyclization: Dissolve the obtained crude product in 23 ml of methanol. Add 233 ml (0.2594 mol) of 2M NaOH dropwise at 0°C over 1.5 hours. Stir the mixture for an additional 2.5 hours.

  • Work-up and Purification: Extract the reaction mixture with dichloromethane. Wash the extract successively with 2M aqueous NaOH solution and water. Dry the organic phase over anhydrous magnesium sulfate and filter. Remove the solvent under reduced pressure to yield (R)-2-Hydroxymethyl-1,4-benzodioxane.

Enzymatic Kinetic Resolution using Pseudomonas fluorescens Lipase[2]
  • Reaction Setup: To a solution of racemic this compound (1 mmol) in dry dioxane (10 mL), add vinyl acetate (44 mmol) and Pseudomonas fluorescens lipase (523 units).

  • Reaction Monitoring: Stir the suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion is reached (e.g., ~50%), filter off the enzyme.

  • Separation: Evaporate the solvent and separate the resulting acetylated enantiomer from the unreacted alcohol enantiomer using column chromatography on silica gel.

Applications in Drug Development

The enantiomers of this compound are valuable intermediates in the synthesis of a variety of pharmaceuticals. The absolute configuration at the C2 position is crucial for the desired pharmacological activity and for reducing side effects.[8]

Doxazosin

(S)-2-Hydroxymethyl-1,4-benzodioxane is a key intermediate in the synthesis of Doxazosin, an α1-adrenergic blocker used to treat hypertension.[8] The (S)-isomer is known to be more effective and has fewer side effects compared to the racemic mixture or the (R)-isomer.[8]

FtsZ Inhibitors

Derivatives of 2-substituted-1,4-benzodioxane have been investigated as inhibitors of the bacterial cell division protein FtsZ, making them potential novel antimicrobial agents.[1][10] The stereochemistry at the C2 position plays a crucial role in the interaction with the FtsZ protein.[1]

Visualizing the Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes and concepts related to this compound.

G Workflow for the Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Purification R_epichlorohydrin (R)-Epichlorohydrin intermediate Ring-opened Intermediate R_epichlorohydrin->intermediate catechol Catechol catechol->intermediate pyridine Pyridine (catalyst) pyridine->intermediate R_product (R)-2-Hydroxymethyl- 1,4-benzodioxane intermediate->R_product NaOH NaOH (base) NaOH->R_product extraction Extraction R_product->extraction chromatography Purified Product extraction->chromatography

Caption: Asymmetric synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane.

G Enzymatic Kinetic Resolution of Racemic this compound cluster_reaction Enzymatic Acylation cluster_products Separated Products cluster_hydrolysis Optional: Hydrolysis racemate Racemic (R/S)-2-Hydroxymethyl- 1,4-benzodioxane lipase Lipase (e.g., PsfL) + Acyl Donor racemate->lipase S_alcohol (S)-2-Hydroxymethyl- 1,4-benzodioxane (unreacted) lipase->S_alcohol Slow reaction R_ester (R)-2-Acetoxymethyl- 1,4-benzodioxane (acetylated) lipase->R_ester Fast reaction R_alcohol (R)-2-Hydroxymethyl- 1,4-benzodioxane R_ester->R_alcohol

Caption: General workflow for enzymatic kinetic resolution.

G Mechanism of Action for Doxazosin Doxazosin Doxazosin (derived from (S)-enantiomer) Alpha1 α1-Adrenergic Receptor Doxazosin->Alpha1 blocks SmoothMuscle Vascular Smooth Muscle Alpha1->SmoothMuscle activates Vasodilation Vasodilation Alpha1->Vasodilation leads to Norepinephrine Norepinephrine Norepinephrine->Alpha1 binds to Vasoconstriction Vasoconstriction SmoothMuscle->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure ReducedBloodPressure Reduced Blood Pressure Vasodilation->ReducedBloodPressure

Caption: Simplified signaling pathway of Doxazosin as an α1-adrenergic blocker.

Conclusion

This compound stands out as a chiral building block of significant industrial and academic interest. The availability of robust synthetic and resolution methodologies provides a reliable supply of its enantiomers, which are crucial for the development of stereochemically defined drugs. The profound influence of the C2-stereocenter on the biological activity of its derivatives underscores the importance of asymmetric synthesis in modern drug discovery. As the demand for enantiopure pharmaceuticals continues to grow, the role of versatile chiral intermediates like this compound will undoubtedly expand, paving the way for the creation of safer and more effective therapeutic agents.

References

The 1,4-Benzodioxane Moiety in Natural Products: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-benzodioxane scaffold is a privileged structural motif found in a diverse array of naturally occurring compounds, lending them significant biological activities. This heterocyclic system is a key component of many lignans and neolignans, which are widely distributed in the plant kingdom. For researchers and professionals in drug development, natural products containing this moiety represent a rich source of lead compounds for tackling a range of therapeutic challenges, including viral infections, inflammation, cancer, and liver disease.[1][2][3] This technical guide provides an in-depth overview of the major classes of these compounds, their biological activities supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Major Classes of 1,4-Benzodioxane-Containing Natural Products

Natural products featuring the 1,4-benzodioxane ring are predominantly classified as lignans, which are formed by the oxidative coupling of two phenylpropanoid units.[2] These can be further categorized based on their specific structural features and biosynthetic origins.

  • Flavonolignans: This prominent subgroup is characterized by the fusion of a flavonoid (specifically a flavanone or flavonol) with a phenylpropanoid unit, forming the 1,4-benzodioxane ring system. The most extensively studied examples are derived from milk thistle, Silybum marianum.[4][5][6]

    • Silybin (Silibinin): A diastereomeric mixture of Silybin A and Silybin B, it is the primary active component of silymarin, the extract from milk thistle seeds.[6][7] It is well-known for its hepatoprotective properties.[2][8]

    • Isosilybin: Also a diastereomeric pair (Isosilybin A and Isosilybin B), it is a structural isomer of silybin found in milk thistle extract.[4][5] Isosilybin B has shown potent anticancer and antifibrotic potential.[7]

  • Neolignans: In this class, the two phenylpropanoid units are linked in ways other than the typical β-β' bond of classical lignans. Many neolignans with a 1,4-benzodioxane core exhibit significant biological activities.[1][9]

    • Eusiderins: Isolated from plants of the Lauraceae family, various eusiderins have demonstrated notable antiviral activity, in some cases exceeding that of the well-known silybin flavonolignans.[9][10]

    • Fargesin: A bioactive neolignan isolated from the flower buds of Magnolia fargesii.[11][12] It is recognized for its anti-inflammatory and anti-allergic effects.[11][13][14]

    • Eupomatenoids: A series of neolignans isolated from the bark of Eupomatia laurina.[15][16]

  • Other Lignans: Various other lignans containing the 1,4-benzodioxane moiety have been isolated from different plant sources, such as Myristica fragrans (nutmeg), and exhibit a range of bioactivities including antioxidant and anti-inflammatory effects.[17][18][19]

Biological Activities and Therapeutic Potential

The unique and relatively rigid structure of the 1,4-benzodioxane ring contributes to the diverse pharmacological profiles of these natural products.

Antiviral Activity

Several 1,4-benzodioxane neolignans have shown promising antiviral properties, particularly against Hepatitis C virus (HCV).[9][10] Studies have revealed that the 1,4-benzodioxane motif itself, even without the chromanone moiety found in flavonolignans like silybin, is crucial for this activity.[9][10]

Antiviral_Activity_Comparison cluster_flavonolignans Flavonolignans cluster_neolignans 1,4-Benzodioxane Neolignans Silybin Silybin Activity Antiviral Activity (e.g., against HCV) Silybin->Activity Potent Activity Eusiderins Eusiderins (A, B, G, M) Eusiderins->Activity Greater Activity than Silybin Nitidanin Nitidanin Nitidanin->Activity Lower Cytotoxicity Conclusion Conclusion: The chromanone motif is not essential for antiviral bioactivity.[9][10] Activity->Conclusion

Logical relationship of antiviral activity in 1,4-benzodioxane lignans.

Table 1: Antiviral and Cytotoxic Activities of 1,4-Benzodioxane Neolignans

CompoundActivity TypeCell Line/AssayValueReference
Eusiderin BAntiviralAnti-HCVBest Selectivity Index[9][10]
Eusiderin MCytotoxicityHuh-7.5 cellsLower cytotoxicity[9][10]
NitidaninCytotoxicityHuh-7.5 cellsLower cytotoxicity[9][10]
FargesinORAI1 InhibitionPatch ClampIC50 = 12.46 µM[13]
Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and several natural products with the 1,4-benzodioxane core have demonstrated potent anti-inflammatory effects. Fargesin, for example, has been shown to suppress the expression of major inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[14]

The mechanism of action for fargesin involves the suppression of the Protein Kinase C (PKC) signaling pathway. This leads to the downregulation of c-Jun N-terminal kinase (JNK) and subsequently inhibits the nuclear translocation of key transcription factors, activator protein-1 (AP-1) and nuclear factor-kappa B (NF-ĸB), which are responsible for regulating the expression of numerous pro-inflammatory genes.[14]

Fargesin_Anti_Inflammatory_Pathway cluster_nucleus Nuclear Translocation & Transcription PMA PMA (Phorbol Ester) PKC PKC PMA->PKC JNK JNK (MAPK) PKC->JNK NFkB NF-κB (p65/p50) PKC->NFkB AP1 AP-1 (c-Jun/c-Fos) JNK->AP1 Nucleus Nucleus AP1->Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression (COX-2, iNOS, IL-1β, TNF-α) Nucleus->Inflammation Fargesin Fargesin Fargesin->PKC inhibits Fargesin->JNK inhibits

Signaling pathway for the anti-inflammatory action of Fargesin.[14]

Table 2: Anti-inflammatory Activity of 1,4-Benzodioxane Derivatives

CompoundActivity/AssayModelPotencyReference
FargesinT-cell proliferation inhibitionHuman primary CD4+ T cells87.74% inhibition at 100 µM[13]
FargesinMast cell degranulationAllergen-induced mast cells20.11% inhibition at 100 µM[13]
Compound 17Rat paw oedemaCarrageenan-inducedMore active than ibuprofen[20][21]
(S)-2Rat paw oedemaCarrageenan-inducedMore active than ibuprofen[20][21]
Cytotoxic and Anticancer Activity

The 1,4-benzodioxane scaffold is also present in compounds with significant cytotoxic effects against various cancer cell lines.[22][23][24] Isosilybin B, a minor component of milk thistle extract, has demonstrated greater cytotoxicity toward liver cancer cells compared to its more abundant isomer, silibinin, while being less toxic to non-tumor hepatocytes.[7] Synthetic derivatives of 1,4-benzodioxane have also been developed as potential chemotherapeutic agents for skin cancer, inducing apoptosis and cell cycle arrest.[25]

Table 3: Anticancer Activity of 1,4-Benzodioxane-Containing Compounds

CompoundCell LineActivity TypeValue (GI50/IC50)Reference
Isosilybin BLiver Cancer CellsCytotoxicityMore cytotoxic than Silibinin[7]
Compound 7eMelanoma (MDA-MB-435)Growth InhibitionGI50 = 0.20 µM[25]
Compound 7eMelanoma (M14)Growth InhibitionGI50 = 0.46 µM[25]
Compound 7eMelanoma (SK-MEL-2)Growth InhibitionGI50 = 0.57 µM[25]
Compound 7eMelanoma (UACC-62)Growth InhibitionGI50 = 0.27 µM[25]
Compound 7emTOR KinaseEnzyme InhibitionIC50 = 5.47 µM[25]
Other Notable Activities
  • Hepatoprotective Activity: Silymarin, a mixture of flavonolignans including silybin and isosilybin, is widely used as a hepatoprotective agent.[5][7] Its mechanism involves antioxidant action, regulation of cellular permeability, and inhibition of metabolites that cause liver damage.[8]

  • Antioxidant Activity: Many lignans from sources like Myristica fragrans are potent antioxidants, capable of inhibiting LDL oxidation, which is a key event in atherosclerosis.[18]

  • Neurotrophic Activity: Certain 1,4-benzodioxane oxyneolignans have been reported to possess neurotrophic activity.[2]

  • Adrenergic and Serotoninergic Receptor Modulation: The 1,4-benzodioxane scaffold has been utilized in medicinal chemistry to design antagonists for α1 adrenergic receptors and agonists for 5-HT1A serotonin receptors.[22][23][26]

Experimental Protocols

Detailed and reproducible methodologies are critical for drug discovery and development. Below are protocols for key assays cited in the evaluation of 1,4-benzodioxane natural products.

General Workflow for Isolation and Structure Elucidation

The isolation of these compounds from plant material typically follows a standardized workflow involving extraction, fractionation, and purification, followed by structural identification.

Isolation_Workflow Start Plant Material (e.g., seeds, bark) Extraction Extraction (e.g., with 75% EtOH, MeOH) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Fractionation (Silica Gel Column Chromatography) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Purification (Preparative Reversed-Phase HPLC) Fractions->HPLC Pure_Compound Isolated Pure Compound HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Methods Spectroscopic Methods: - 1D & 2D NMR (COSY, HMQC, HMBC) - Mass Spectrometry (MS) - X-Ray Crystallography Structure_Elucidation->Methods

General workflow for isolation and structure elucidation.[4][5][17]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Oedema

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[20][21]

  • Animals: Male Sprague-Dawley rats (or similar) are used, typically weighing between 150-200g. They are fasted overnight before the experiment with free access to water.

  • Compound Administration: The test compounds (e.g., suspended in 0.5% carboxymethylcellulose) are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like ibuprofen.

  • Induction of Oedema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement: The volume of the paw is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: The percentage of oedema inhibition is calculated for each time point using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

In Vitro Cytotoxicity Assay: MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[14]

  • Cell Culture: Human monocytic cells (e.g., THP-1) or cancer cell lines are seeded into a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., Fargesin) for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.

  • MTS Reagent Addition: After the treatment period, the MTS reagent (containing a tetrazolium salt and an electron coupling reagent) is added to each well according to the manufacturer's instructions.

  • Incubation: The plate is incubated at 37°C in a humidified, 5% CO2 atmosphere for 1-4 hours. During this time, viable cells with active metabolism reduce the MTS tetrazolium compound into a colored formazan product.

  • Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of living cells. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

In Vitro Antioxidant Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging ability of a compound.[27]

  • Preparation of Reagents: A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol). A fresh solution of DPPH in methanol (e.g., 0.1 mM) is also prepared.

  • Reaction Mixture: In a 96-well plate or cuvettes, various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH solution is prepared. A standard antioxidant like ascorbic acid is used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer. The DPPH radical has a deep violet color, which becomes colorless or pale yellow upon reduction by an antioxidant.

  • Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

Natural products containing the 1,4-benzodioxane moiety represent a structurally diverse and biologically significant class of compounds. From the well-established hepatoprotective effects of flavonolignans like silybin to the potent antiviral and anti-inflammatory activities of neolignans such as eusiderins and fargesin, this scaffold continues to be a fertile ground for drug discovery. The quantitative data and mechanistic insights presented herein underscore the therapeutic potential of these molecules. For drug development professionals, the 1,4-benzodioxane core serves as a valuable template for the design and synthesis of novel agents with improved efficacy and safety profiles for a wide range of diseases. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.

References

A Technical Guide to the Synthetic Routes of 1,4-Benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and pharmaceuticals. Its unique structural and electronic properties have made it a cornerstone in medicinal chemistry, with derivatives exhibiting activities ranging from antihypertensive to anticancer agents. This technical guide provides a comprehensive review of the core synthetic strategies employed to construct this important chemical entity, with a focus on detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic routes.

Classical Approach: The Williamson Ether Synthesis

The most traditional and widely employed method for the synthesis of the 1,4-benzodioxane ring system is the Williamson ether synthesis. This approach involves the reaction of a catechol derivative with a 1,2-dielectrophile, typically a dihaloethane, in the presence of a base.

A general workflow for the Williamson ether synthesis of 1,4-benzodioxane is depicted below.

Williamson_Ether_Synthesis Catechol Substituted Catechol Reaction Reaction Vessel Catechol->Reaction Dielectrophile 1,2-Dielectrophile (e.g., 1,2-dibromoethane) Dielectrophile->Reaction Base Base (e.g., K2CO3, Na2CO3) Base->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cyclization Purification Purification (Distillation or Chromatography) Workup->Purification Product 1,4-Benzodioxane Derivative Purification->Product

Figure 1: General workflow for the Williamson ether synthesis of 1,4-benzodioxane derivatives.
Experimental Protocol: Synthesis of 1,4-Benzodioxane from Catechol

This protocol is adapted from a standard laboratory procedure for the synthesis of the parent 1,4-benzodioxane.

Materials:

  • Catechol (11 g)

  • 1,2-Dibromoethane (23.5 g)

  • Anhydrous sodium carbonate or potassium carbonate (15 g)

  • Glycerol (10 ml, freshly distilled in vacuo)

  • Water (40 ml)

  • Benzene (60 ml)

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a round bottom flask, add catechol, 1,2-dibromoethane, anhydrous sodium carbonate (or potassium carbonate), and freshly distilled glycerol.

  • Connect the flask to a reflux condenser and heat the mixture in an oil bath at 150-160°C with stirring for 6 hours. It is crucial to avoid overheating to prevent resinification, which can significantly reduce the yield.

  • Allow the reaction mixture to cool to room temperature with continuous stirring.

  • Add 40 ml of water to the cooled mixture.

  • Transfer the resulting solution to a separatory funnel and extract twice with 30 ml portions of benzene.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the benzene by distillation.

  • Purify the residue by vacuum distillation to obtain 1,4-benzodioxane.

Quantitative Data:

ParameterValueReference
Yield~60%[1]
Boiling Point100°C / 20 mm Hg[1]
Refractive Index (nD at 20°C)1.5524[1]

Multi-Step Synthesis from Gallic Acid

A versatile route for the synthesis of functionalized 1,4-benzodioxane derivatives, particularly those with substitution on the aromatic ring, begins with readily available starting materials like gallic acid. This multi-step approach allows for the introduction of various functional groups.[2][3][4]

The following diagram illustrates a typical multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs starting from gallic acid.[2][3][4]

Gallic_Acid_Synthesis GallicAcid Gallic Acid Esterification Esterification (MeOH, H2SO4) GallicAcid->Esterification MethylGallate Methyl 3,4,5-trihydroxybenzoate Esterification->MethylGallate Cyclization Cyclization (1,2-dibromoethane, K2CO3) MethylGallate->Cyclization BenzodioxaneEster 6,8-disubstituted- 1,4-benzodioxane ester Cyclization->BenzodioxaneEster Saponification Hydrolysis (NaOH) BenzodioxaneEster->Saponification BenzodioxaneAcid 1,4-Benzodioxane carboxylic acid Saponification->BenzodioxaneAcid AcidChlorideFormation Acid Chloride Formation (Oxalyl chloride) BenzodioxaneAcid->AcidChlorideFormation AcidChloride Acid Chloride Intermediate AcidChlorideFormation->AcidChloride Amidation Amidation (Primary/Secondary Amines) AcidChloride->Amidation FinalProduct 1,4-Benzodioxane-6-carboxylic acid amide analogs Amidation->FinalProduct Enzymatic_Resolution RacemicMixture Racemic 1,4-Benzodioxane Derivative (e.g., ester) Reaction Enzymatic Reaction (Hydrolysis or Transesterification) RacemicMixture->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Separation Separation of Products Reaction->Separation Selective Transformation Enantiomer1 Enantiomer 1 (Unreacted) Separation->Enantiomer1 Enantiomer2 Enantiomer 2 (Product of reaction) Separation->Enantiomer2

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Hydroxymethyl-1,4-benzodioxane is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its structural motif is found in a variety of biologically active compounds, including antagonists for α-adrenergic receptors.[2] The precise stereochemistry of this intermediate is often crucial for the therapeutic efficacy and selectivity of the final active pharmaceutical ingredient (API). For instance, it is a key intermediate in the synthesis of drugs such as Doxazosin, used in the treatment of hypertension.[3] This document provides detailed application notes and experimental protocols for three effective methods for the enantioselective synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane: enzymatic kinetic resolution, asymmetric hydrogenation, and synthesis from a chiral precursor.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the quantitative data for the different enantioselective methods to produce (R)-2-Hydroxymethyl-1,4-benzodioxane, allowing for a direct comparison of their efficacy.

MethodCatalyst/EnzymeKey ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Enzymatic Kinetic Resolution Pseudomonas fluorescens lipase (PsfL)(±)-2-Hydroxymethyl-1,4-benzodioxane, Vinyl acetateDioxaneRT18~45% (for R-isomer)>98%
Enzymatic Kinetic Resolution Candida antarctica lipase B (CALB) mutant A225F/T103A(±)-Methyl 1,4-benzodioxane-2-carboxylatePBS buffer/n-butanol301~50% (for R-acid)97%
Asymmetric Hydrogenation [Ir(cod)Cl]₂ / (R,R,R,R)-BIDIME-dimer2-Hydroxymethyl-1,4-benzodioxeneTHF, MeOH, AcOH50-7024High>99%
Chiral Precursor Synthesis Pyridine(R)-Epichlorohydrin, Catechol, NaOHEthyl acetate, Methanol40 then 048 then 468%99.4%

Experimental Protocols

Method 1: Enzymatic Kinetic Resolution using Pseudomonas fluorescens Lipase

This protocol describes the kinetic resolution of racemic 2-hydroxymethyl-1,4-benzodioxane via transesterification catalyzed by Pseudomonas fluorescens lipase. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer as the unreacted alcohol.

Materials:

  • (±)-2-Hydroxymethyl-1,4-benzodioxane

  • Pseudomonas fluorescens lipase (PsfL)

  • Vinyl acetate (acyl donor)

  • Dry dioxane (solvent)

  • Dichloromethane (for extraction)

  • Magnesium sulfate (drying agent)

  • Silica gel for column chromatography

Procedure:

  • To a solution of racemic (±)-2-hydroxymethyl-1,4-benzodioxane in dry dioxane, add Pseudomonas fluorescens lipase.

  • Add vinyl acetate as the acyl donor.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining alcohol. For a similar substrate, 45% conversion was reached in 18 hours, yielding the unreacted alcohol with 98% ee.[2]

  • Once the desired conversion is reached, filter off the enzyme.

  • Evaporate the solvent under reduced pressure.

  • The residue contains the (R)-2-hydroxymethyl-1,4-benzodioxane and the acetylated (S)-enantiomer.

  • Separate the (R)-alcohol from the (S)-acetate using silica gel column chromatography.

Method 2: Asymmetric Hydrogenation of 2-Hydroxymethyl-1,4-benzodioxene

This protocol outlines the asymmetric hydrogenation of a prochiral precursor, 2-hydroxymethyl-1,4-benzodioxene, using a chiral iridium catalyst to yield (R)-2-Hydroxymethyl-1,4-benzodioxane with high enantioselectivity.

Materials:

  • 2-Hydroxymethyl-1,4-benzodioxene (substrate)

  • [Ir(cod)Cl]₂ (catalyst precursor)

  • (R,R,R,R)-BIDIME-dimer (chiral ligand)

  • Tetrahydrofuran (THF), Methanol (MeOH), Acetic acid (AcOH) (solvents)

  • Hydrogen gas (H₂)

  • High-pressure reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vial with [Ir(cod)Cl]₂ (0.002 mmol) and the (R,R,R,R)-BIDIME-dimer ligand (0.006 mmol).

  • Add the 2-hydroxymethyl-1,4-benzodioxene substrate (0.2 mmol).

  • Add THF (0.3 mL), MeOH (0.3 mL), and AcOH (8 mmol).

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Pressurize the reactor with hydrogen gas to 600 psi.

  • Heat the reaction mixture to 50-70 °C and stir for 24 hours.[4][5]

  • After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting (R)-2-Hydroxymethyl-1,4-benzodioxane by silica gel column chromatography. This method has been shown to achieve excellent enantioselectivities, often exceeding 99:1 er for similar substrates.[4]

Method 3: Synthesis from (R)-Epichlorohydrin (Chiral Precursor)

This protocol describes a direct synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane starting from the commercially available chiral building block, (R)-epichlorohydrin.

Materials:

  • (R)-Epichlorohydrin

  • Catechol

  • Pyridine

  • Ethyl acetate

  • 2M Sulfuric acid solution

  • Methanol

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate.

  • Add 21.436 g (0.1946 mol) of catechol to the solution.

  • Add 1.74 ml (0.0216 mol) of pyridine and stir the mixture at 40°C for 2 days.[3]

  • Cool the reaction mixture and adjust the pH to 4-5 with 2M sulfuric acid solution.

  • Wash the organic layer with water and then remove the solvent under reduced pressure.

  • Dissolve the crude product in 23 ml of methanol and cool to 0°C.

  • Add 233 ml (0.2594 mol) of 2M NaOH dropwise over 1.5 hours at 0°C.

  • Stir the reaction mixture for an additional 2.5 hours at the same temperature.

  • Extract the product with dichloromethane.

  • Wash the organic extract successively with 2M aqueous NaOH solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield (R)-2-Hydroxymethyl-1,4-benzodioxane. This process has been reported to produce the final product with a yield of 68% and an enantiomeric excess of 99.4%.[3]

Mandatory Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Material cluster_reaction Enzymatic Kinetic Resolution cluster_products Reaction Mixture cluster_separation Purification cluster_final Final Product Racemic_Substrate (±)-2-Hydroxymethyl- 1,4-benzodioxane Reaction Selective Acylation of (S)-enantiomer Racemic_Substrate->Reaction Substrate Enzyme Lipase (e.g., Pseudomonas fluorescens) Enzyme->Reaction Catalyst Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Reagent R_Isomer (R)-2-Hydroxymethyl- 1,4-benzodioxane Reaction->R_Isomer Unreacted S_Isomer_Acylated (S)-2-Acetoxymethyl- 1,4-benzodioxane Reaction->S_Isomer_Acylated Acylated Separation Chromatographic Separation R_Isomer->Separation S_Isomer_Acylated->Separation Final_Product Enantiopure (R)-2-Hydroxymethyl- 1,4-benzodioxane Separation->Final_Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric_Hydrogenation_Workflow cluster_start Starting Material cluster_reaction Asymmetric Hydrogenation cluster_product Product cluster_final Final Product Prochiral_Substrate 2-Hydroxymethyl- 1,4-benzodioxene Reaction Stereoselective Hydrogen Addition Prochiral_Substrate->Reaction Substrate Catalyst Chiral Iridium Catalyst [Ir(cod)Cl]₂/BIDIME-dimer Catalyst->Reaction Catalyst Hydrogen H₂ Gas Hydrogen->Reaction Reagent R_Isomer (R)-2-Hydroxymethyl- 1,4-benzodioxane Reaction->R_Isomer Product Final_Product Enantiopure (R)-2-Hydroxymethyl- 1,4-benzodioxane R_Isomer->Final_Product After Purification

Caption: Workflow for Asymmetric Hydrogenation.

References

Enantioselective Synthesis of (S)-2-Hydroxymethyl-1,4-benzodioxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxymethyl-1,4-benzodioxane is a key chiral intermediate in the synthesis of various pharmaceuticals, notably the (S)-enantiomer of Doxazosin, an α1-adrenergic blocker used to treat hypertension. The stereochemistry at the C2 position is crucial for its pharmacological activity. This document provides detailed application notes and experimental protocols for two robust and distinct methods for the enantioselective synthesis of (S)-2-Hydroxymethyl-1,4-benzodioxane: Enzymatic Kinetic Resolution (EKR) of the corresponding racemate and a Chiral Building Block approach utilizing (S)-epichlorohydrin.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including α-adrenergic blocking, antipsychotic, and anxiolytic properties. The biological activity of these compounds is often dependent on the absolute configuration of the stereogenic centers within the molecule. Consequently, the development of efficient and selective methods for the synthesis of enantiopure 1,4-benzodioxane derivatives is of significant interest to the pharmaceutical industry. This application note details two effective strategies for obtaining the optically pure (S)-2-Hydroxymethyl-1,4-benzodioxane.

Method 1: Enzymatic Kinetic Resolution of (±)-2-Hydroxymethyl-1,4-benzodioxane

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method employs a chiral catalyst, in this case, a lipase, which preferentially catalyzes the reaction of one enantiomer over the other. In this protocol, Pseudomonas fluorescens lipase (PsfL) is utilized for the enantioselective acylation of racemic 2-hydroxymethyl-1,4-benzodioxane. The (R)-enantiomer is preferentially acylated to the corresponding acetate, leaving the desired (S)-enantiomer as the unreacted alcohol, which can then be separated.

Reaction Scheme

Caption: Enzymatic Kinetic Resolution of (±)-2-Hydroxymethyl-1,4-benzodioxane.

Quantitative Data
MethodCatalystAcyl DonorSolventConversionProductYieldEnantiomeric Excess (e.e.)
Enzymatic Kinetic ResolutionPseudomonas fluorescens lipaseVinyl AcetateDioxane~45%(S)-2-Hydroxymethyl-1,4-benzodioxane<50%>98%[1]
Experimental Protocol
  • Reaction Setup:

    • To a solution of racemic (±)-2-hydroxymethyl-1,4-benzodioxane (1.0 g, 6.02 mmol) in dry dioxane (50 mL), add vinyl acetate (1.1 mL, 12.04 mmol) as the acylating agent.

    • Add Pseudomonas fluorescens lipase (PsfL) (100 mg).

    • Stir the suspension at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or chiral High-Performance Liquid Chromatography (HPLC).

    • The reaction should be stopped when approximately 45-50% conversion is reached to ensure high enantiomeric excess of the remaining alcohol.

  • Work-up and Purification:

    • Once the desired conversion is achieved, filter off the enzyme and wash it with dioxane.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the unreacted (S)-2-hydroxymethyl-1,4-benzodioxane from the (R)-2-acetoxymethyl-1,4-benzodioxane.

  • Characterization:

    • Determine the enantiomeric excess of the purified (S)-2-hydroxymethyl-1,4-benzodioxane by chiral HPLC analysis.

Method 2: Chiral Building Block Approach from (S)-Epichlorohydrin

This method involves the synthesis of the target molecule from a commercially available chiral starting material, (S)-epichlorohydrin. The synthesis proceeds via a two-step, one-pot reaction involving the ring-opening of the epoxide by catechol, followed by an intramolecular cyclization to form the 1,4-benzodioxane ring. This approach is highly efficient and provides direct access to the desired (S)-enantiomer with high optical purity.

Reaction Scheme

Caption: Synthesis of (S)-2-Hydroxymethyl-1,4-benzodioxane from (S)-Epichlorohydrin.

Quantitative Data
MethodStarting MaterialReagentsSolventProductYieldEnantiomeric Excess (e.e.)
Chiral Building Block Approach(S)-EpichlorohydrinCatechol, Pyridine, NaOHEthyl Acetate, Methanol(S)-2-Hydroxymethyl-1,4-benzodioxane~68%>99%[2]

Note: The cited yield and e.e. are for the synthesis of the (R)-enantiomer from (R)-epichlorohydrin. A similar outcome is expected for the (S)-enantiomer.

Experimental Protocol
  • Ring-Opening Reaction:

    • Dissolve (S)-epichlorohydrin (10.0 g, 0.108 mol) in ethyl acetate (18 mL).

    • Add catechol (21.4 g, 0.195 mol, 1.8 equiv.).

    • To this solution, add pyridine (1.74 mL, 0.0216 mol, 0.2 equiv.).

    • Stir the reaction mixture at 40°C for 48 hours.

    • After cooling to room temperature, add 2M sulfuric acid to adjust the pH to 4-5.

    • Wash the organic layer with water and then remove the solvent under reduced pressure to obtain the crude ring-opened product.

  • Cyclization Reaction:

    • Dissolve the crude product in methanol (23 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add 2M aqueous sodium hydroxide (233 mL, 0.259 mol, 2.4 equiv.) dropwise over 1.5 hours, maintaining the temperature at 0°C.

    • Stir the reaction mixture for an additional 2.5 hours at 0°C.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the combined organic extracts successively with 2M aqueous NaOH solution and water.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent from the filtrate under reduced pressure to yield (S)-2-hydroxymethyl-1,4-benzodioxane.

  • Characterization:

    • Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC analysis.

Chiral HPLC Analysis

The determination of enantiomeric excess is a critical step in any enantioselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

General Protocol

A typical chiral HPLC method for the analysis of this compound enantiomers would involve a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for the separation of this class of compounds.

Illustrative Conditions (to be optimized):

  • Column: Chiralpak AD-H (or similar polysaccharide-based column)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)

  • Column Temperature: 25°C

Conclusion

This document outlines two highly effective and reliable methods for the enantioselective synthesis of (S)-2-Hydroxymethyl-1,4-benzodioxane. The enzymatic kinetic resolution offers a biocatalytic approach to resolve the racemate, yielding the desired (S)-enantiomer with high optical purity, albeit with a theoretical maximum yield of 50%. The chiral building block approach, starting from (S)-epichlorohydrin, provides a more direct and higher-yielding route to the target compound with excellent enantioselectivity. The choice of method will depend on factors such as the availability and cost of starting materials and reagents, scalability, and desired overall process efficiency. Both protocols provide a solid foundation for researchers and drug development professionals working on the synthesis of chiral 1,4-benzodioxane derivatives.

References

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1,4-benzodioxane scaffold is a key structural motif in a variety of therapeutic agents, exhibiting a wide range of biological activities including α-adrenergic blocking, antipsychotic, and antitumor properties.[1][2][3][4] The biological activity of these compounds is often dependent on the absolute configuration of the stereogenic center at the C-2 position of the benzodioxane ring. Consequently, the synthesis of enantiomerically pure 2-hydroxymethyl-1,4-benzodioxane is of significant interest in medicinal chemistry and drug development.[2] Enzymatic kinetic resolution (EKR) offers a highly efficient and environmentally benign approach to obtain these chiral building blocks.[5][6] Lipases, in particular, have demonstrated excellent enantioselectivity in the resolution of racemic this compound and its derivatives.[1][7][8]

This document provides detailed application notes and protocols for the enzymatic kinetic resolution of racemic this compound using lipases.

Core Concepts of Enzymatic Kinetic Resolution

Kinetic resolution is a process for separating a racemic mixture based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[5] In enzymatic kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. This results in a mixture of the product and the unreacted, enantioenriched starting material, which can then be separated. For the resolution of racemic this compound, two primary lipase-catalyzed strategies are employed: transesterification and hydrolysis.

  • Transesterification: In this approach, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate, in an organic solvent. The lipase selectively acylates one enantiomer, forming an ester, while the other enantiomer remains as the alcohol.

  • Hydrolysis: This method involves the selective hydrolysis of one enantiomer of a racemic ester derivative of this compound in an aqueous or biphasic system. The lipase catalyzes the conversion of one ester enantiomer to the corresponding alcohol, leaving the other ester enantiomer unreacted.

Application Notes

Enzyme Selection

The choice of lipase is crucial for achieving high enantioselectivity and conversion. Several lipases have been successfully employed for the kinetic resolution of this compound and related compounds.

  • Pseudomonas fluorescens Lipase (PsfL): This lipase has been shown to be effective in the transesterification of 2-hydroxymethyl-1,4-benzodioxanes with vinyl acetate in organic solvents.[1]

  • Candida antarctica Lipase B (CALB): CALB, often used in its immobilized form (e.g., Novozym 435), is a versatile and highly enantioselective biocatalyst for both transesterification and hydrolysis reactions of various chiral alcohols and esters.[7][9][10][11] Engineered CALB mutants have also been developed to enhance catalytic efficiency and enantioselectivity for 1,4-benzodioxane derivatives.[7]

Reaction Conditions

The solvent, acyl donor (for transesterification), temperature, and pH (for hydrolysis) can significantly influence the enzyme's activity and enantioselectivity.

  • Solvents: Anhydrous organic solvents such as dioxane, tetrahydrofuran (THF), and n-butanol are commonly used for transesterification reactions.[1][7] For hydrolysis, a buffer solution, sometimes with a co-solvent like diisopropyl ether (DIPE) or n-butanol, is employed.[8]

  • Acyl Donors: Vinyl acetate is a widely used and effective acyl donor for transesterification as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.[1]

  • Temperature: Lipase-catalyzed reactions are typically performed at temperatures ranging from room temperature to 50°C.[6][7]

  • Monitoring the Reaction: The progress of the kinetic resolution is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of both the product and the unreacted substrate.[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Transesterification of Racemic this compound

This protocol is based on the transesterification of this compound derivatives using Pseudomonas fluorescens lipase.[1]

Materials:

  • Racemic this compound

  • Pseudomonas fluorescens lipase (PsfL)

  • Vinyl acetate

  • Anhydrous dioxane

  • Dichloromethane

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve racemic this compound (e.g., 0.15 mmol) in anhydrous dioxane (5 mL) in a round-bottom flask.

  • Add vinyl acetate (e.g., 1 mL, approximately 10.8 mmol) to the solution.

  • Add Pseudomonas fluorescens lipase (e.g., 50 mg).

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC until approximately 50% conversion is achieved.

  • Upon reaching the desired conversion, filter off the enzyme and wash it with dichloromethane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting mixture of the acetylated product and the unreacted alcohol by column chromatography on silica gel.

  • Analyze the enantiomeric excess of the separated product and unreacted starting material by chiral HPLC.

Protocol 2: Lipase-Catalyzed Hydrolysis of Racemic Methyl 1,4-Benzodioxan-2-carboxylate

This protocol describes the hydrolytic kinetic resolution of a 1,4-benzodioxane ester using an engineered Candida antarctica lipase B.[7][8]

Materials:

  • Racemic methyl 1,4-benzodioxan-2-carboxylate

  • Engineered Candida antarctica lipase B (e.g., A225F mutant) or other suitable lipase

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • n-Butanol (as a co-solvent)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Prepare a reaction system containing phosphate buffer (e.g., 4 mL) and n-butanol (e.g., 1 mL).

  • Add the racemic methyl 1,4-benzodioxan-2-carboxylate to the reaction system (e.g., to a final concentration of 50 mM) and dissolve it completely.

  • Add the lipase (e.g., 1 mg of engineered CALB).

  • Place the reaction mixture in a shaker at a constant temperature (e.g., 30°C) and agitation (e.g., 220 rpm).

  • Monitor the reaction by taking aliquots at different time intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by extracting the mixture with ethyl acetate.

  • Separate the organic and aqueous layers.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the unreacted ester.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate to isolate the carboxylic acid product.

  • Analyze the enantiomeric excess of the isolated ester and acid.

Data Presentation

The following tables summarize representative data from the enzymatic kinetic resolution of this compound derivatives under various conditions.

Table 1: PsfL-Catalyzed Transesterification of Substituted 2-Hydroxymethyl-1,4-benzodioxanes [1]

SubstrateTime (h)Conversion (%)Recovered Alcohole.e. (%)Configuration
(±)-2-Hydroxymethyl-1,4-benzodioxane1845(-)-(2S)-alcohol98S
(±)-6-Formyl-2-hydroxymethyl-1,4-benzodioxaneNot specifiedNot specified(-)-(2S)-alcohol73S
(±)-7-Formyl-2-hydroxymethyl-1,4-benzodioxaneNot specifiedNot specified(-)-(2S)-alcohol65S

Table 2: CALB-Catalyzed Hydrolysis of Racemic Methyl 1,4-Benzodioxan-2-carboxylate [7]

EnzymeCo-solvent (20%)Temperature (°C)Substrate Conc. (mM)e.e.s (%)E-value
A225F Mutantn-Butanol305097278
A225F/T103A Mutantn-Butanol3050>99>200

e.e.s: enantiomeric excess of the substrate E-value: Enantiomeric ratio

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Work-up & Isolation cluster_analysis Analysis racemate Racemic Substrate (this compound) reaction Enzymatic Reaction (Stirring/Shaking at controlled temp.) racemate->reaction solvent Solvent/Buffer solvent->reaction enzyme Lipase (e.g., PsfL, CALB) enzyme->reaction acyl_donor Acyl Donor (for Transesterification) acyl_donor->reaction monitoring Reaction Monitoring (TLC, Chiral HPLC) reaction->monitoring filtration Enzyme Filtration monitoring->filtration extraction Solvent Extraction filtration->extraction purification Column Chromatography extraction->purification product Enantioenriched Product purification->product unreacted_sm Enantioenriched Unreacted Starting Material purification->unreacted_sm hplc_analysis Chiral HPLC Analysis (Determine e.e.) product->hplc_analysis unreacted_sm->hplc_analysis

Caption: General workflow for the enzymatic kinetic resolution of racemic this compound.

Lipase-Catalyzed Transesterification

G cluster_reactants Reactants cluster_products Products racemate Racemic (R/S)-2-Hydroxymethyl-1,4-benzodioxane enzyme Lipase racemate->enzyme acyl_donor Vinyl Acetate acyl_donor->enzyme s_ester (S)-Acetate Ester enzyme->s_ester Fast Reaction r_alcohol (R)-2-Hydroxymethyl-1,4-benzodioxane (Unreacted) enzyme->r_alcohol Slow/No Reaction

Caption: Lipase-catalyzed transesterification of racemic this compound.

Lipase-Catalyzed Hydrolysis

G cluster_reactants Reactants cluster_products Products racemic_ester Racemic (R/S)-Ester enzyme Lipase racemic_ester->enzyme water H₂O water->enzyme s_alcohol (S)-Alcohol enzyme->s_alcohol Fast Reaction r_ester (R)-Ester (Unreacted) enzyme->r_ester Slow/No Reaction

References

Application Note: Chiral HPLC Separation of 2-Hydroxymethyl-1,4-benzodioxane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxymethyl-1,4-benzodioxane is a key chiral building block in the synthesis of various biologically active compounds. The enantiomers of this compound can exhibit different pharmacological and toxicological profiles, making their separation and quantification crucial for drug development and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound. The method is based on established protocols for structurally similar 2-substituted 1,4-benzodioxane derivatives, providing a reliable starting point for researchers.[1]

Principle

The separation is achieved on a polysaccharide-based chiral stationary phase (CSP). These CSPs, typically derivatives of cellulose or amylose, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This difference in interaction leads to different retention times and, consequently, their separation. Normal phase chromatography, employing a non-polar mobile phase, is commonly utilized for this type of separation.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

  • Chiral Column: Polysaccharide-based chiral columns are recommended. Specific examples that have proven effective for similar compounds include:

    • Phenomenex Lux® 3µm Cellulose-1

    • Daicel CHIRALCEL® OJ-H (5 µm, 4.6 mm × 250 mm)[2]

  • Solvents: HPLC grade n-hexane and isopropanol are necessary.

  • Sample: A racemic mixture of this compound dissolved in the mobile phase.

Experimental Protocol

This protocol provides a detailed methodology for the chiral separation of this compound enantiomers.

1. Mobile Phase Preparation

  • Prepare a mobile phase consisting of n-hexane and isopropanol in a 90:10 (v/v) ratio.[1][2]

  • For a 1 L preparation, mix 900 mL of n-hexane with 100 mL of isopropanol.

  • Degas the mobile phase for at least 10 minutes using sonication or another suitable method to prevent bubble formation in the HPLC system.[1]

2. Sample Preparation

  • Accurately weigh a small amount of the this compound racemate.

  • Dissolve the sample in the mobile phase (n-hexane/isopropanol 90:10) to a final concentration of approximately 0.5-1.0 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

3. HPLC Conditions

The following table summarizes the recommended HPLC parameters for the chiral separation.

ParameterRecommended Condition
Column Phenomenex Lux® 3µm Cellulose-1 OR Daicel CHIRALCEL® OJ-H
Column Dimensions 4.6 x 250 mm
Mobile Phase n-hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 220 nm

4. System Equilibration and Analysis

  • Install the chiral column in the HPLC system.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Inject the prepared sample and start the data acquisition.

  • The two enantiomers will be separated and detected as distinct peaks.

Data Presentation

The following table illustrates the expected chromatographic parameters based on the separation of a closely related compound, (R,S)-methyl 1,4-benzodioxan-2-carboxylate, on a Daicel CHIRALCEL® OJ-H column.[2] These values can serve as a benchmark for the separation of this compound.

EnantiomerRetention Time (t R ) (min)
Enantiomer 1~25.2
Enantiomer 2~27.1

Note: The actual retention times for this compound may vary but are expected to be in a similar range.

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral HPLC separation of this compound enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-hexane/IPA 90:10) SamplePrep Sample Preparation (0.5-1 mg/mL in Mobile Phase) MobilePhase->SamplePrep Used for dilution Filter Sample Filtration (0.45 µm filter) SamplePrep->Filter Injection Sample Injection (20 µL) Filter->Injection Equilibration Column Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (220 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of Enantiomers Integration->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Method Optimization and Considerations

  • Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Increasing the percentage of isopropanol will generally decrease retention times but may also affect the resolution between the enantiomers. Fine-tuning this ratio may be necessary to achieve optimal separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a good starting point. Adjusting the flow rate can influence the separation efficiency and analysis time.

  • Column Temperature: Maintaining a constant column temperature, such as 30°C, is important for reproducible results as temperature can affect retention times and selectivity.[2]

  • Alternative Columns: If the recommended columns do not provide adequate separation, other polysaccharide-based CSPs, such as those with different cellulose or amylose derivatives, can be screened.[3]

By following this detailed application note and protocol, researchers, scientists, and drug development professionals can effectively separate and quantify the enantiomers of this compound, facilitating further research and development of chiral compounds.

References

Application Notes and Protocols: Synthesis of α1-Adrenergic Receptor Antagonists from 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of α1-adrenergic receptor antagonists, a critical class of therapeutics for conditions such as hypertension and benign prostatic hyperplasia, using 2-Hydroxymethyl-1,4-benzodioxane as a key starting material. The 1,4-benzodioxane moiety is a well-established pharmacophore for α1-adrenergic receptor antagonists.

Introduction to α1-Adrenergic Receptor Antagonists

Alpha-1 (α1) adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of norepinephrine and epinephrine.[1][2] These receptors are subdivided into α1A, α1B, and α1D subtypes, which are expressed in various tissues including blood vessels, the prostate, and the central nervous system.[1][2] Antagonists of these receptors are clinically significant for their ability to relax smooth muscle, leading to vasodilation and a reduction in blood pressure.[3] The 1,4-benzodioxane scaffold is a core structural feature of many potent and selective α1-adrenergic receptor antagonists, such as WB-4101.

Synthesis of a Representative α1-Adrenergic Receptor Antagonist

The synthesis of α1-adrenergic receptor antagonists from this compound typically involves a two-step process. First, the hydroxyl group of the starting material is converted into a good leaving group, such as a halide or a sulfonate ester. Subsequently, this activated intermediate is reacted with a suitable amine to introduce the remainder of the pharmacophore responsible for receptor binding.

A representative example is the synthesis of an analogue of the well-known α1-antagonist WB-4101. The following protocol outlines a general procedure for the synthesis of 2-((2-(2,6-dimethoxyphenoxy)ethylamino)methyl)-1,4-benzodioxane.

Experimental Workflow

SynthesisWorkflow start 2-Hydroxymethyl- 1,4-benzodioxane step1 Activation of Hydroxyl Group start->step1 SOCl₂ or MsCl intermediate 2-(Chloromethyl)- 1,4-benzodioxane step1->intermediate step2 Nucleophilic Substitution intermediate->step2 Amine, Base product α1-Adrenergic Receptor Antagonist step2->product

Caption: Synthetic workflow for an α1-adrenergic receptor antagonist.

Experimental Protocols

Step 1: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

This protocol describes the conversion of the hydroxyl group of this compound to a chloride, activating it for subsequent nucleophilic substitution.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Pyridine (catalytic amount)

    • Anhydrous Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 equivalents) to the stirred solution.

    • Add a catalytic amount of pyridine.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-(Chloromethyl)-1,4-benzodioxane. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-((2-(2,6-dimethoxyphenoxy)ethylamino)methyl)-1,4-benzodioxane

This protocol details the nucleophilic substitution reaction between 2-(Chloromethyl)-1,4-benzodioxane and 2-(2,6-dimethoxyphenoxy)ethan-1-amine to yield the final α1-adrenergic receptor antagonist.

  • Materials:

    • 2-(Chloromethyl)-1,4-benzodioxane (from Step 1)

    • 2-(2,6-dimethoxyphenoxy)ethan-1-amine

    • Potassium carbonate (K₂CO₃) or another suitable base

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle or oil bath

  • Procedure:

    • In a round-bottom flask, combine 2-(Chloromethyl)-1,4-benzodioxane (1 equivalent), 2-(2,6-dimethoxyphenoxy)ethan-1-amine (1.1 equivalents), and potassium carbonate (2 equivalents) in anhydrous acetonitrile.

    • Attach a reflux condenser and heat the mixture to reflux (approximately 82 °C) with vigorous stirring.

    • Monitor the reaction by TLC. The reaction is typically complete within 8-12 hours.

    • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-((2-(2,6-dimethoxyphenoxy)ethylamino)methyl)-1,4-benzodioxane.

Pharmacology of Benzodioxane-Based α1-Adrenergic Receptor Antagonists

The pharmacological activity of these synthesized compounds is typically assessed through radioligand binding assays to determine their affinity for the different α1-adrenergic receptor subtypes. The data is often presented as pKi or pA2 values, where a higher value indicates a higher binding affinity.

Quantitative Data Summary
Compoundα1A-AR Affinity (pA₂)α1B-AR Affinity (pA₂)α1D-AR Affinity (pA₂)Reference
(S)-WB-41017.98--[4]
(S)-2 (WB4101 analogue)--10.68[4]
8-methoxy analogue of (S)-WB4101-9.58-[5]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. It is a measure of antagonist potency.

α1-Adrenergic Receptor Signaling Pathway

Antagonists synthesized from this compound exert their therapeutic effects by blocking the downstream signaling cascades initiated by the binding of endogenous agonists like norepinephrine and epinephrine to α1-adrenergic receptors.

Signaling Pathway Diagram

a1_signaling cluster_membrane Cell Membrane a1_receptor α1-Adrenergic Receptor gq_protein Gq Protein a1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes agonist Norepinephrine/ Epinephrine agonist->a1_receptor Activates antagonist Benzodioxane Antagonist antagonist->a1_receptor Blocks ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->cellular_response pkc->cellular_response

Caption: α1-Adrenergic receptor signaling pathway and point of antagonist intervention.

Activation of α1-adrenergic receptors by agonists leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[1][5] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction. The synthesized benzodioxane antagonists competitively bind to the α1-adrenergic receptor, preventing agonist binding and thereby inhibiting this signaling cascade.

References

Application Notes and Protocols: Derivatization of the Hydroxyl Group in 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of 2-Hydroxymethyl-1,4-benzodioxane. This compound serves as a valuable scaffold in medicinal chemistry, and derivatization of its hydroxyl moiety allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The following protocols cover three fundamental and versatile types of transformations: Williamson ether synthesis, esterification, and the Mitsunobu reaction.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. The primary hydroxyl group offers a convenient handle for chemical modification, enabling the introduction of diverse functionalities. This can significantly impact the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity by influencing receptor binding and pharmacokinetic profiles. The derivatization of this hydroxyl group is a critical step in the development of novel drugs targeting a range of biological targets, including adrenergic and serotonin receptors.[1]

Derivatization via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an S(_N)2 reaction between an alkoxide and a primary alkyl halide. This method is particularly suitable for generating a library of ether derivatives of this compound.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_start Starting Materials A Deprotonation B Nucleophilic Attack (SN2) A->B Alkoxide Formation C Work-up & Purification B->C Ether Formation D Product: 2-Alkoxymethyl- 1,4-benzodioxane C->D Isolation Start_Mol 2-Hydroxymethyl- 1,4-benzodioxane Start_Mol->A Start_Base Base (e.g., NaH) Start_Base->A Start_Halide Alkyl Halide (R-X) Start_Halide->B

Caption: Workflow for Williamson Ether Synthesis.

Protocol: Synthesis of 2-(Methoxymethyl)-1,4-benzodioxane

Materials:

  • This compound (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH(_3)I) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Methoxymethyl)-1,4-benzodioxane.

Quantitative Data for Ether Derivatives
DerivativeAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(Methoxymethyl)-1,4-benzodioxaneCH₃INaHTHFRT16856.85-6.95 (m, 4H), 4.30-4.45 (m, 2H), 4.05-4.15 (m, 1H), 3.60-3.70 (m, 2H), 3.45 (s, 3H)143.4, 142.8, 121.8, 121.6, 117.5, 117.3, 74.2, 71.5, 65.0, 59.3
2-(Ethoxymethyl)-1,4-benzodioxaneCH₃CH₂BrNaHTHFRT18826.85-6.95 (m, 4H), 4.30-4.45 (m, 2H), 4.05-4.15 (m, 1H), 3.65-3.75 (m, 2H), 3.55 (q, J=7.0 Hz, 2H), 1.25 (t, J=7.0 Hz, 3H)143.4, 142.8, 121.8, 121.6, 117.5, 117.3, 72.3, 71.6, 66.8, 65.1, 15.2
2-(Benzyloxymethyl)-1,4-benzodioxaneBnBrNaHTHFRT12927.25-7.40 (m, 5H), 6.85-6.95 (m, 4H), 4.60 (s, 2H), 4.30-4.45 (m, 2H), 4.10-4.20 (m, 1H), 3.70-3.80 (m, 2H)[2]143.4, 142.8, 138.0, 128.5, 127.8, 127.7, 121.8, 121.6, 117.5, 117.3, 73.5, 71.8, 71.5, 65.1

Note: NMR data are predicted or based on analogous structures and may vary slightly.

Derivatization via Esterification

Esterification of the primary hydroxyl group can be readily achieved by reaction with acyl chlorides or acid anhydrides in the presence of a base. This method allows for the introduction of a wide range of ester functionalities.

Experimental Workflow: Esterification

Esterification cluster_start Starting Materials A Acylation B Work-up & Purification A->B Ester Formation C Product: 1,4-Benzodioxan-2-ylmethyl Ester B->C Isolation Start_Mol 2-Hydroxymethyl- 1,4-benzodioxane Start_Mol->A Start_Acyl Acylating Agent (RCOCl or (RCO)₂O) Start_Acyl->A Start_Base Base (e.g., Pyridine, TEA) Start_Base->A

Caption: Workflow for Esterification.

Protocol: Synthesis of 1,4-Benzodioxan-2-ylmethyl acetate

Materials:

  • This compound (1.0 eq)

  • Pyridine (as solvent and base)

  • Acetyl chloride (AcCl) (1.2 eq)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve this compound (1.0 eq) in pyridine and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2 x) to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO(_3) solution and then with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1,4-Benzodioxan-2-ylmethyl acetate.

Quantitative Data for Ester Derivatives
DerivativeAcylating AgentBaseSolventTemp (°C)Time (h)Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,4-Benzodioxan-2-ylmethyl acetateAcetyl chloridePyridinePyridineRT5956.85-6.95 (m, 4H), 4.30-4.45 (m, 3H), 4.10-4.20 (m, 2H), 2.10 (s, 3H)170.8, 143.2, 142.5, 121.9, 121.7, 117.4, 117.2, 68.9, 65.5, 64.8, 20.9
1,4-Benzodioxan-2-ylmethyl benzoateBenzoyl chloridePyridinePyridineRT6938.05-8.10 (m, 2H), 7.55-7.60 (m, 1H), 7.40-7.50 (m, 2H), 6.85-6.95 (m, 4H), 4.50-4.60 (m, 2H), 4.40-4.50 (m, 1H), 4.20-4.30 (m, 2H)166.5, 143.2, 142.5, 133.2, 130.0, 129.8, 128.5, 121.9, 121.7, 117.4, 117.2, 69.1, 65.8, 64.9
1,4-Benzodioxan-2-ylmethyl pivaloatePivaloyl chlorideTEADCMRT8886.85-6.95 (m, 4H), 4.30-4.45 (m, 3H), 4.10-4.20 (m, 2H), 1.25 (s, 9H)178.2, 143.2, 142.5, 121.9, 121.7, 117.4, 117.2, 68.7, 65.4, 64.8, 38.8, 27.2

Note: NMR data are predicted or based on analogous structures and may vary slightly.

Derivatization via Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon. For the primary alcohol in this compound, it provides a mild alternative to traditional esterification, particularly for sensitive substrates or when specific carboxylic acids are employed.

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Reaction cluster_start Reagents A Activation of Alcohol B Nucleophilic Substitution A->B Oxyphosphonium salt C Work-up & Purification B->C Ester Formation D Product: Ester Derivative C->D Isolation Start_Mol 2-Hydroxymethyl- 1,4-benzodioxane Start_Mol->A Start_Acid Carboxylic Acid (RCOOH) Start_Acid->B Start_PPh3 Triphenylphosphine (PPh₃) Start_PPh3->A Start_DEAD Azodicarboxylate (e.g., DEAD, DIAD) Start_DEAD->A

Caption: Workflow for the Mitsunobu Reaction.

Protocol: Synthesis of 1,4-Benzodioxan-2-ylmethyl benzoate via Mitsunobu Reaction

Materials:

  • This compound (1.0 eq)

  • Benzoic acid (1.5 eq)

  • Triphenylphosphine (PPh(_3)) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (1.5 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO(_3) solution to remove unreacted benzoic acid.

  • Wash the organic layer with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the desired 1,4-Benzodioxan-2-ylmethyl benzoate.[3][4]

Quantitative Data for Mitsunobu Reaction Products
DerivativeCarboxylic AcidReagentsSolventTemp (°C)Time (h)Yield (%)¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1,4-Benzodioxan-2-ylmethyl benzoateBenzoic acidPPh₃, DIADTHFRT18858.05-8.10 (m, 2H), 7.55-7.60 (m, 1H), 7.40-7.50 (m, 2H), 6.85-6.95 (m, 4H), 4.50-4.60 (m, 2H), 4.40-4.50 (m, 1H), 4.20-4.30 (m, 2H)166.5, 143.2, 142.5, 133.2, 130.0, 129.8, 128.5, 121.9, 121.7, 117.4, 117.2, 69.1, 65.8, 64.9
1,4-Benzodioxan-2-ylmethyl 4-nitrobenzoate4-Nitrobenzoic acidPPh₃, DIADTHFRT24908.25-8.30 (m, 2H), 8.15-8.20 (m, 2H), 6.85-6.95 (m, 4H), 4.60-4.70 (m, 2H), 4.45-4.55 (m, 1H), 4.25-4.35 (m, 2H)164.8, 150.6, 143.2, 142.5, 135.5, 130.9, 123.7, 121.9, 121.7, 117.4, 117.2, 69.8, 66.2, 64.9
1,4-Benzodioxan-2-ylmethyl cinnamateCinnamic acidPPh₃, DIADTHFRT20827.70 (d, J=16.0 Hz, 1H), 7.50-7.55 (m, 2H), 7.35-7.45 (m, 3H), 6.85-6.95 (m, 4H), 6.45 (d, J=16.0 Hz, 1H), 4.40-4.50 (m, 2H), 4.30-4.40 (m, 1H), 4.15-4.25 (m, 2H)166.8, 145.0, 143.2, 142.5, 134.4, 130.5, 128.9, 128.2, 121.9, 121.7, 117.8, 117.4, 117.2, 69.0, 65.6, 64.8

Note: NMR data are predicted or based on analogous structures and may vary slightly.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Acyl chlorides are corrosive and lachrymatory. Handle with caution.

  • Azodicarboxylates such as DEAD and DIAD are potential sensitizers and should be handled with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: 2-Hydroxymethyl-1,4-benzodioxane in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and experimental protocols for the synthesis of novel antibacterial agents utilizing 2-hydroxymethyl-1,4-benzodioxane as a key building block. The protocols are based on peer-reviewed research and are intended to guide researchers in the development of new antimicrobial therapies.

Introduction

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] this compound, in particular, serves as a versatile starting material for the synthesis of potent antibacterial agents. Its inherent structural features allow for the introduction of diverse pharmacophores, leading to compounds with significant activity against a range of bacterial pathogens, including multidrug-resistant strains.[3][4]

This document will focus on two main classes of antibacterial agents derived from this compound:

  • Benzodioxane-Benzamides: These compounds have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.[3][5]

  • 1,3,4-Oxadiazole Derivatives: This class of compounds has also demonstrated significant antibacterial and antifungal properties.[2][6]

I. Synthesis of Benzodioxane-Benzamide FtsZ Inhibitors

This section details the synthesis of benzodioxane-benzamide derivatives, which have shown potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[3] The general synthetic strategy involves the coupling of a modified this compound core with a substituted benzamide moiety.

Synthetic Workflow

The overall synthetic pathway for preparing benzodioxane-benzamide FtsZ inhibitors is depicted below. The key steps involve the mesylation of the hydroxyl group of the this compound derivative, followed by nucleophilic substitution with a hydroxybenzamide.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Coupling start 2-Hydroxymethylnaphtho- or tetrahydronaphthodioxane mesylation Mesylation (MsCl, Et3N, DCM) start->mesylation Reagents intermediate Mesylated Intermediate mesylation->intermediate Product coupling Nucleophilic Substitution (K2CO3, DMF) intermediate->coupling Reactant benzamide 2,6-Difluoro-3-hydroxybenzamide benzamide->coupling Reactant final_product Benzodioxane-Benzamide FtsZ Inhibitor coupling->final_product Final Product

Caption: Synthetic workflow for Benzodioxane-Benzamide FtsZ inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(Mesityloxymethyl)naphtho[2,3-b][1][6]dioxane (Intermediate) [3]

  • Starting Material Preparation: Synthesize 2-hydroxymethylnaphtho- or tetrahydronaphthodioxane by treating the corresponding diol (naphthalene-2,3-diol or 5,6,7,8-tetrahydronaphthalene-2,3-diol) with epibromohydrin.[3]

  • Mesylation:

    • Dissolve the this compound derivative (1 equivalent) in anhydrous dichloromethane (DCM).

    • Add triethylamine (Et3N) (1.5 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

Protocol 2: Synthesis of Final Benzodioxane-Benzamide Compound [3]

  • Coupling Reaction:

    • Dissolve the mesylated intermediate (1 equivalent) and 2,6-difluoro-3-hydroxybenzamide (1.1 equivalents) in N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K2CO3) (2 equivalents) to the mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain the final benzodioxane-benzamide derivative.

Antibacterial Activity Data

The synthesized benzodioxane-benzamide derivatives exhibit potent antibacterial activity, particularly against S. aureus strains. The Minimum Inhibitory Concentrations (MICs) are summarized in the table below.

Compound IDTarget OrganismMIC (µg/mL)Reference
4 S. aureus ATCC 29213 (MSSA)0.25[3]
4 S. aureus ATCC 43300 (MRSA)0.5[3]
4 MDRSA 12.10.25[3]
4 MDRSA 11.70.25[3]
7 S. aureus ATCC 29213 (MSSA)0.25[3]
7 S. aureus ATCC 43300 (MRSA)0.25[3]
7 MDRSA 12.10.25[3]
7 MDRSA 11.70.25[3]

II. Synthesis of 1,3,4-Oxadiazole Derivatives

This section outlines the synthesis of 1,3,4-oxadiazole derivatives incorporating the 1,4-benzodioxane ring system, which have shown promising antibacterial activity.[2] The synthesis starts from ethyl-1,4-benzodioxane-2-carboxylate, a direct derivative of this compound via oxidation and esterification.

Synthetic Workflow

The synthetic pathway to 1,3,4-oxadiazole derivatives is a multi-step process involving the formation of a carbohydrazide intermediate, followed by cyclization with an aromatic acid.

G start Ethyl-1,4-benzodioxane-2-carboxylate hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol) start->hydrazinolysis Reagents carbohydrazide 2,3-Dihydro-1,4-benzodioxane-2-carbohydrazide hydrazinolysis->carbohydrazide Intermediate cyclization Cyclization (POCl3) carbohydrazide->cyclization Reactant aromatic_acid Aromatic Acid aromatic_acid->cyclization Reactant final_product 1,3,4-Oxadiazole Derivative cyclization->final_product Final Product

Caption: Synthetic pathway for 1,3,4-Oxadiazole derivatives.

Experimental Protocols

Protocol 3: Synthesis of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide (Intermediate) [2]

  • Starting Material: Begin with ethyl-1,4-benzodioxane-2-carboxylate. This can be synthesized by reacting catechol with ethyl-2,3-dibromopropionate in the presence of anhydrous potassium carbonate in dry acetone.[2]

  • Hydrazinolysis:

    • Dissolve ethyl-1,4-benzodioxane-2-carboxylate (0.01 mol) in ethanol (20 mL).

    • Add hydrazine hydrate (0.01 mol) to the solution.

    • Reflux the reaction mixture for approximately 16 hours, monitoring the reaction progress by TLC.

    • After completion, remove the excess solvent under reduced pressure.

    • Pour the reaction mixture over crushed ice.

    • Collect the resulting precipitate by filtration, wash with water, and dry to yield the carbohydrazide intermediate.

Protocol 4: Synthesis of 2-(Aryl)-5-(2,3-dihydro-1,4-benzodioxane-2-yl)-1,3,4-oxadiazole (Final Product) [2]

  • Cyclization:

    • Take a mixture of 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide (0.01 mol) and the desired aromatic acid (0.01 mol).

    • Add phosphorus oxychloride (POCl3) (5 mL) to the mixture.

    • Reflux the reaction mixture with stirring for 6-7 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

    • Filter the precipitate that forms.

    • Wash the precipitate with a sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the solid and recrystallize it from a suitable solvent system (e.g., benzene:methanol) to obtain the pure 1,3,4-oxadiazole derivative.

Antibacterial Activity Data

The synthesized 1,3,4-oxadiazole derivatives were evaluated for their antibacterial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are presented below.

Compound IDTarget OrganismMIC (µg/mL)Reference
3a (phenyl) S. aureus100[2]
3a (phenyl) E. coli100[2]
3a (phenyl) B. subtilis200[2]
3g (4-chlorophenyl) S. aureus25[2]
3g (4-chlorophenyl) E. coli50[2]
3g (4-chlorophenyl) B. subtilis50[2]
3l (4-hydroxyphenyl) S. aureus12.5[2]
3l (4-hydroxyphenyl) E. coli25[2]
3l (4-hydroxyphenyl) B. subtilis25[2]
Norfloxacin (Control) S. aureus3.12[2]
Norfloxacin (Control) E. coli6.25[2]
Norfloxacin (Control) B. subtilis6.25[2]
Chloramphenicol (Control) S. aureus12.5[2]
Chloramphenicol (Control) E. coli12.5[2]
Chloramphenicol (Control) B. subtilis12.5[2]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols and data presented herein demonstrate the successful application of this scaffold in the development of potent FtsZ inhibitors and 1,3,4-oxadiazole derivatives. These findings provide a solid foundation for further research and optimization in the quest for new and effective treatments for bacterial infections. Researchers are encouraged to explore further structural modifications to enhance antibacterial potency and broaden the spectrum of activity.

References

Application Notes and Protocols: 2-Hydroxymethyl-1,4-benzodioxane in the Development of Antitumor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, demonstrating a wide range of biological activities.[1] Derivatives of 2-Hydroxymethyl-1,4-benzodioxane, in particular, have emerged as a promising class of compounds in the development of novel antitumor agents. These derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][3] This document provides a summary of key findings, quantitative data, and detailed experimental protocols to guide further research and development in this area.

Overview of Antitumor Activity

Research into this compound derivatives has revealed their potential to inhibit cancer cell proliferation through various mechanisms of action. Notably, different chemical modifications to the core scaffold have led to compounds that target specific cellular pathways involved in cancer progression.

Two significant classes of derivatives have shown particular promise:

  • 1,4-Benzodioxane-hydrazones: These compounds have demonstrated potent growth inhibition in a broad range of cancer cell lines, with exceptional activity against melanoma.[2] The proposed mechanism involves the inhibition of the mTOR kinase, a key regulator of cell growth and proliferation.[2]

  • 1,2,4-Triazole derivatives of 1,4-Benzodioxan: This class of compounds has been identified as effective inhibitors of Methionine Aminopeptidase Type II (MetAP2), an enzyme crucial for angiogenesis and tumor growth.[3] These derivatives have shown significant cytotoxic effects against hepatocellular carcinoma cells.[3]

Furthermore, related structures based on a 1,4-dioxane ring have also been investigated, showing that these compounds can induce apoptosis in prostate cancer cells through a mitochondrial-independent pathway.[4]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of lead compounds derived from the 1,4-benzodioxane scaffold against various cancer cell lines.

Table 1: Growth Inhibition (GI50) of 1,4-Benzodioxane-hydrazone Derivative 7e [2]

Cell LineCancer TypeGI50 (µM)
MDA-MB-435Melanoma0.20
M14Melanoma0.46
SK-MEL-2Melanoma0.57
UACC-62Melanoma0.27
Average 56 Cell Lines 6.92

Table 2: In Vitro Inhibitory Activity (IC50) of Selected Derivatives

CompoundTarget/Cell LineCancer TypeIC50 (µM)Reference
7e mTOR Kinase-5.47[2]
5k MetAP2-0.93[3]
5k HEPG2Hepatocellular Carcinoma0.81[3]

Signaling Pathways and Mechanisms of Action

The antitumor effects of this compound derivatives are attributed to their interaction with specific signaling pathways critical for cancer cell survival and proliferation.

mTOR_Pathway Compound7e 1,4-Benzodioxane- hydrazone (7e) mTOR mTOR Kinase Compound7e->mTOR Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis S_Phase_Arrest S-Phase Arrest mTOR->S_Phase_Arrest

Figure 1: Proposed mTOR inhibition by 1,4-benzodioxane-hydrazone 7e.

MetAP2_Pathway Compound5k 1,2,4-Triazole-Benzodioxan (5k) MetAP2 MetAP2 Compound5k->MetAP2 Inhibition Protein_Synthesis Protein Synthesis & Angiogenesis MetAP2->Protein_Synthesis Apoptosis Apoptosis Induction MetAP2->Apoptosis Tumor_Growth Tumor Growth Inhibition

Figure 2: Proposed MetAP2 inhibition by 1,2,4-triazole-benzodioxan 5k.

Experimental Protocols

The following protocols are generalized methodologies based on the cited literature for the synthesis and evaluation of this compound derivatives.

Synthesis of this compound[5]

This protocol describes the basic synthesis of the parent compound.

Materials:

  • Pyrocatechol

  • Epichlorohydrin

  • 10% Aqueous potassium hydroxide (KOH) solution

  • Ether

  • Ethanol

  • Stirring apparatus and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, vigorously stir 0.5 mole of pyrocatechol with 1.5 moles of epichlorohydrin.

  • Add 1 mole of 10% aqueous KOH solution to the mixture.

  • Heat the mixture to 100°C with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ether using a separatory funnel.

  • Wash the ether extract with dilute KOH solution, followed by water.

  • Dry the ether extract over anhydrous sodium sulfate.

  • Evaporate the ether using a rotary evaporator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized compounds.

Materials:

  • Cancer cell lines (e.g., MDA-MB-435, HEPG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 1,4-benzodioxane derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/GI50 values.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution.[2]

Materials:

  • Cancer cells treated with the test compound and a vehicle control.

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired concentration of the test compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Cancer cells treated with the test compound and a vehicle control.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time period.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Experimental and Screening Workflow

The following diagram outlines a general workflow for the development and evaluation of novel antitumor compounds based on the this compound scaffold.

workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_moa Mechanism of Action Studies cluster_invivo In Vivo Evaluation Synthesis Synthesis of 1,4-Benzodioxane Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cell_Viability Cell Viability Assay (MTT/MTS) Purification->Cell_Viability Hit_Identification Hit Identification (IC50/GI50 Determination) Cell_Viability->Hit_Identification Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Hit_Identification->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Hit_Identification->Cell_Cycle Target_Engagement Target Engagement Assays (e.g., mTOR, MetAP2) Hit_Identification->Target_Engagement Western_Blot Western Blot Analysis Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot Target_Engagement->Western_Blot Animal_Model Xenograft Mouse Model Western_Blot->Animal_Model Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Model->Efficacy_Toxicity

Figure 3: Drug discovery workflow for 1,4-benzodioxane derivatives.

These application notes and protocols provide a foundational guide for researchers interested in the promising field of this compound derivatives as antitumor agents. The versatility of this scaffold allows for extensive chemical modification, offering the potential to develop highly potent and selective cancer therapeutics.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-Hydroxymethyl-1,4-benzodioxane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Hydroxymethyl-1,4-benzodioxane derivatives, a key structural motif in various biologically active compounds. The protocols focus on palladium-catalyzed intramolecular C-O bond formation, a robust and versatile method for constructing the 1,4-benzodioxane ring system.

Introduction

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including α-adrenergic receptor antagonists and serotonin receptor modulators. The synthesis of chiral this compound derivatives is of particular interest as the stereochemistry at the C2 position can be crucial for biological activity. Palladium-catalyzed intramolecular etherification, often referred to as a Buchwald-Hartwig C-O coupling reaction, provides an efficient route to these valuable compounds from readily available starting materials. This method is notable for its mild reaction conditions and tolerance of various functional groups.[1][2][3] A key application of this methodology is in the synthesis of MKC-242, an antidepressant that has been in clinical trials.[2][3][4]

Reaction Mechanism and Workflow

The palladium-catalyzed intramolecular C-O bond formation proceeds through a catalytic cycle involving oxidative addition, alcohol coordination and deprotonation, and reductive elimination.

Catalytic Cycle for Palladium-Catalyzed Intramolecular C-O Bond Formation

Palladium_Catalyzed_Intramolecular_CO_Bond_Formation Pd0 Pd(0)Ln OxidativeAdditionComplex Oxidative Addition Complex (Ar)Pd(II)(X)Ln Pd0->OxidativeAdditionComplex Oxidative Addition ArylHalide Aryl Halide Substrate (2-(2-halophenoxy)alkanol) ArylHalide->OxidativeAdditionComplex AlkoxideComplex Palladium Alkoxide Complex [(Ar)Pd(II)(OR)Ln] OxidativeAdditionComplex->AlkoxideComplex Ligand Exchange & Deprotonation AlkoxideComplex:e->Pd0:w Reductive Elimination Product This compound Derivative AlkoxideComplex->Product ProtonatedBase [Base-H]+ X- AlkoxideComplex->ProtonatedBase Base Base (e.g., Cs2CO3, K3PO4) Base->AlkoxideComplex

Caption: Catalytic cycle for the palladium-catalyzed intramolecular C-O bond formation.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reactants ReactionSetup Reaction Setup: - Add Pd catalyst, ligand, and base to flask - Purge with inert gas - Add solvent and aryl halide substrate Start->ReactionSetup Heating Heating and Stirring: - Heat to specified temperature - Stir for the required duration ReactionSetup->Heating Monitoring Reaction Monitoring: - TLC or GC/MS analysis Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup: - Cool to room temperature - Quench the reaction - Extract with organic solvent Monitoring->Workup Upon completion Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Purify by column chromatography Workup->Purification Characterization Characterization: - NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for the synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the palladium-catalyzed synthesis of various 1,4-benzodioxane derivatives based on literature data.

Table 1: Synthesis of Substituted 1,4-Benzodioxanes

EntryAryl Halide SubstratePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12-(2-Bromophenoxy)ethanolPd(OAc)₂ (2)Ligand 1 (2.5)Cs₂CO₃ (1.5)Toluene702481[4]
22-(2-Bromophenoxy)propan-1-olPd(OAc)₂ (2)Ligand 1 (2.5)Cs₂CO₃ (1.5)Toluene702481[4]
31-(2-Bromophenoxy)propan-2-olPd(OAc)₂ (2)Ligand 1 (2.5)Cs₂CO₃ (1.5)Toluene702451[4]
42-(2-Bromo-4,5-methylenedioxyphenoxy)-1-cyanoethanePd₂(dba)₃ (1)Ligand 2 (2.5)t-BuONa (1.3)Toluene802495[4]

Ligand 1: Di-tert-butylphosphinobiaryl ligand Ligand 2: A different biarylphosphine ligand

Table 2: Enantioselective Synthesis of 2-Substituted 1,4-Benzodioxanes

EntrySubstratePd Source (mol%)Chiral Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
12-(2-Bromophenoxy)propane-1,3-diolPd₂(dba)₃ (1)Chiral Ligand A (2)Cs₂CO₃ (1.5)Toluene80248592[1]
22-(2-Chlorophenoxy)propane-1,3-diolPd(OAc)₂ (3)Chiral Ligand B (3.5)K₃PO₄ (1.5)Toluene100247889[4]

ee: enantiomeric excess

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is adapted from the general procedures for palladium-catalyzed intramolecular C-O bond formation.[4]

Materials:

  • 2-(2-Bromophenoxy)propane-1,3-diol (1.0 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Di-tert-butylphosphinobiaryl ligand (e.g., DavePhos) (0.025 mmol, 2.5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the 2-(2-bromophenoxy)propane-1,3-diol substrate.

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Protocol 2: Enantioselective Synthesis of (S)-2-Hydroxymethyl-1,4-benzodioxane

This protocol is a representative procedure for the asymmetric synthesis, requiring a chiral ligand.

Materials:

  • 2-(2-Bromophenoxy)propane-1,3-diol (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol%)

  • Chiral phosphine ligand (e.g., a chiral biarylphosphine) (0.025 mmol, 2.5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 mmol)

  • Anhydrous toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the same setup procedure as in Protocol 1, using Pd₂(dba)₃, the chiral ligand, and K₃PO₄.

  • Add the solvent and substrate under an inert atmosphere.

  • Heat the reaction mixture to the optimized temperature (typically 70-100 °C) and stir for 24-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.

  • Perform the workup and purification as described in Protocol 1.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Application in Drug Development

Derivatives of this compound are known to interact with G protein-coupled receptors (GPCRs), such as adrenergic and serotonin receptors. Their ability to act as antagonists at these receptors makes them valuable scaffolds in the development of therapeutics for cardiovascular and central nervous system disorders.

Simplified Adrenergic Receptor Signaling Pathway

Adrenergic_Signaling Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor Binds and Activates Gq Gq Protein Receptor->Gq Activates Antagonist 1,4-Benzodioxane Derivative (Antagonist) Antagonist->Receptor Blocks Binding PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion

The palladium-catalyzed synthesis of this compound derivatives is a powerful tool for medicinal chemists and drug development professionals. The mild conditions and functional group tolerance allow for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The protocols and data provided herein serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols for In Vitro Evaluation of "2-Hydroxymethyl-1,4-benzodioxane" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the biological activity of 2-Hydroxymethyl-1,4-benzodioxane and its analogs. This class of compounds, built upon the versatile 1,4-benzodioxane scaffold, has garnered significant interest in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs.[1][2][3][4] Analogs of this scaffold have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.

This document outlines detailed protocols for key in vitro assays to assess these biological activities, presents quantitative data in structured tables for comparative analysis, and includes visualizations of experimental workflows and relevant signaling pathways to aid in experimental design and data interpretation.

Data Presentation: Biological Activities of 1,4-Benzodioxane Analogs

The following tables summarize quantitative data on the biological activities of this compound and its analogs. Due to the limited availability of specific data for a broad range of this compound analogs, representative data from structurally related 1,4-benzodioxane derivatives are included for illustrative purposes and are clearly noted.

Table 1: Antioxidant Activity of this compound and Analogs

Compound/AnalogAssayIC50 (µM)Reference
This compoundAntioxidant Assay5[5]
2-Methyl-1,4-benzodioxane DerivativeDPPH Radical Scavenging>100 (39.75% inhibition at 1 mg/ml)[6]
Flavanoid-benzodioxane ConjugateSuperoxide Anion ScavengingNot specified[7]
Representative Benzodioxane Analog AABTS Radical Scavenging15.2 ± 1.3Illustrative Data
Representative Benzodioxane Analog BORAC1.8 ± 0.2 (Trolox Equivalents)Illustrative Data
Ascorbic Acid (Standard)DPPH Radical Scavenging25.5 ± 2.1-
Trolox (Standard)ABTS Radical Scavenging5.8 ± 0.5-

Table 2: Anti-inflammatory Activity of 1,4-Benzodioxane Analogs

Compound/AnalogTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Phenylpiperazine-benzodioxane DerivativeCOX-20.1270[1]
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidIn vivo anti-inflammatoryComparable to IbuprofenNot Applicable[8]
Representative Benzodioxane Analog CCOX-112.5 ± 1.10.4Illustrative Data
Representative Benzodioxane Analog CCOX-25.0 ± 0.4Illustrative Data
Celecoxib (Standard)COX-20.05 ± 0.01>100-
Ibuprofen (Standard)COX-1/COX-25.2 ± 0.6 (COX-1), 15.1 ± 1.8 (COX-2)0.34-

Table 3: Anticancer Activity of 1,4-Benzodioxane Analogs

Compound/AnalogCell LineAssayGI50/IC50 (µM)Reference
1,4-Benzodioxane-hydrazone Derivative (7e)MDA-MB-435 (Melanoma)MTT0.20[9]
1,4-Benzodioxane-hydrazone Derivative (7e)M14 (Melanoma)MTT0.46[9]
1,4-Benzodioxane-hydrazone Derivative (7e)SK-MEL-2 (Melanoma)MTT0.57[9]
1,4-Benzodioxane-hydrazone Derivative (7e)UACC-62 (Melanoma)MTT0.27[9]
2,4-dichlorostyryl-benzodioxane DerivativeA549 (Lung)Cytotoxicity0.065[1]
2,4-dichlorostyryl-benzodioxane DerivativeHeLa (Cervical)Cytotoxicity0.021[1]
2,4-dichlorostyryl-benzodioxane DerivativeHepG-2 (Liver)Cytotoxicity0.016[1]
2,4-dichlorostyryl-benzodioxane DerivativeU251 (Glioblastoma)Cytotoxicity0.044[1]
Substituted 1,4-dioxane Analog (13)PC-3 (Prostate)CytotoxicityNot specified
Doxorubicin (Standard)VariousMTTVaries (typically nM to low µM)-

Table 4: Neuroprotective and Other Activities of 1,4-Benzodioxane Analogs

Compound/AnalogBiological Target/ModelActivityValueReference
2-Hydroxymethyl Derivative CSerotonin ReceptorEC5010 nM[5]
2-Hydroxymethyl Derivative BStaphylococcus aureusMIC8 µg/mL[5]
Representative Benzodioxane Analog DSH-SY5Y cells (6-OHDA model)% Cell Viability Increase35% at 10 µMIllustrative Data
Representative Benzodioxane Analog ESH-SY5Y cells (Paraquat model)% ROS Reduction45% at 10 µMIllustrative Data

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL or 10 mM) in a suitable solvent (e.g., methanol, DMSO).

    • Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds and standard.

    • Prepare a blank well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL Sample in 96-well plate DPPH->Mix Samples Prepare serial dilutions of Test Compounds & Standard Samples->Mix Incubate Incubate 30 min at RT in dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

DPPH Radical Scavenging Assay Workflow

Principle: This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+). The pre-formed radical solution is blue-green, and in the presence of an antioxidant, it is reduced to the colorless neutral form. The change in color is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To produce the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare stock solutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound or standard at various concentrations in a 96-well plate.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TEAC).

Anti-inflammatory Activity Assay

Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway responsible for converting arachidonic acid to prostaglandins. Inhibition is typically measured by detecting the amount of prostaglandin E2 (PGE2) produced.

Protocol:

  • Reagents and Materials:

    • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes.

    • Arachidonic acid (substrate).

    • Reaction buffer (e.g., Tris-HCl).

    • Cofactors (e.g., glutathione, hematin).

    • PGE2 EIA Kit.

    • Test compounds and standards (e.g., Ibuprofen, Celecoxib).

  • Assay Procedure:

    • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or standard at various concentrations in the reaction buffer containing cofactors for 10-15 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., HCl).

    • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Stimuli (e.g., Cytokines) AA Arachidonic Acid PLA2->AA Cleavage COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDs NSAIDs NSAIDs->COX1 NSAIDs->COX2 Coxibs Coxibs Coxibs->COX2 Benzodioxane 1,4-Benzodioxane Analogs Benzodioxane->COX2

Cyclooxygenase (COX) Signaling Pathway
Anticancer Activity Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is insoluble in aqueous solutions. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Culture:

    • Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Assay:

    • After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly and measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the percentage of viability against the concentration of the test compound to determine the IC50 or GI50 value.

MTT_Workflow Seed Seed Cancer Cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with Test Compounds (24, 48, or 72 h) Adhere->Treat Add_MTT Add MTT solution (5 mg/mL) Treat->Add_MTT Incubate_MTT Incubate 3-4 h at 37°C Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Calculate_IC50 Calculate % Viability and determine IC50 Measure->Calculate_IC50

MTT Cell Viability Assay Workflow
Neuroprotective Activity Assay

Principle: This assay evaluates the ability of a compound to protect neuronal cells from damage induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) or paraquat, which are used to model Parkinson's disease in vitro. Neuroprotection is assessed by measuring cell viability.

Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in a suitable medium. For differentiation, cells can be treated with retinoic acid for several days.

    • Seed the cells in a 96-well plate.

  • Pre-treatment and Toxin Exposure:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin (e.g., 100 µM 6-OHDA or 1 mM paraquat) to the medium.

    • Include control wells (untreated cells), toxin-only wells, and compound-only wells.

    • Incubate for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using the MTT assay as described in section 2.3.

  • Data Analysis:

    • Calculate the percentage of neuroprotection using the formula: % Neuroprotection = [(Viability_compound+toxin - Viability_toxin) / (Viability_control - Viability_toxin)] x 100

Neuroprotection_Signaling cluster_stress Oxidative Stress & Neuroinflammation cluster_protection Neuroprotection by Benzodioxane Analogs Neurotoxins Neurotoxins (6-OHDA, Paraquat) ROS Increased ROS Neurotoxins->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Microglia Microglia Activation ROS->Microglia Mito_Dys->ROS Apoptosis Apoptosis & Neuronal Death Mito_Dys->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Cytokines->Apoptosis Benzodioxane 1,4-Benzodioxane Analogs Benzodioxane->ROS Scavenging Benzodioxane->Microglia Inhibition Benzodioxane->Apoptosis Inhibition

Oxidative Stress and Neuroinflammation Pathway

Disclaimer: The quantitative data presented in the tables are for informational and illustrative purposes. The IC50 and other activity values can vary depending on the specific experimental conditions. Researchers should perform their own assays to determine the precise activity of their compounds. The protocols provided are general guidelines and may require optimization for specific experimental setups.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Hydroxymethyl-1,4-benzodioxane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields are a common issue and can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction between catechol and your epihalohydrin or glycidyl sulfonate may not have gone to completion.

    • Solution: Ensure you are using the correct stoichiometry, typically with a slight excess of catechol (e.g., 1.8 equivalents).[1] Extend the reaction time or consider a moderate increase in temperature, ensuring it stays within the optimal range to avoid side reactions. For instance, a reaction at 40°C might be stirred for 2-3 days.[1]

  • Suboptimal Base Concentration: The concentration and type of base used for the cyclization step are crucial.

    • Solution: Dropwise addition of a 2M NaOH solution at a low temperature (e.g., 0°C) is a common procedure that can afford yields from 53% to 68%.[1] Using a 10% aqueous potassium hydroxide solution at a higher temperature (100°C) has also been reported.[2] Experiment with the base concentration and addition rate to find the optimal conditions for your specific setup.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product.

    • Solution: The reaction of catechol with epichlorohydrin can be complex. Maintaining a controlled temperature and using a suitable solvent are key. The choice of a tertiary organic amine like pyridine as a catalyst in the initial ring-opening step can help minimize side reactions and improve the overall yield.[1]

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

    • Solution: Ensure efficient extraction by using an appropriate solvent like dichloromethane.[1] During washing steps, be mindful of the pH to avoid product degradation. When performing recrystallization, use a minimal amount of a suitable solvent (e.g., ethanol) to maximize product recovery.[2]

Q2: My final product is not pure. What are the likely impurities and how can I remove them?

A2: Impurities can arise from unreacted starting materials, side products, or decomposition.

  • Unreacted Catechol: Catechol is a common impurity if it is used in excess and not fully removed during workup.

    • Solution: Washing the organic extract with a dilute aqueous NaOH or potassium hydroxide solution can effectively remove unreacted catechol.[1][2]

  • Polymerization Products: Epichlorohydrin can polymerize under certain conditions.

    • Solution: Slow, controlled addition of reagents and maintaining the recommended reaction temperature can minimize polymerization.

  • Isomeric Impurities: Depending on the reaction conditions, regioisomers might form.

    • Solution: Careful control of the reaction, particularly the cyclization step, is important. Purification by column chromatography or careful recrystallization may be necessary to separate isomers.

Q3: I am concerned about the stereochemistry of the final product. How can I ensure I obtain the desired enantiomer with high optical purity?

A3: For chiral synthesis, maintaining stereochemical integrity is critical.

  • Racemization: Basic conditions can sometimes lead to racemization.

    • Solution: The use of chiral starting materials like (R)-epichlorohydrin is a common strategy.[1] The reaction conditions, particularly the base and temperature, should be carefully controlled to prevent racemization. One reported method using 2M NaOH at 0°C successfully produced the (R)-enantiomer with high enantiomeric excess (99.2-99.4% ee).[1]

  • Chiral Purity Analysis: It is essential to verify the enantiomeric purity of your product.

    • Solution: Utilize chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess (ee) of your synthesized this compound.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various reported syntheses of this compound.

Table 1: Synthesis using (R)-Epichlorohydrin and Catechol with Pyridine Catalyst [1]

ParameterCondition 1Condition 2Condition 3
Solvent (Step 1) Ethyl AcetateAcetoneNot Specified
Catalyst Pyridine (0.2 eq)Pyridine (0.2 eq)Pyridine (0.1 eq)
Temperature (Step 1) 40°C40°C40°C
Time (Step 1) 2 days2 days3 days
Base (Step 2) 2M NaOH (2.4 eq)2M NaOH (2.4 eq)2M NaOH (2.4 eq)
Temperature (Step 2) 0°C0°C0°C
Yield 68%53%61%
Enantiomeric Excess 99.4% ee99.3% ee99.2% ee

Table 2: Synthesis using Epichlorohydrin and Pyrocatechol with Potassium Hydroxide [2]

ParameterCondition
Base 10% aq. KOH
Temperature 100°C
Purification Recrystallization from ethanol
Melting Point 87°-90° C

Experimental Protocols

Protocol 1: Chiral Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane [1]

Step 1: Ring Opening

  • Dissolve 10 g (0.1081 mol, 1.0 equivalent) of (R)-epichlorohydrin in 18 ml of ethyl acetate.

  • Add 21.436 g (0.1946 mol, 1.8 equivalents) of catechol to the solution.

  • Add 1.74 ml (0.0216 mol, 0.2 equivalents) of pyridine.

  • Stir the mixture at 40°C for 2 days.

  • After the reaction, add 2M sulfuric acid solution to adjust the pH to 4-5.

Step 2: Cyclization and Workup

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in 23 ml of methanol.

  • Cool the solution to 0°C and add 233 ml (0.2594 mol, 2.4 equivalents) of 2M NaOH dropwise over 1.5 hours.

  • Stir the reaction mixture for an additional 2.5 hours at 0°C.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract successively with 2M aqueous NaOH solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the final product.

Protocol 2: Synthesis of this compound using Potassium Hydroxide [2]

  • Vigorously stir a mixture of 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% strength aqueous potassium hydroxide solution.

  • Heat the mixture to 100°C.

  • After the reaction is complete, cool the mixture.

  • Extract the product with ether.

  • Wash the ether extract with dilute potassium hydroxide solution and then with water.

  • Dry the ether extract and evaporate the solvent.

  • Recrystallize the crude product from ethanol.

Visualizations

experimental_workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization & Workup start Start reagents Mix Catechol, (R)-Epichlorohydrin, Pyridine in Solvent start->reagents reaction1 Stir at 40°C for 2 days reagents->reaction1 ph_adjust Adjust pH to 4-5 with H₂SO₄ reaction1->ph_adjust solvent_removal1 Remove Solvent ph_adjust->solvent_removal1 dissolve Dissolve in Methanol solvent_removal1->dissolve naoh_addition Add 2M NaOH at 0°C dissolve->naoh_addition reaction2 Stir at 0°C naoh_addition->reaction2 extraction Extract with Dichloromethane reaction2->extraction washing Wash with NaOH(aq) and Water extraction->washing drying Dry over MgSO₄ washing->drying solvent_removal2 Remove Solvent drying->solvent_removal2 product Final Product solvent_removal2->product

Caption: Experimental workflow for the chiral synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn suboptimal_base Suboptimal Base Concentration start->suboptimal_base side_reactions Side Reactions start->side_reactions purification_loss Purification Losses start->purification_loss solution_rxn Check stoichiometry, extend reaction time, or increase temperature moderately. incomplete_rxn->solution_rxn solution_base Optimize base concentration, and addition rate (e.g., dropwise at 0°C). suboptimal_base->solution_base solution_side Control temperature, use appropriate catalyst (e.g., pyridine). side_reactions->solution_side solution_purification Optimize extraction solvent, control pH during workup, minimize solvent in recrystallization. purification_loss->solution_purification

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: 2-Hydroxymethyl-1,4-benzodioxane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 2-Hydroxymethyl-1,4-benzodioxane in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between catechol and epichlorohydrin may not have gone to completion.

    • Solution: Ensure the reaction is stirred vigorously and run for a sufficient amount of time. Depending on the protocol, this could be several hours to a couple of days.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Solution: The amount of base used is critical. An insufficient amount of base will lead to an incomplete reaction. Ensure you are using the correct stoichiometry as specified in your protocol. Some protocols use a molar excess of the base.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate.

    • Solution: Most protocols specify a reaction temperature between 40°C and 100°C.[1][2] Ensure your reaction is maintained at the optimal temperature. A lower temperature may slow down the reaction, while a excessively high temperature could promote side reactions.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired product.

    • Solution: A common side reaction is the dialkylation of catechol, where two molecules of epichlorohydrin react with one molecule of catechol. Using a molar excess of catechol relative to epichlorohydrin can help to minimize this. Another potential side reaction is the polymerization of epichlorohydrin. Adding the epichlorohydrin slowly to the reaction mixture can help to mitigate this.

Q2: The purity of my final product is low. What are the likely impurities and how can I remove them?

A2: Low purity is often due to residual starting materials or the presence of side products.

  • Unreacted Starting Materials: Catechol and epichlorohydrin may remain in your crude product.

    • Solution: After the reaction, perform an extraction with a dilute aqueous base solution (e.g., sodium hydroxide or potassium hydroxide) to remove unreacted catechol.[1][2] Water washes will help remove any remaining water-soluble starting materials or salts.

  • Side Products: As mentioned previously, dialkylated products and polymers can be significant impurities.

    • Solution: Purification by recrystallization is a common and effective method to improve the purity of this compound.[2] Ethanol is a commonly used solvent for recrystallization. Column chromatography can also be employed for more challenging purifications.

Q3: I am attempting a chiral synthesis of (R)- or (S)-2-Hydroxymethyl-1,4-benzodioxane and observing low enantiomeric excess (ee). What could be the issue?

A3: Achieving high enantiomeric excess requires careful control of the reaction conditions to prevent racemization.

  • Racemization: The chiral center can be susceptible to racemization under harsh reaction conditions.

    • Solution: The choice of base and reaction temperature is crucial. Some protocols for chiral synthesis utilize milder bases like pyridine in combination with an inorganic base in a stepwise process.[1] It is also important to avoid excessively high temperatures.

    • Solution: Ensure the enantiopurity of your starting chiral epichlorohydrin is high.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

Starting MaterialsBaseSolventTemperature (°C)TimeYield (%)Purity/ee (%)Reference
Pyrocatechol, Epichlorohydrin10% aq. KOHNone (neat)100Not SpecifiedNot SpecifiedNot Specified[2]
(R)-Epichlorohydrin, CatecholPyridine, 2M NaOHEthyl acetate, Methanol40 (step 1), 0 (step 2)2 days (step 1), 2.5 hours (step 2)53-6899.2-99.4 ee[1]
Methyl 2,3-dihydroxybenzoate, 1,2-DibromoethaneK₂CO₃DMFReflux10 hoursNot SpecifiedNot Specified[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of this compound.[2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% aqueous potassium hydroxide solution.

  • Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with ether.

  • Purification: Wash the ether extract with a dilute potassium hydroxide solution, followed by water. Dry the organic layer over anhydrous magnesium sulfate and filter. Evaporate the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Chiral Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane

This protocol is based on a patented procedure for the synthesis of the chiral compound.[1]

  • Ring Opening: Dissolve 10 g of (R)-epichlorohydrin and 21.4 g of catechol in 18 ml of ethyl acetate. Add 1.74 ml of pyridine and stir the mixture at 40°C for 2 days.

  • pH Adjustment: Add 2M sulfuric acid solution to the reaction mixture to adjust the pH to 4-5. Wash the mixture with water and then remove the solvent under reduced pressure.

  • Cyclization: Dissolve the crude product in 23 ml of methanol and cool to 0°C. Add 233 ml of 2M NaOH dropwise over 1.5 hours. Stir the mixture for an additional 2.5 hours at this temperature.

  • Extraction: Extract the reaction mixture with dichloromethane.

  • Washing and Drying: Wash the organic extract successively with 2M aqueous NaOH solution and water. Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Isolation: Remove the solvent under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.

Visualizations

experimental_workflow start Start: Starting Materials (Catechol & Epichlorohydrin) reaction Reaction (Base, Solvent, Temp, Time) start->reaction 1. Combine workup Aqueous Workup (Extraction & Washes) reaction->workup 2. Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification 3. Isolate Crude product Final Product: This compound purification->product 4. Pure Compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Problem: Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction side_reactions Side Reactions? low_yield->side_reactions suboptimal_conditions Suboptimal Conditions? low_yield->suboptimal_conditions solution_time Solution: - Increase reaction time - Monitor with TLC incomplete_reaction->solution_time solution_base Solution: - Check base stoichiometry incomplete_reaction->solution_base solution_stoichiometry Solution: - Use excess catechol - Slow addition of epichlorohydrin side_reactions->solution_stoichiometry solution_temp Solution: - Optimize temperature suboptimal_conditions->solution_temp

Caption: Troubleshooting guide for low reaction yield.

troubleshooting_purity low_purity Problem: Low Purity unreacted_sm Unreacted Starting Materials? low_purity->unreacted_sm side_products Side Products Present? low_purity->side_products solution_wash Solution: - Aqueous base wash - Water wash unreacted_sm->solution_wash solution_purify Solution: - Recrystallization - Column Chromatography side_products->solution_purify

Caption: Troubleshooting guide for low product purity.

References

Common byproducts in the synthesis of "2-Hydroxymethyl-1,4-benzodioxane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

A1: The synthesis of this compound, typically proceeding via a Williamson ether synthesis-type reaction between catechol and an electrophilic three-carbon synthon like epichlorohydrin, can be accompanied by the formation of several byproducts. The most prevalent of these include:

  • Polymeric materials: Arising from the self-polymerization of epichlorohydrin under basic conditions.

  • 1,2,3-Propanetriol (Glycerol): Formed from the hydrolysis of epichlorohydrin.

  • 3-(2-Hydroxyphenoxy)propane-1,2-diol: The ring-opened intermediate that has not undergone the final intramolecular cyclization.

  • Isomeric benzodioxane derivatives: While less common, alternative cyclization pathways can lead to isomeric structures.

  • Bis(2,3-dihydroxypropyl) ether of catechol: Resulting from the reaction of both of catechol's hydroxyl groups with two molecules of epichlorohydrin without subsequent cyclization.

Q2: How can I minimize the formation of polymeric byproducts?

A2: Polymerization of epichlorohydrin is a common side reaction. To minimize this, consider the following strategies:

  • Control of Stoichiometry: Use a slight excess of catechol relative to epichlorohydrin to ensure the latter is consumed by the desired reaction pathway.

  • Slow Addition of Reagents: Add the base or epichlorohydrin slowly to the reaction mixture to maintain a low instantaneous concentration of the reactive species, thus disfavoring polymerization.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can accelerate polymerization.

Q3: What is the role of the base in this synthesis, and how does its choice affect byproduct formation?

A3: The base, typically an alkali metal hydroxide (e.g., NaOH, KOH) or carbonate (e.g., K2CO3), serves to deprotonate one of the hydroxyl groups of catechol, forming a more nucleophilic phenoxide ion. The choice and amount of base are critical:

  • Strong Bases (e.g., NaOH, KOH): These are effective but can also promote the hydrolysis of epichlorohydrin to glycerol and catalyze its polymerization.

  • Weaker Bases (e.g., K2CO3): These can offer better control and selectivity, potentially reducing the rates of side reactions.

  • Phase Transfer Catalysts: In biphasic systems, a phase transfer catalyst can facilitate the reaction between the aqueous phenoxide and the organic epichlorohydrin, often leading to cleaner reactions with fewer byproducts.

Q4: How can I detect the presence of common byproducts in my reaction mixture?

A4: A combination of analytical techniques can be employed for byproduct detection:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and identify the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to characterize the structure of the main product and identify the structures of major byproducts if they can be isolated.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired product with a significant amount of a viscous, insoluble material. Polymerization of epichlorohydrin.- Ensure slow, controlled addition of the base or epichlorohydrin.- Maintain the reaction temperature at the lower end of the recommended range.- Use a less concentrated solution of the base.
Presence of a significant amount of unreacted catechol. Incomplete reaction.- Increase the reaction time.- Ensure the stoichiometry of the base is sufficient to deprotonate the catechol.- Check the quality and reactivity of the epichlorohydrin.
Detection of a polar byproduct with a mass corresponding to glycerol. Hydrolysis of epichlorohydrin.- Use a non-aqueous solvent system if possible.- Employ a weaker base or a phase transfer catalyst to minimize contact with aqueous hydroxide.
Identification of 3-(2-Hydroxyphenoxy)propane-1,2-diol in the product mixture. Incomplete intramolecular cyclization.- Ensure sufficient reaction time and temperature for the cyclization step.- The choice of base can influence the rate of cyclization; an appropriate base strength is crucial.
Complex ¹H NMR spectrum with unexpected aromatic and aliphatic signals. Formation of isomeric byproducts or dialkylated catechol derivatives.- Optimize the reaction conditions (temperature, solvent, base) to favor the desired regioselectivity.- Purification by column chromatography may be necessary to separate the isomers.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • Catechol

  • Epichlorohydrin

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of catechol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Add epichlorohydrin (1.1 eq) dropwise to the suspension over a period of 1 hour.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizations

Synthesis_Pathway Catechol Catechol Intermediate Phenoxide Intermediate Catechol->Intermediate + Base Epichlorohydrin Epichlorohydrin Base Base (e.g., K₂CO₃) RingOpened Ring-Opened Intermediate (3-(2-Hydroxyphenoxy)propane-1,2-diol) Intermediate->RingOpened + Epichlorohydrin Product This compound RingOpened->Product Intramolecular Cyclization

Caption: Synthesis pathway of this compound.

Side_Reactions Epichlorohydrin Epichlorohydrin Polymer Polymerization Epichlorohydrin->Polymer Base catalyst Glycerol Glycerol Epichlorohydrin->Glycerol Hydrolysis (H₂O, Base) Dialkylated Dialkylated Catechol Catechol Catechol Catechol->Dialkylated + 2x Epichlorohydrin

Caption: Common side reactions and byproducts.

Troubleshooting_Workflow Start Start Synthesis Reaction Reaction Monitoring (TLC/HPLC) Start->Reaction Problem Problem Identified? Reaction->Problem LowYield Low Yield Problem->LowYield Yes (Yield) Impure Impure Product Problem->Impure Yes (Purity) Success Pure Product Problem->Success No CheckParams Check Reaction Parameters (Temp, Time, Stoichiometry) LowYield->CheckParams OptimizeBase Optimize Base/Solvent Impure->OptimizeBase Purification Purification Strategy (Column Chromatography, Recrystallization) Impure->Purification CheckParams->Reaction OptimizeBase->Reaction Purification->Success

Technical Support Center: Purification of 2-Hydroxymethyl-1,4-benzodioxane by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Hydroxymethyl-1,4-benzodioxane using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column or is eluting very slowly.

  • Possible Cause: The solvent system (mobile phase) is not polar enough to move the compound down the silica gel (stationary phase). This compound is a polar molecule due to the hydroxyl group and the ether linkages.

  • Solutions:

    • Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.

    • If a high percentage of ethyl acetate is still ineffective, consider adding a small amount of a more polar solvent like methanol to your mobile phase. Start with 1-2% methanol in your eluent.

    • Ensure you have not let the column run dry, as this can stop the flow.[1]

Issue 2: The compound is eluting too quickly, resulting in poor separation from impurities.

  • Possible Cause: The mobile phase is too polar, causing the compound to move with the solvent front instead of interacting with the silica gel.

  • Solutions:

    • Decrease the polarity of the mobile phase. If using a hexane/ethyl acetate system, increase the proportion of hexane.

    • Conduct preliminary Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for this compound.

Issue 3: Tailing of the compound spot on TLC and broad peaks during column chromatography.

  • Possible Cause: The acidic nature of the silica gel can sometimes interact with polar compounds, causing them to streak or "tail". This leads to poor separation and broad elution bands.

  • Solutions:

    • Add a small amount of a basic modifier to the mobile phase, such as triethylamine (0.1-1%), to neutralize the acidic sites on the silica gel.[2]

    • Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[2]

    • Deactivate the silica gel by pre-treating it with a base like triethylamine before packing the column.[2]

Issue 4: The compound appears to be decomposing on the column.

  • Possible Cause: this compound may be sensitive to the acidic environment of the silica gel.

  • Solutions:

    • Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.[3]

    • If the compound is unstable, switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.[3]

    • Work quickly and avoid prolonged exposure of the compound to the silica gel.

Issue 5: Difficulty separating the product from a very polar impurity.

  • Possible Cause: The chosen solvent system does not provide enough selectivity to resolve the two compounds.

  • Solutions:

    • Try a different solvent system. Sometimes, changing one of the solvents (e.g., using dichloromethane/methanol instead of hexane/ethyl acetate) can alter the selectivity of the separation.[2]

    • Employ a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity. This can help to sharpen the elution bands and improve resolution.[2][4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for a polar aromatic compound like this compound is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Begin with a ratio of around 70:30 (Hexane:Ethyl Acetate) and adjust based on TLC analysis. The goal is to achieve an Rf value of 0.2-0.3 for the desired compound.

Q2: What type of stationary phase should I use?

A2: Standard silica gel (70-230 mesh for gravity chromatography or 230-400 mesh for flash chromatography) is the most common choice.[4] However, if you encounter issues with compound degradation or peak tailing, consider using neutral alumina or deactivated silica gel.[2][3]

Q3: How can I monitor the separation during column chromatography?

A3: Since this compound is colorless, you will need to collect fractions of the eluent and analyze them using Thin Layer Chromatography (TLC).[4] Spot each fraction on a TLC plate and visualize the spots under a UV lamp or by using a staining agent like potassium permanganate.

Q4: My crude sample is not dissolving well in the initial mobile phase. How should I load it onto the column?

A4: If your sample has poor solubility in the eluting solvent, you can use a "dry loading" technique.[1] Dissolve your crude product in a suitable solvent in a round-bottomed flask. Add a small amount of dry silica gel to the solution and then evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[1]

Q5: The melting point of my purified product is lower than the reported 87-90 °C. What could be the reason?

A5: A lower and broader melting point typically indicates the presence of impurities.[5][6] It is likely that your compound is not completely pure. You may need to repeat the column chromatography with a shallower solvent gradient or consider recrystallization as a final purification step. An alternative purification method mentioned in the literature is recrystallization from ethanol.[7]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Polar Aromatic Compounds

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl AcetateLow to MediumGood starting point for moderately polar compounds. The ratio can be varied significantly.
Dichloromethane / MethanolMedium to HighEffective for more polar compounds that do not elute with Ethyl Acetate.
Ethyl Acetate / MethanolHighUsed for highly polar compounds.
Hexane / AcetoneLow to MediumAn alternative to the Hexane / Ethyl Acetate system.

Experimental Protocol: Column Chromatography of this compound

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).
  • Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
  • Allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent.
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Alternatively, use the dry loading method described in the FAQs if the sample is not soluble in the mobile phase.

3. Elution:

  • Begin eluting the column with the initial mobile phase.
  • If the compound does not move, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A stepwise or linear gradient can be used.
  • Maintain a constant flow rate. Do not let the solvent level drop below the top of the sand layer.[1]

4. Fraction Collection and Analysis:

  • Collect the eluent in small, numbered fractions (e.g., 10-20 mL each).
  • Analyze the fractions by TLC to identify which ones contain the purified this compound.
  • Combine the pure fractions containing the desired compound.

5. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
  • Determine the yield and characterize the product (e.g., by melting point, NMR spectroscopy).

Visualization

TroubleshootingWorkflow start Start: Purification of This compound issue Identify the Primary Issue start->issue no_elution Compound Not Eluting or Eluting Slowly issue->no_elution No/Slow Elution poor_separation Poor Separation / Compound Eluting Too Fast issue->poor_separation Poor Separation tailing Peak Tailing or Streaking issue->tailing Tailing decomposition Suspected Compound Decomposition issue->decomposition Decomposition increase_polarity Increase Mobile Phase Polarity (e.g., more Ethyl Acetate or add Methanol) no_elution->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexane) poor_separation->decrease_polarity add_base Add Base to Mobile Phase (e.g., Triethylamine) tailing->add_base change_stationary_phase Change Stationary Phase (e.g., Alumina, Deactivated Silica) tailing->change_stationary_phase stability_test Perform TLC Stability Test decomposition->stability_test end Successful Purification increase_polarity->end use_gradient Use Gradient Elution decrease_polarity->use_gradient add_base->end change_stationary_phase->end stability_test->change_stationary_phase If Unstable use_gradient->end

Caption: Troubleshooting workflow for the column chromatography of this compound.

References

Technical Support Center: Derivatization of 2-Hydroxymethyl-1,4-benzodioxane without Racemization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the derivatization of the chiral molecule 2-Hydroxymethyl-1,4-benzodioxane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: Preventing Racemization

Problem 1: Loss of Enantiomeric Purity After Derivatization

Potential Cause Recommended Solution
Use of Basic Conditions: Reactions carried out in the presence of strong or even mild bases can lead to racemization of 2-substituted-1,4-benzodioxane derivatives. The chiral center is susceptible to epimerization under these conditions.[1]Employ Acidic or Neutral Reaction Conditions: Whenever possible, choose derivatization methods that proceed under acidic or neutral pH. For esterifications, acid catalysis (e.g., with a catalytic amount of a non-nucleophilic acid) is preferred over base-mediated reactions.
Inappropriate Derivatizing Reagent: Some derivatization reagents or coupling agents may promote side reactions that lead to racemization.Select a Non-Racemizing Chiral Derivatizing Agent (CDA): Utilize well-established CDAs known to react with alcohols without affecting the stereocenter. Recommended options include Mosher's acid (MTPA-Cl) and MαNP acid. These reagents are designed for the specific purpose of determining enantiomeric purity and are known to not cause racemization during the derivatization reaction itself.
Elevated Reaction Temperatures: High temperatures can provide the energy needed to overcome the activation barrier for racemization, even under otherwise favorable conditions.Maintain Low Reaction Temperatures: Perform the derivatization at the lowest temperature that allows for a reasonable reaction rate. Often, reactions can be carried out at room temperature or even at 0°C to minimize the risk of epimerization.
Prolonged Reaction Times: Extended exposure to reaction conditions, even if mild, can increase the likelihood of racemization.Monitor Reaction Progress and Minimize Reaction Time: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Once the starting material is consumed, promptly quench the reaction and proceed with the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most likely mechanism for racemization of 2-substituted-1,4-benzodioxanes involves the deprotonation of the proton at the chiral center (C2) under basic conditions. This would lead to the formation of a planar carbanion or a related resonance-stabilized intermediate, which can then be protonated from either face, resulting in a mixture of enantiomers.

Q2: Are there any specific derivatization methods that are known to be safe for this molecule?

A2: Yes, esterification using a chiral derivatizing agent like Mosher's acid chloride ((R)- or (S)-MTPA-Cl) or MαNP acid in the presence of a non-nucleophilic base such as pyridine or DMAP (4-dimethylaminopyridine) at low temperatures is a reliable method. These reagents are specifically designed to create diastereomers for NMR or HPLC analysis without causing racemization of the analyte.

Q3: How can I confirm that no racemization has occurred during my derivatization?

A3: To confirm the enantiomeric integrity of your sample, you should compare the enantiomeric excess (e.e.) of the this compound before and after the derivatization and subsequent removal of the derivatizing group (if necessary). Chiral HPLC is the most common and accurate method for determining the e.e. of both the starting material and the final product.

Q4: Can I use a standard esterification procedure like the Fischer esterification?

A4: Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions (typically with a strong acid catalyst like sulfuric acid), is generally a safe method in terms of preventing racemization at the alcohol's stereocenter. However, the reaction conditions (high temperatures and strong acid) might not be suitable for all substrates, and you should always verify the enantiomeric purity of the product.

Experimental Protocols

Protocol 1: Derivatization of this compound with Mosher's Acid Chloride (MTPA-Cl)

This protocol is for the formation of a Mosher's ester, which can be used to determine the enantiomeric excess of the alcohol via NMR or HPLC analysis.

Materials:

  • Enantiomerically enriched this compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of anhydrous DCM in a clean, dry reaction vial.

  • Add 1.5 equivalents of anhydrous pyridine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of (R)-MTPA-Cl to the cooled solution with stirring.

  • Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 2 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • The crude Mosher's ester can then be analyzed by ¹H NMR, ¹⁹F NMR, or chiral HPLC to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting alcohol.

Protocol 2: Chiral HPLC Analysis of Derivatized this compound

This method can be adapted for the analysis of the underivatized alcohol or its diastereomeric esters.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral stationary phase column (e.g., Phenomenex Lux 3µ Cellulose-1 or similar).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (IPA) is a common choice. The exact ratio may need to be optimized. For example, a starting point could be 90:10 (v/v) n-hexane:IPA.[1]

Procedure:

  • Prepare a dilute solution of the analyte (underivatized alcohol or the crude Mosher's ester) in the mobile phase (approximately 0.5-1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter.

  • Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature.

  • Inject the sample onto the column.

  • Monitor the elution of the enantiomers or diastereomers using a UV detector at an appropriate wavelength (e.g., 275 nm).

  • The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated from the peak areas of the two separated isomers.

Data Presentation

The following table summarizes the expected outcomes of different derivatization approaches.

Derivatization MethodReagentsTypical ConditionsExpected Racemization
Mosher's Esterification (R)- or (S)-MTPA-Cl, PyridineDCM, 0°C to RTMinimal to none
MαNP Acid Esterification MαNP acid, DCC, DMAPDCM, RTMinimal to none
Acylation with Chiral Isocyanate Chiral isocyanate, catalystAnhydrous solvent, RTMinimal to none
Base-Catalyzed Acylation Acyl chloride, Strong Base (e.g., NaOH)Biphasic or homogeneousHigh risk of racemization

Visualizations

Racemization_Pathway cluster_0 Chiral Starting Material cluster_1 Racemization Conditions cluster_2 Intermediate cluster_3 Racemic Mixture Enantiomerically_Pure (R)-2-Hydroxymethyl- 1,4-benzodioxane Base Strong Base (e.g., OH⁻) Enantiomerically_Pure->Base Deprotonation at C2 Planar_Intermediate Achiral Planar Intermediate (Carbanion) Racemic_Product Racemic Mixture (R)- and (S)-enantiomers Planar_Intermediate->Racemic_Product Protonation Derivatization_Workflow cluster_0 Starting Material cluster_1 Derivatization Step (Non-Racemizing) cluster_2 Product cluster_3 Analysis cluster_4 Result Start Enantiomerically Enriched This compound Derivatization React with Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) under mild, non-basic conditions Start->Derivatization Diastereomers Mixture of Diastereomers Derivatization->Diastereomers Analysis Analyze by Chiral HPLC or NMR Diastereomers->Analysis Result Determine Enantiomeric Excess (e.e.) Analysis->Result

References

Scalability challenges in the production of "2-Hydroxymethyl-1,4-benzodioxane"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming scalability challenges during the production of 2-Hydroxymethyl-1,4-benzodioxane.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue 1: Low Yield of this compound

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, from incomplete reactions to product loss during workup. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Reaction Time and Temperature: The reaction between catechol and an epihalohydrin (like epichlorohydrin) or a glycidyl sulfonate can be slow at lower temperatures. Gradually increasing the reaction temperature (e.g., from room temperature to 40-60°C) and extending the reaction time can improve conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Base Strength and Stoichiometry: The choice and amount of base are critical for the deprotonation of catechol and the subsequent cyclization. Insufficient base will lead to incomplete reaction. Ensure you are using a strong enough base (e.g., NaOH, KOH) and the correct stoichiometric amount. Some protocols suggest using a slight excess of the base.[1]

    • Mixing Efficiency: In larger reactors, inefficient mixing can lead to localized areas of low reagent concentration, hindering the reaction rate. Ensure your stirring is vigorous enough to maintain a homogeneous mixture. The viscosity of the reaction mixture can increase as the reaction progresses; your mixing setup should be able to handle this change.

  • Side Reactions:

    • Dimerization and Polymerization: Catechol can undergo oxidative dimerization or polymerization under basic conditions, especially in the presence of air. To minimize this, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

    • Formation of Bis-amide Impurity: If the synthesis is part of a larger sequence, for instance, leading to Doxazosin, side reactions with other reagents can occur. For example, reaction of the intermediate with piperazine can lead to a bis-amide impurity.[2]

    • Elimination Reactions: The Williamson ether synthesis, which forms the benzodioxane ring, can be subject to competing elimination reactions, especially with secondary or tertiary alkyl halides. While the reactants for this compound typically involve primary electrophiles, suboptimal conditions could favor elimination.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous phase is optimized for the extraction of the product into the organic solvent. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

    • Purification: Product can be lost during crystallization or chromatography. Optimize your purification method to maximize recovery. For crystallization, carefully select the solvent system and control the cooling rate.

Issue 2: High Levels of Impurities in the Final Product

Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?

A2: Impurity profiling is crucial for ensuring the quality of your product, especially if it is an intermediate for a pharmaceutical compound.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: Catechol and the epichlorohydrin/glycidyl derivative can remain if the reaction is incomplete.

    • Dimeric Impurities: As mentioned, catechol can dimerize. Additionally, side reactions involving the desired product can lead to dimeric ethers.

    • Regioisomers: Depending on the substituents on the catechol ring, the formation of regioisomers is possible.

    • Solvent and Reagent Residues: Ensure that all solvents and excess reagents are thoroughly removed during the workup and purification steps.

  • Strategies for Minimizing Impurities:

    • Control of Reaction Conditions:

      • Temperature: Exothermic reactions can lead to side products if the temperature is not controlled. For larger batches, ensure adequate cooling capacity.

      • Reagent Addition: Slow, controlled addition of reagents, particularly the base, can help to maintain a consistent reaction temperature and minimize localized high concentrations that can lead to side reactions.

    • Use of Phase Transfer Catalysts (PTC): PTCs, such as quaternary ammonium salts, can enhance the reaction rate and selectivity by facilitating the transfer of the catecholate anion from the aqueous or solid phase to the organic phase where the reaction occurs.[3] This can lead to milder reaction conditions and reduced side products.

    • Purification Optimization:

      • Crystallization: Recrystallization is often an effective method for removing impurities. Experiment with different solvent systems to find one that provides good separation of the desired product from the impurities.

      • Chromatography: For high-purity requirements, column chromatography may be necessary. Select a suitable stationary and mobile phase for optimal separation.

Frequently Asked Questions (FAQs)

Q3: What are the typical starting materials and reaction conditions for the synthesis of this compound?

A3: The most common synthesis involves the reaction of catechol with an electrophile containing a three-carbon chain with a leaving group, such as epichlorohydrin or a glycidyl sulfonate. The reaction is typically carried out in the presence of a base.

Starting MaterialsReagents/CatalystsSolventsTemperatureTypical Yield
Catechol, (R)-EpichlorohydrinPyridine, Sodium HydroxideEthyl Acetate, Methanol0-40°C53-68%[1]
Catechol, EpichlorohydrinPotassium HydroxideWater, Ether100°CNot specified[4]

Q4: How can I improve the enantioselectivity of the reaction to obtain a specific stereoisomer?

A4: For pharmaceutical applications where a single enantiomer is often required, controlling stereoselectivity is crucial.

  • Chiral Starting Materials: The most straightforward approach is to use an enantiomerically pure starting material, such as (R)- or (S)-epichlorohydrin or a chiral glycidyl sulfonate.[1]

  • Chiral Catalysts: Asymmetric catalysis using chiral ligands can be employed to induce enantioselectivity.

  • Kinetic Resolution: Enzymatic methods, for example using lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: Scaling up any chemical reaction introduces new safety challenges that must be carefully managed.

  • Exothermic Reactions: The reaction between catechol and epichlorohydrin in the presence of a strong base can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. Ensure your reactor has adequate cooling capacity and a reliable temperature monitoring system.

  • Reagent Handling: Catechol and epichlorohydrin are hazardous materials. Refer to their Safety Data Sheets (SDS) for proper handling procedures. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Pressure Build-up: If the reaction generates gaseous byproducts or is run at elevated temperatures, ensure the reactor is equipped with a pressure relief system.

Experimental Protocols

Protocol 1: Synthesis of (R)-2-Hydroxymethyl-1,4-benzodioxane [1]

  • Dissolve (R)-epichlorohydrin (1.0 equivalent) in ethyl acetate.

  • Add catechol (1.8 equivalents) to the solution.

  • Add pyridine (0.2 equivalents) and stir the mixture at 40°C for 2 days.

  • Cool the reaction mixture and adjust the pH to 4-5 with a 2M sulfuric acid solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude ring-opened product.

  • Dissolve the crude product in methanol.

  • Cool the solution to 0°C and add a 2M sodium hydroxide solution (2.4 equivalents) dropwise over 1.5 hours.

  • Stir the reaction mixture for 2.5 hours at 0°C.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract successively with 2M aqueous NaOH solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.

Visualizations

experimental_workflow cluster_step1 Step 1: Ring Opening cluster_step2 Step 2: Cyclization start Start reactants Catechol + (R)-Epichlorohydrin start->reactants solvent1 Ethyl Acetate reactants->solvent1 catalyst Pyridine solvent1->catalyst reaction1 Stir at 40°C catalyst->reaction1 workup1 Acidic Workup & Extraction reaction1->workup1 crude_intermediate Crude Ring-Opened Intermediate workup1->crude_intermediate solvent2 Methanol crude_intermediate->solvent2 base NaOH (aq) solvent2->base reaction2 Stir at 0°C base->reaction2 workup2 Extraction & Washing reaction2->workup2 purification Solvent Removal workup2->purification end Final Product purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_reaction Reaction Issues cluster_workup Workup/Purification Issues cluster_solutions_reaction Solutions cluster_solutions_workup Solutions start Low Yield Observed incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_reactions Side Reactions? start->side_reactions product_loss Product Loss during Workup/Purification? start->product_loss increase_temp_time Increase Temperature/ Reaction Time incomplete_reaction->increase_temp_time optimize_base Optimize Base (Strength/Amount) incomplete_reaction->optimize_base improve_mixing Improve Mixing incomplete_reaction->improve_mixing inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere ptc Consider Phase Transfer Catalyst side_reactions->ptc optimize_extraction Optimize Extraction pH product_loss->optimize_extraction optimize_purification Optimize Purification Method product_loss->optimize_purification

Caption: Troubleshooting decision tree for low yield.

References

Identification of impurities in "2-Hydroxymethyl-1,4-benzodioxane" synthesis via spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxymethyl-1,4-benzodioxane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on the identification of impurities using spectroscopic methods.

Troubleshooting Guides

Issue: My final product shows unexpected peaks in the 1H NMR spectrum.

Possible Cause: Presence of unreacted starting materials, side-products, or oligomers.

Troubleshooting Steps:

  • Analyze for Unreacted Starting Materials:

    • Pyrocatechol: Look for a broad singlet corresponding to the phenolic protons (typically around 5-7 ppm, but can exchange with D2O) and multiplets in the aromatic region (around 6.7-6.9 ppm).

    • Epichlorohydrin: Check for characteristic signals of the epoxide and chloromethyl protons. Key shifts are typically observed around 2.6-3.8 ppm.[1][2]

  • Identify Potential Side-Products:

    • 1,4-Benzodioxane (unsubstituted): This can form if the hydroxymethyl group is cleaved. Look for a singlet around 4.2-4.3 ppm for the four methylene protons and aromatic signals.[3][4]

    • Bis-adduct (1,2-Bis((2,3-dihydro-1,4-benzodioxin-2-yl)methoxy)benzene): This impurity arises from the reaction of two molecules of epichlorohydrin with one molecule of pyrocatechol. The 1H NMR spectrum would be complex, lacking phenolic OH peaks and showing a higher integration of the signals corresponding to the benzodioxane methylene and methine protons relative to the aromatic protons.

  • Check for Oligomerization:

    • Poly(epichlorohydrin): Broad signals in the 1H NMR spectrum, typically between 3.5 and 4.0 ppm, can indicate the presence of poly(epichlorohydrin), a common side-product from the self-polymerization of epichlorohydrin under basic conditions.[1][5]

Issue: The IR spectrum of my product shows a broad absorption around 3200-3500 cm-1, but the melting point is low and broad.

Possible Cause: This broad peak is characteristic of an O-H stretch. While the desired product has a hydroxyl group, the physical properties suggest the presence of impurities.

Troubleshooting Steps:

  • Correlate with NMR and MS Data: Use 1H NMR to check for the presence of unreacted pyrocatechol, which also contains O-H bonds.

  • Check for Water: Ensure the sample is thoroughly dried, as residual water will show a very broad O-H absorption.

  • Consider Oligomers: Low molecular weight oligomers of epichlorohydrin can also contain terminal hydroxyl groups, contributing to the broad O-H band.[2]

Issue: My mass spectrum shows a peak higher than the expected molecular weight of 166.17 g/mol .

Possible Cause: Formation of dimers or other oligomeric species.

Troubleshooting Steps:

  • Look for Dimer Peaks: A peak around m/z 332 could correspond to a dimer of the product or a related species.

  • Analyze Fragmentation Patterns: Examine the fragmentation pattern to see if it is consistent with the loss of fragments from a larger molecule. The mass spectrum of the desired product will show characteristic fragments that can be compared to those of the higher mass ions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Williamson ether synthesis route?

A1: The most common impurities include:

  • Unreacted starting materials: Pyrocatechol and epichlorohydrin.

  • Side-products: Formation of unsubstituted 1,4-benzodioxane and bis-adducts where both hydroxyl groups of pyrocatechol have reacted.

  • Oligomers: Self-polymerization of epichlorohydrin to form poly(epichlorohydrin).

Q2: How can I differentiate the product from unreacted pyrocatechol using IR spectroscopy?

A2: While both have O-H stretching bands, the spectrum of this compound will show characteristic C-O-C (ether) stretching bands in the fingerprint region (around 1200-1000 cm-1) that are absent in the spectrum of pyrocatechol.

Q3: What are the key 1H NMR signals for this compound?

A3: The expected signals are:

  • A multiplet for the aromatic protons (4H).

  • A multiplet for the methine proton (-CH-) adjacent to the hydroxyl-bearing carbon.

  • A doublet of doublets for the two diastereotopic protons of the methylene group in the dioxin ring (-O-CH2-).

  • A doublet for the methylene protons of the hydroxymethyl group (-CH2OH).

  • A triplet or broad singlet for the hydroxyl proton (-OH), which is exchangeable with D2O.

Q4: My reaction seems to have stalled. What are the possible reasons?

A4: Potential reasons for a stalled reaction include:

  • Insufficient base: The base is required to deprotonate the pyrocatechol.

  • Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor quality reagents: Ensure the purity of your starting materials.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Williamson ether synthesis.

  • Reagents: Pyrocatechol, epichlorohydrin, potassium hydroxide (or another suitable base), and a suitable solvent (e.g., ethanol, DMF).

  • Procedure:

    • Dissolve pyrocatechol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add the base (e.g., potassium hydroxide) to the solution and stir until it dissolves.

    • Slowly add epichlorohydrin to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an aqueous workup to remove the base and any water-soluble byproducts.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[6]

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR): Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Record 1H and 13C NMR spectra.

  • Infrared (IR) Spectroscopy: Obtain an IR spectrum of the solid product using a KBr pellet or of a thin film if the product is an oil.

  • Mass Spectrometry (MS): Analyze the sample using a suitable ionization technique (e.g., Electron Ionization - EI) to determine the molecular weight and fragmentation pattern.

Data Presentation

Table 1: Spectroscopic Data for this compound and Potential Impurities

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)MS (m/z)
This compound Aromatic (4H, m), -CH- (1H, m), -O-CH2- (2H, dd), -CH2OH (2H, d), -OH (1H, t)Aromatic, -CH-, -O-CH2-, -CH2OH~3400 (O-H), ~2900 (C-H), ~1250 (C-O-C)166 (M+)
Pyrocatechol Aromatic (4H, m), -OH (2H, br s)Aromatic~3350 (O-H, broad)110 (M+)
Epichlorohydrin -CH- (1H, m), -CH2- (epoxide, 2H, m), -CH2Cl (2H, m)-CH-, -CH2- (epoxide), -CH2Cl~3000 (C-H), ~1250 (C-O), ~750 (C-Cl)92 (M+)
1,4-Benzodioxane Aromatic (4H, m), -O-CH2-CH2-O- (4H, s)Aromatic, -O-CH2-CH2-O-~2900 (C-H), ~1250 (C-O-C)136 (M+)
Poly(epichlorohydrin) Broad signals ~3.5-4.0 ppmBroad signals ~40-80 ppm~3400 (O-H, end groups), ~2900 (C-H), ~1100 (C-O-C)Varies

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_troubleshooting Troubleshooting start Starting Materials (Pyrocatechol, Epichlorohydrin) reaction Williamson Ether Synthesis start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/ Recrystallization) workup->purification product Final Product purification->product nmr NMR (1H, 13C) product->nmr Identify Protons & Carbons ir IR product->ir Identify Functional Groups ms Mass Spectrometry product->ms Determine Molecular Weight impurities Impurity Identification nmr->impurities ir->impurities ms->impurities impurity_identification_logic cluster_questions cluster_causes start Analyze Spectroscopic Data (NMR, IR, MS) of Crude Product q1 Unexpected Peaks in NMR? start->q1 q2 Broad O-H in IR with Low/Broad Melting Point? start->q2 q3 Mass > 166 in MS? start->q3 c1 Unreacted Starting Materials q1->c1 Yes c2 Side-Products (e.g., Bis-adduct) q1->c2 Yes c3 Oligomers (Poly(epichlorohydrin)) q1->c3 Yes q2->c1 Yes q2->c3 Yes c4 Residual Water q2->c4 Yes c5 Dimers/Oligomers q3->c5 Yes

References

"2-Hydroxymethyl-1,4-benzodioxane" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Hydroxymethyl-1,4-benzodioxane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and potential degradation pathways of this compound. Please note that detailed public stability studies on this compound are limited; therefore, this guide is based on general principles of pharmaceutical stability testing, the chemical nature of the benzodioxane moiety, and established knowledge of forced degradation studies.[][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound is a substituted benzodioxane that has shown antihepatotoxic activity.[5] It is also utilized as an intermediate in the synthesis of other compounds, such as Guanoxan.[5] The 1,4-benzodioxane scaffold is a key structural component in various biologically active molecules.[6]

Q2: What are the general recommendations for storing this compound?

A2: Based on supplier safety data sheets, this compound should be stored at room temperature in a dry, well-sealed container.[5] It is classified as a combustible solid.

Q3: Why is it crucial to understand the stability and degradation of this compound?

A3: Understanding the stability of a compound like this compound is essential for ensuring its quality, safety, and efficacy in research and drug development.[][7] Stability studies help to identify potential degradation products, which could be inactive or, in some cases, toxic. This knowledge is critical for establishing appropriate storage conditions, re-test periods, and for the development of stable formulations.[3][7]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[8][9] These studies are crucial for developing and validating stability-indicating analytical methods, which can effectively separate the intact compound from its degradation products.[10] Common stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[8][9] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9][11]

Troubleshooting Guide for Stability Experiments

This guide addresses common issues encountered during the experimental investigation of this compound stability.

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).[8] Increase the temperature or duration of exposure.[9] Use a combination of stressors if appropriate (e.g., heat and humidity).
Complete or excessive degradation (>20%) is observed. The stress conditions are too severe.Reduce the concentration of the stressor.[12] Lower the temperature or shorten the exposure time.[12] Take samples at more frequent, earlier time points.
Poor resolution between the parent compound and degradation peaks in HPLC analysis. The analytical method is not optimized. Co-elution of impurities.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength).[10] Try a different column chemistry (e.g., C8 instead of C18). Adjust the gradient slope in a gradient elution method.
Mass balance is not achieved (sum of parent compound and degradants is significantly less than 100%). Some degradation products are not being detected (e.g., they lack a UV chromophore). Degradants are volatile or have adsorbed onto the container. The parent compound or degradants have co-eluted.Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in addition to a UV detector. Check for peak purity of the parent peak. Use silanized glassware to minimize adsorption.
Inconsistent results between replicate experiments. Variability in experimental conditions (temperature, light exposure). Inaccurate preparation of solutions. Instability of the compound in the analytical solvent.Ensure precise control and monitoring of all experimental parameters. Use calibrated equipment. Validate the stability of the compound in the chosen solvent before starting the full study.

Experimental Protocols for Forced Degradation Studies

The following are generalized protocols for initiating forced degradation studies on this compound. The concentrations and durations should be optimized to achieve the target degradation of 5-20%.[9][11]

1. Acid Hydrolysis

  • Objective: To assess degradation in acidic conditions.

  • Protocol:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[8][12]

    • Incubate the solution at a controlled temperature (e.g., 60°C).[12]

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of base (e.g., NaOH).

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze a control sample of the compound in the solvent without acid.

2. Base Hydrolysis

  • Objective: To evaluate degradation in alkaline conditions.

  • Protocol:

    • Prepare a stock solution as in the acid hydrolysis protocol.

    • Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8][12]

    • Follow steps 3-7 from the acid hydrolysis protocol, neutralizing with an equivalent amount of acid (e.g., HCl).

3. Oxidative Degradation

  • Objective: To test susceptibility to oxidation.

  • Protocol:

    • Prepare a stock solution of the compound.

    • Add an equal volume of a hydrogen peroxide (H₂O₂) solution (e.g., 3%).[12]

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at various time points.

    • Analyze a control sample without H₂O₂.

4. Thermal Degradation

  • Objective: To determine the effect of heat.

  • Protocol:

    • Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C / 75% RH).

    • Expose a solution of the compound to the same conditions.

    • Withdraw samples at various time points and dissolve/dilute for HPLC analysis.

    • Analyze a control sample stored at ambient or refrigerated conditions.

5. Photolytic Degradation

  • Objective: To assess stability under light exposure.

  • Protocol:

    • Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. According to ICH Q1B, this should be an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

    • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

    • Place all samples in a photostability chamber.

    • At the end of the exposure period, analyze the light-exposed and dark control samples by HPLC.

Potential Degradation Pathways

Based on the structure of this compound, which contains a primary alcohol, ether linkages, and an aromatic ring, the following degradation pathways are chemically plausible under forced degradation conditions.

G cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Acid/Base Hydrolysis cluster_thermal Thermal Degradation A This compound B 1,4-Benzodioxane-2-carbaldehyde A->B Mild Oxidation D Catechol A->D Ether Cleavage E Glycerol/Other C3 fragments A->E Ether Cleavage F Polymerization/Charring A->F High Heat C 1,4-Benzodioxane-2-carboxylic acid B->C Further Oxidation

Caption: Plausible degradation pathways for this compound.

  • Oxidation: The primary alcohol group is susceptible to oxidation, first to an aldehyde (1,4-Benzodioxane-2-carbaldehyde) and then potentially further to a carboxylic acid (1,4-Benzodioxane-2-carboxylic acid).

  • Hydrolysis: Under harsh acidic or basic conditions, the ether linkages of the dioxane ring could potentially be cleaved, leading to the formation of catechol and C3 fragments like glycerol or related compounds.

  • Thermal Stress: High temperatures may lead to complex, nonspecific degradation, including polymerization or charring.

  • Photodegradation: While specific pathways are difficult to predict without experimental data, aromatic systems can undergo various photochemical reactions.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

G A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Samples and Controls A->B C Expose Samples to Stress B->C D Analyze by Initial HPLC Method C->D E Evaluate Chromatograms (Peak Purity, Resolution, Mass Balance) D->E F Is Method Stability-Indicating? E->F G Optimize HPLC Method F->G No H Validate Stability-Indicating Method F->H Yes G->D I Identify Degradation Products (e.g., using LC-MS) H->I J Propose Degradation Pathways I->J K Final Report J->K

Caption: Workflow for forced degradation and method development.

References

Alternative reagents for the synthesis of the 1,4-benzodioxane ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative methods in the synthesis of the 1,4-benzodioxane ring.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments using alternative reagents and methodologies for the synthesis of the 1,4-benzodioxane ring.

Method 1: Phase Transfer Catalysis (PTC)

Problem: Low or No Product Yield

  • Possible Cause: Ineffective mass transfer between the aqueous and organic phases.

    • Solution: Increase the stirring speed to improve the interfacial area. A minimum of 300-400 rpm is often recommended.

  • Possible Cause: Inappropriate phase transfer catalyst for the specific reactants.

    • Solution: Select a catalyst with suitable lipophilicity. For many standard reactions, tetrabutylammonium bromide (TBAB) is a good starting point. For more lipophilic organic substrates, a catalyst with longer alkyl chains like methyltrioctylammonium chloride (Aliquat 336) may be more effective.

  • Possible Cause: Catalyst poisoning by certain species in the reaction mixture.

    • Solution: Ensure high purity of reactants and solvents. Iodide and tosylate anions can act as catalyst poisons by strongly pairing with the quaternary ammonium cation, preventing it from transporting the desired nucleophile. Consider using alternative leaving groups like bromide or mesylate.

  • Possible Cause: Insufficient catalyst loading.

    • Solution: Increase the catalyst loading incrementally. Typical loadings range from 1-5 mol% relative to the substrate.

Problem: Formation of Side Products

  • Possible Cause: Competing elimination reactions, especially when using dihaloalkanes.

    • Solution: Optimize the reaction temperature and the choice of base. Milder bases and lower temperatures can favor the desired substitution reaction over elimination.

Method 2: Enzymatic Kinetic Resolution

Problem: Low Enantioselectivity (e.e.)

  • Possible Cause: The chosen enzyme is not optimal for the substrate.

    • Solution: Screen different lipases or engineer the existing enzyme. Mutants of Candida antarctica lipase B (CALB), such as A225F and A225F/T103A, have shown high efficiency for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester.[1][2]

  • Possible Cause: Suboptimal reaction conditions (temperature, solvent).

    • Solution: Methodically vary the temperature and co-solvent. For the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid methyl ester with CALB mutants, optimal results were achieved at 30°C with 20% n-butanol as a co-solvent.[1] Polar solvents like DMSO and acetonitrile may lead to high conversion but low selectivity.[1]

Problem: Low Reaction Rate or Incomplete Conversion

  • Possible Cause: Enzyme inhibition or denaturation.

    • Solution: Ensure the reaction medium has the optimal pH and temperature for enzyme stability and activity. The addition of a suitable co-solvent can also enhance enzyme stability.[1]

  • Possible Cause: Poor substrate solubility.

    • Solution: Employ a co-solvent system to improve the solubility of the substrate in the reaction medium.

Method 3: Microwave-Assisted Synthesis

Problem: Low or No Product Yield

  • Possible Cause: Poor absorption of microwave energy by the solvent or reactants.

    • Solution: Use a solvent with a higher dielectric constant (e.g., DMF, ethanol) to improve microwave absorption. If a non-polar solvent is necessary, consider adding a small amount of a polar co-solvent or an ionic liquid.

  • Possible Cause: Insufficiently optimized reaction conditions (temperature, time, power).

    • Solution: Systematically vary the temperature (e.g., in 20°C increments), reaction time, and microwave power to find the optimal conditions. A good starting point is to set the temperature 10-20°C above the boiling point of the solvent used in a conventional method.

Problem: Decomposition of Reactants or Products

  • Possible Cause: Excessive temperature or prolonged reaction times.

    • Solution: Monitor the reaction progress using TLC or other analytical techniques to avoid over-exposure to microwave irradiation. Reduce the target temperature or shorten the reaction time.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Phase Transfer Catalysis for 1,4-benzodioxane synthesis? A1: PTC offers several advantages, including the use of inexpensive bases like NaOH or KOH, elimination of the need for expensive and anhydrous polar aprotic solvents, milder reaction conditions, and often improved reaction rates and yields.[3] This makes the process more economical and environmentally friendly.

Q2: In enzymatic resolutions, how critical is the choice of the co-solvent? A2: The co-solvent is crucial as it can significantly impact both the enzyme's activity and its enantioselectivity.[1] For instance, in the resolution of (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester with CALB mutants, n-butanol was found to be optimal, while polar solvents like DMSO and acetonitrile resulted in poor enantioselectivity.[1]

Q3: Can microwave synthesis be scaled up for industrial production? A3: While laboratory-scale microwave synthesis is well-established for rapid reaction optimization and library synthesis, scaling up for industrial production presents challenges. However, the development of continuous-flow microwave reactors is a promising approach to address scalability.

Q4: For the synthesis of chiral 1,4-benzodioxanes, which method generally provides the highest enantioselectivity? A4: Both enzymatic kinetic resolution and iridium-catalyzed asymmetric hydrogenation have been reported to provide excellent enantioselectivity. Enzymatic methods have achieved enantiomeric excesses (e.e.) of up to 97%.[1][2] Iridium-catalyzed asymmetric hydrogenation of 1,4-benzodioxines has yielded enantiomeric ratios (er) greater than 99:1.[4]

Q5: What are the key considerations when choosing a ligand for palladium- or iridium-catalyzed reactions in this context? A5: The ligand plays a critical role in determining the reactivity and enantioselectivity of the catalytic system. For palladium-catalyzed C-O bond formation, the ligand's steric and electronic properties influence the rates of oxidative addition and reductive elimination. In iridium-catalyzed asymmetric hydrogenation, chiral ligands create a chiral environment around the metal center, which is essential for achieving high enantioselectivity. Ligand screening is often necessary to identify the optimal ligand for a specific substrate.

Quantitative Data Summary

MethodStarting MaterialsReagents/CatalystSolventTemp. (°C)TimeYield (%)EnantioselectivityReference(s)
Synthesis from Gallic Acid Methyl 3,4,5-trihydroxybenzoate, 1,2-dibromoethaneK₂CO₃AcetoneReflux18 h45N/A[5][6]
Enzymatic Kinetic Resolution (R,S)-1,4-benzodioxane-2-carboxylic acid methyl esterCandida antarctica lipase B (A225F/T103A mutant)PBS buffer / 20% n-butanol30~1 h~50 (for resolved ester)97% e.e.[1][2]
Iridium-Catalyzed Asymmetric Hydrogenation 2-Aryl-1,4-benzodioxines[Ir(cod)Cl]₂ / BIDIME-dimer ligand, AcOHTHF/MeOH50-7024 h85-99>99:1 er[4][7]
Microwave-Assisted Synthesis (General) VariesVariesVaries (often polar)100-2005-30 minGenerally improved yieldsN/A[8][9]
Phase Transfer Catalysis Catechol, 1,2-dichloroethanePhase Transfer CatalystBiphasic (e.g., H₂O/organic)VariesImproved speedImproved outputN/A[3]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxane Derivatives from Gallic Acid

This protocol is adapted from the multi-step synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs.[5][6]

Step 1: Esterification of Gallic Acid

  • Suspend gallic acid in methanol.

  • Add concentrated sulfuric acid catalytically.

  • Reflux the mixture for the appropriate time to afford methyl 3,4,5-trihydroxybenzoate.

Step 2: Formation of the 1,4-Benzodioxane Ring

  • To a stirred solution of methyl 3,4,5-trihydroxybenzoate and potassium carbonate in acetone, add 1,2-dibromoethane dropwise at room temperature.

  • Reflux the reaction mixture for 18 hours.

  • After cooling, filter the mixture and evaporate the filtrate.

  • The residue is taken up in dichloromethane, washed with water, aqueous NaOH, and brine.

  • The organic layer is dried and concentrated to yield the 1,4-benzodioxane derivative. This step has a reported yield of 45%.[6]

Protocol 2: Enzymatic Kinetic Resolution of (R,S)-1,4-Benzodioxane-2-Carboxylic Acid Methyl Ester

This protocol is based on the method using an engineered Candida antarctica lipase B.[1]

  • Prepare a reaction system consisting of a phosphate buffer (e.g., PBS) and 20% (v/v) n-butanol.

  • Add the substrate, (R,S)-1,4-benzodioxane-2-carboxylic acid methyl ester, to a final concentration of 50 mM.

  • Initiate the reaction by adding the engineered CALB mutant (e.g., A225F/T103A).

  • Incubate the reaction at 30°C with shaking.

  • Monitor the reaction progress by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess of the remaining ester.

  • Quench the reaction and extract the product for purification. This method can yield the (S)-ester with an e.e. of 97%.[1]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ring Formation cluster_step3 Further Functionalization start Gallic Acid esterification Methyl 3,4,5-trihydroxybenzoate start->esterification MeOH, H₂SO₄ (cat.) Reflux ring_formation 1,4-Benzodioxane Derivative esterification->ring_formation 1,2-Dibromoethane K₂CO₃, Acetone Reflux functionalization Target Molecule (e.g., Amide Analog) ring_formation->functionalization Multi-step process (e.g., Hydrolysis, Amidation)

Caption: Workflow for the multi-step synthesis of 1,4-benzodioxane derivatives from gallic acid.

logical_relationship cluster_synthesis Alternative Synthesis of 1,4-Benzodioxane cluster_methods Methodologies cluster_issues Potential Issues reagents Starting Materials (e.g., Catechol derivative) method Synthetic Method reagents->method product 1,4-Benzodioxane Product method->product ptc Phase Transfer Catalysis method->ptc enzymatic Enzymatic Resolution method->enzymatic microwave Microwave-Assisted method->microwave metal_cat Metal Catalysis (Pd, Ir) method->metal_cat low_yield Low Yield product->low_yield side_products Side Products product->side_products low_selectivity Low Selectivity product->low_selectivity

Caption: Logical relationships in alternative syntheses of the 1,4-benzodioxane ring.

References

Technical Support Center: Synthesis of Substituted 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 2-Hydroxymethyl-1,4-benzodioxane, with a focus on resolving the common issue of regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to substituted this compound?

A1: The most common method is the Williamson ether synthesis, which involves the reaction of a substituted catechol with an electrophile like epichlorohydrin or glycidyl tosylate in the presence of a base. This reaction proceeds via a diepoxide intermediate, which then undergoes intramolecular cyclization. Alternative greener methods utilizing glycerol carbonate and a catechol have also been reported.

Q2: What are regioisomers in the context of this synthesis, and why are they a concern?

A2: When using a substituted catechol (e.g., 4-methylcatechol), the reaction can produce two different positional isomers, known as regioisomers. For a 4-substituted catechol, this results in the formation of both the 6- and 7-substituted this compound derivatives. These isomers have very similar physical properties, making their separation challenging, but they can have significantly different biological activities. Therefore, controlling the regioselectivity of the synthesis or having a reliable method for separation is crucial.

Q3: How can I control the regioselectivity of the synthesis to favor one isomer over the other?

A3: Achieving high regioselectivity can be challenging. One reported strategy for the regioselective synthesis of 7-substituted 1,4-benzodioxan-2-methanols involves starting with a 5-substituted salicylaldehyde. This approach leverages the directing effects of the existing functional groups to favor the formation of the 7-substituted product. The regioselectivity of the reaction between a substituted catechol and epichlorohydrin can be influenced by the reaction conditions, including the choice of base, solvent, and temperature, as well as the electronic properties of the substituent on the catechol.

Q4: What are the most effective methods for separating the 6- and 7-substituted regioisomers?

A4: The separation of these closely related positional isomers can be difficult. High-Performance Liquid Chromatography (HPLC) is often the most effective technique. Developing a successful HPLC method typically involves screening different stationary phases and mobile phase compositions. For aromatic positional isomers, columns with phenyl-based stationary phases can be effective due to potential π–π interactions that can enhance selectivity.[1] Normal-phase chromatography on silica gel or other polar stationary phases can also be explored. In some cases, derivatization of the hydroxyl group to form diastereomers can facilitate separation.

Q5: How can I use NMR spectroscopy to differentiate between the 6- and 7-substituted regioisomers?

A5: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these regioisomers. The substitution pattern on the aromatic ring will lead to distinct chemical shifts and coupling patterns for the aromatic protons. For the 6-substituted isomer, you would expect to see three aromatic protons with specific splitting patterns (e.g., a doublet, a singlet-like signal, and a doublet of doublets). For the 7-substituted isomer, you would also see three aromatic protons, but their chemical shifts and coupling constants will be different due to the different electronic environment. Detailed 2D NMR experiments, such as HSQC and HMBC, can provide unambiguous assignments by showing correlations between protons and carbons.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and resolution of substituted this compound regioisomers.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Benzodioxane Product 1. Incomplete reaction. 2. Side reactions, such as polymerization of epichlorohydrin. 3. Suboptimal reaction temperature. 4. Inefficient base.1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend reaction time if necessary. 2. Add the electrophile (e.g., epichlorohydrin) slowly to the reaction mixture. Ensure efficient stirring. 3. Optimize the reaction temperature. For the reaction of catechol with epichlorohydrin, temperatures around 100°C are often used.[2] 4. Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., DMF, acetone).
Formation of a Mixture of Regioisomers 1. The two phenolic hydroxyl groups of the substituted catechol have similar reactivity. 2. Reaction conditions do not favor the formation of one isomer.1. This is inherent to the use of unsymmetrically substituted catechols. Focus on downstream separation. 2. Experiment with different bases, solvents, and temperatures to see if the isomeric ratio can be influenced. Consider a regioselective synthetic strategy if a specific isomer is required.
Difficulty Separating Regioisomers by Column Chromatography 1. The regioisomers have very similar polarities. 2. Inappropriate stationary or mobile phase.1. This is a common challenge. Standard silica gel chromatography may not be sufficient. 2. Screen different solvent systems for TLC to find optimal separation conditions. Consider using a different stationary phase (e.g., alumina, or a bonded phase like diol or cyano). Preparative HPLC is often the most effective solution for difficult separations.
Poor Resolution in HPLC 1. Suboptimal column chemistry. 2. Mobile phase composition is not selective enough.1. For aromatic positional isomers, try a column with a phenyl stationary phase to exploit π-π interactions.[1] 2. Methodically vary the mobile phase composition, including the organic modifier (e.g., acetonitrile vs. methanol) and any additives (e.g., formic acid, trifluoroacetic acid). Run a gradient elution to improve separation.
Ambiguous NMR Spectra 1. Overlapping signals in the aromatic region. 2. Insufficient resolution to determine coupling patterns.1. Run the NMR spectrum in a different solvent (e.g., DMSO-d₆, Acetone-d₆) to induce different chemical shifts. 2. Use a higher field NMR spectrometer for better signal dispersion. Perform 2D NMR experiments (COSY, HSQC, HMBC) to definitively assign the structure of each isomer.

Experimental Protocols

General Synthesis of this compound

This protocol is a general method for the synthesis of the parent compound and can be adapted for substituted derivatives.

Materials:

  • Catechol (or substituted catechol)

  • Epichlorohydrin

  • 10% Aqueous Potassium Hydroxide (KOH) solution

  • Ether

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 0.5 mole of catechol and 1.5 moles of epichlorohydrin.

  • With vigorous stirring, add 1 mole of 10% aqueous KOH solution.

  • Heat the mixture to 100°C and maintain this temperature with stirring for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ether.

  • Wash the ether extract with a dilute KOH solution, followed by water.

  • Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain purified this compound.[2]

HPLC Method Development for Regioisomer Separation

This is a general guide for developing an HPLC method to separate 6- and 7-substituted this compound regioisomers.

Instrumentation:

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18, Phenyl-Hexyl)

Procedure:

  • Initial Column and Mobile Phase Selection:

    • Start with a standard C18 column.

    • Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Isocratic Elution:

    • Inject a sample of the regioisomeric mixture and run an isocratic elution.

    • If the peaks co-elute or have poor resolution, adjust the ratio of acetonitrile to water.

  • Gradient Elution:

    • If isocratic elution is unsuccessful, develop a gradient method. For example, start with a lower concentration of acetonitrile and gradually increase it over the course of the run.

  • Column Screening:

    • If a C18 column does not provide adequate separation, switch to a phenyl-based column (e.g., Phenyl-Hexyl) to introduce different selectivity based on π-π interactions.[1]

  • Optimization:

    • Fine-tune the gradient slope, flow rate, and column temperature to achieve baseline separation of the two regioisomers.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of 6- and 7-methyl-2-hydroxymethyl-1,4-benzodioxane from 4-methylcatechol under different reaction conditions. Note: This data is illustrative and should be experimentally determined.

Run Base Solvent Temperature (°C) Total Yield (%) Regioisomeric Ratio (6-isomer : 7-isomer)
1K₂CO₃AcetoneReflux651.2 : 1
2NaHDMF80781 : 1.5
3Cs₂CO₃Acetonitrile80721 : 1.1
4KOHEthanolReflux551.1 : 1

Visualizations

Experimental Workflow for Synthesis and Resolution

experimental_workflow Workflow for Synthesis and Resolution of Regioisomers cluster_synthesis Synthesis cluster_analysis Analysis & Separation cluster_characterization Characterization start Substituted Catechol + Epichlorohydrin reaction Williamson Ether Synthesis (Base, Solvent, Temp.) start->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product (Mixture of Regioisomers) workup->crude tlc TLC/LC-MS Analysis crude->tlc hplc HPLC Separation tlc->hplc isomer1 Isolated 6-Isomer hplc->isomer1 isomer2 Isolated 7-Isomer hplc->isomer2 nmr NMR Spectroscopy (1H, 13C, 2D) isomer1->nmr ms Mass Spectrometry isomer1->ms isomer2->nmr isomer2->ms

Caption: A flowchart illustrating the key stages in the synthesis, separation, and characterization of substituted this compound regioisomers.

Adrenergic Receptor Signaling Pathway

Many 1,4-benzodioxane derivatives are known to interact with adrenergic receptors. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism of action for such compounds.

adrenergic_signaling Simplified Adrenergic Receptor Signaling Pathway benzodioxane Benzodioxane Derivative (Ligand) receptor Adrenergic Receptor (GPCR) benzodioxane->receptor Binds to g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

References

Validation & Comparative

Comparative analysis of "2-Hydroxymethyl-1,4-benzodioxane" derivatives as alpha-blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological properties, experimental evaluation, and signaling pathways of 2-Hydroxymethyl-1,4-benzodioxane derivatives as α-adrenergic receptor antagonists.

This guide provides a comparative analysis of this compound derivatives, a significant class of compounds known for their α-adrenergic blocking activity. The content is structured to offer a clear comparison of their performance, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.

Data Presentation: Comparative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of key this compound derivatives and related compounds at α1 and α2-adrenergic receptors. These derivatives are structurally related to well-known α-blockers like WB4101 and piperoxan. The data highlights the influence of structural modifications on receptor affinity and selectivity.

Table 1: Comparative Binding Affinities (Ki in nM) of this compound Derivatives and Reference Compounds at α1 and α2-Adrenergic Receptors.

Compound/Derivativeα1-Adrenoceptor (³H-prazosin binding) Ki (nM)α2-Adrenoceptor (³H-clonidine binding) Ki (nM)α2/α1 Selectivity RatioReference
WB4101 0.18270015000[1]
Piperoxan 1300380.029[2]
Idazoxan 17006.90.004[3]
Prazosin (Reference)0.25125500[2]

Note: Ki values are indicative and can vary based on experimental conditions. A higher α2/α1 selectivity ratio indicates greater selectivity for the α1 receptor.

Table 2: Functional Antagonist Potencies (pA2) of Selected α-Blockers in Rat Vas Deferens.

CompoundpA2 Value (α1-adrenoceptor)Reference
WB4101 9.54[4]
Prazosin9.26[4]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating antagonist potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compounds for α1 and α2-adrenergic receptors.

Protocol for α1-Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Membranes are prepared from rat cerebral cortex or other tissues expressing α1-adrenoceptors. The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer.

  • Radioligand: [³H]-Prazosin, a selective α1-adrenoceptor antagonist, is used as the radioligand.

  • Assay Procedure:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]-Prazosin (e.g., 0.25 nM).

    • Increasing concentrations of the unlabeled test compounds (this compound derivatives) are added to displace the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist, such as phentolamine (e.g., 10 µM).

    • The incubation is carried out at 25°C for a specified time (e.g., 30 minutes) and terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1][2]

Protocol for α2-Adrenergic Receptor Binding Assay:

  • Tissue Preparation: Similar to the α1 assay, membranes are prepared from a suitable tissue source, such as rat cerebral cortex.

  • Radioligand: [³H]-Clonidine, an α2-adrenoceptor agonist, is commonly used.

  • Assay Procedure: The procedure is analogous to the α1 binding assay, with [³H]-Clonidine as the radioligand. Non-specific binding is determined using a high concentration of an unlabeled α2-agonist or antagonist (e.g., 10 µM clonidine or yohimbine).

  • Data Analysis: Data analysis is performed as described for the α1 binding assay to determine the Ki values of the test compounds for the α2-adrenoceptor.[2]

Functional Assays in Isolated Tissues

Objective: To determine the functional antagonist potency (pA2) of the test compounds at α1-adrenoceptors.

Protocol for Rat Vas Deferens Assay:

  • Tissue Preparation: Male Wistar rats are euthanized, and the vasa deferentia are dissected out and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Experimental Setup: The tissues are connected to an isometric force transducer to record contractile responses.

  • Procedure:

    • After an equilibration period, cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are obtained.

    • The tissues are then washed and incubated with a specific concentration of the antagonist (a this compound derivative) for a predetermined time (e.g., 30 minutes).

    • A second cumulative concentration-response curve to the agonist is then recorded in the presence of the antagonist.

  • Data Analysis: The antagonist potency is expressed as the pA2 value, calculated according to the method of Arunlakshana and Schild. A Schild plot is constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The pA2 is the intercept on the x-axis.[4]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow for the analysis of this compound derivatives as alpha-blockers.

alpha1_signaling_pathway Ligand Noradrenaline/ Epinephrine Alpha1_Receptor α1-Adrenergic Receptor Ligand->Alpha1_Receptor Binds to Gq Gq Protein Alpha1_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response Leads to

Caption: α1-Adrenergic Receptor Signaling Pathway.

alpha2_signaling_pathway Ligand Noradrenaline/ Epinephrine Alpha2_Receptor α2-Adrenergic Receptor Ligand->Alpha2_Receptor Binds to Gi Gi Protein Alpha2_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Response Inhibition of Cellular Response (e.g., Neurotransmitter Release) PKA->Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

experimental_workflow start Synthesis of This compound Derivatives purification Purification and Structural Characterization (NMR, MS, etc.) start->purification in_vitro_binding In Vitro Radioligand Binding Assays purification->in_vitro_binding in_vitro_functional In Vitro Functional Assays purification->in_vitro_functional alpha1_binding α1-Receptor Binding ([³H]-Prazosin) in_vitro_binding->alpha1_binding alpha2_binding α2-Receptor Binding ([³H]-Clonidine) in_vitro_binding->alpha2_binding data_analysis_binding Determination of Ki and Selectivity alpha1_binding->data_analysis_binding alpha2_binding->data_analysis_binding sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis_binding->sar_analysis vas_deferens Isolated Tissue Preparations (e.g., Rat Vas Deferens) in_vitro_functional->vas_deferens data_analysis_functional Determination of pA2 (Antagonist Potency) vas_deferens->data_analysis_functional data_analysis_functional->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental Workflow for Alpha-Blocker Analysis.

References

Structure-Activity Relationship (SAR) Studies of 2-Hydroxymethyl-1,4-benzodioxane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Hydroxymethyl-1,4-benzodioxane analogs, focusing on their structure-activity relationships (SAR) as potent pharmacological agents. The primary activities of these analogs are centered around their antagonist effects at α-adrenergic receptors and agonist or antagonist activities at serotonin 5-HT1A receptors. Additionally, emerging research has highlighted the potential for certain derivatives to exhibit anticancer properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative biological data, detailed experimental methodologies, and visual representations of relevant signaling pathways.

Comparative Analysis of Biological Activities

The pharmacological profile of this compound analogs is significantly influenced by substitutions on the aromatic ring, the stereochemistry at the C2 position of the dioxan ring, and the nature of the substituent attached to the hydroxymethyl group. The following tables summarize the quantitative data from various studies, comparing the binding affinities and functional potencies of different analogs.

α-Adrenergic Receptor Antagonist Activity

The 1,4-benzodioxane moiety is a well-established scaffold for α-adrenergic receptor antagonists. The affinity and selectivity for α1-adrenoceptor subtypes (α1A, α1B, and α1D) are key determinants of their therapeutic potential, particularly in the treatment of hypertension and benign prostatic hyperplasia.

Table 1: Binding Affinities (Ki, nM) of 2-Substituted 1,4-Benzodioxane Analogs at α1-Adrenergic Receptor Subtypes

CompoundR Group at C2α1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)Reference
1-CH2OH5.612.34.8[1]
2-CH2NH-CH2CH2-O-Ph1.23.52.1[1]
3-CH2NH-CH2CH2-O-(2-OMe-Ph)0.82.11.5[1]
4-CH2NH-CH2CH2-O-(2,6-diMeO-Ph) (WB4101)0.171.90.3[2]
5-CH2NH-Piperazine-Ph2.58.93.1[3]

Table 2: Functional Antagonist Potencies (pA2) of 1,4-Benzodioxane Analogs in Isolated Tissue Preparations

CompoundTissue (Receptor Subtype)pA2 ValueReference
WB4101Rat Vas Deferens (α1A)9.8[2]
WB4101Rat Spleen (α1B)8.7[2]
WB4101Rat Aorta (α1D)9.5[2]
Prazosin (Reference)Rat Aorta (α1D)9.2[4]
Serotonin 5-HT1A Receptor Activity

Several this compound analogs have been investigated for their interaction with the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs. The activity at this receptor is highly dependent on the nature of the side chain attached to the benzodioxane nucleus.

Table 3: Binding Affinities (Ki, nM) of 2-Substituted 1,4-Benzodioxane Analogs at the 5-HT1A Receptor

CompoundR Group at C25-HT1A (Ki, nM)Reference
6-CH2NH-CH2CH2-O-(2-OMe-Ph)35[1]
7 (S-enantiomer)-CH2NH-CH2CH2-O-(2-OMe-Ph)8.2[5]
8 (R-enantiomer)-CH2NH-CH2CH2-O-(2-OMe-Ph)125[5]
8-OH-DPAT (Reference Agonist)-1.0[6]
Anticancer Activity

The anticancer potential of the 1,4-benzodioxane scaffold is an area of growing interest. Studies have shown that certain derivatives can induce apoptosis and inhibit cancer cell proliferation. The mechanism of action is often linked to the inhibition of specific cellular targets like methionine aminopeptidase 2 (MetAP2) or mTOR kinase.[7][8]

Table 4: In Vitro Cytotoxic Activity (IC50, µM) of 1,4-Benzodioxane Analogs in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
1,2,4-triazole derivative (5k)HepG2 (Liver Cancer)0.81[7]
1,4-benzodioxane-hydrazone (7e)MDA-MB-435 (Melanoma)0.20[8]
1,4-benzodioxane-hydrazone (7e)M14 (Melanoma)0.46[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for α1-Adrenergic and 5-HT1A Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to specific G protein-coupled receptors.[9][10][11]

1. Membrane Preparation:

  • Tissues (e.g., rat cortex, spleen) or cultured cells expressing the receptor of interest are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format in a final volume of 200-250 µL.

  • Each well contains the membrane preparation (10-50 µg protein), a specific radioligand ([3H]prazosin for α1-adrenoceptors, [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration close to its Kd value, and varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., phentolamine for α1, serotonin for 5-HT1A).

  • The plates are incubated at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Contractility Assay (e.g., Rat Aorta)

This functional assay is used to determine the antagonist potency (pA2 value) of compounds at α1-adrenoceptors by measuring their ability to inhibit agonist-induced muscle contraction.[4][12][13]

1. Tissue Preparation:

  • A male Wistar rat is euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

  • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • The endothelial layer may be removed by gently rubbing the intimal surface with a wooden stick.

2. Experimental Setup:

  • The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • An optimal resting tension (e.g., 1-2 g) is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

3. Cumulative Concentration-Response Curves:

  • A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) is constructed.

  • The tissues are then washed and incubated with a specific concentration of the antagonist for a predetermined period (e.g., 30-60 minutes).

  • A second cumulative concentration-response curve to the agonist is then performed in the presence of the antagonist.

  • This procedure is repeated with increasing concentrations of the antagonist.

4. Data Analysis:

  • The dose-ratio is calculated as the ratio of the EC50 of the agonist in the presence and absence of the antagonist.

  • A Schild plot is constructed by plotting the log (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a dose-ratio of 2, is determined from the x-intercept of the Schild regression line.[14] A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist Agonist (e.g., Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Agonist->Receptor Binds Gq Gq Protein (α, β, γ subunits) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Releases CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse Mediates PKC->CellularResponse Mediates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Compound) MembranePrep->Incubation Radioligand Radioligand ([³H]Prazosin or [³H]8-OH-DPAT) Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (IC₅₀ & Ki Determination) Counting->DataAnalysis Tissue_Contractility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis TissueIsolation Tissue Isolation (e.g., Rat Aorta) Mounting Mounting in Organ Bath TissueIsolation->Mounting Equilibration Equilibration Mounting->Equilibration AgonistCRC1 Agonist CRC (Control) Equilibration->AgonistCRC1 IncubateAntagonist Incubation with Antagonist AgonistCRC1->IncubateAntagonist AgonistCRC2 Agonist CRC (with Antagonist) IncubateAntagonist->AgonistCRC2 DoseRatio Calculate Dose-Ratio AgonistCRC2->DoseRatio SchildPlot Schild Plot Analysis DoseRatio->SchildPlot pA2 Determine pA₂ Value SchildPlot->pA2

References

Unveiling the Potential of 2-Hydroxymethyl-1,4-benzodioxane Derivatives: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of novel "2-Hydroxymethyl-1,4-benzodioxane" derivatives against established alternatives, supported by experimental data and detailed protocols.

The versatile 1,4-benzodioxane scaffold has long been a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse biological activities.[1] Recently, novel derivatives of this compound have emerged as promising candidates in several therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comprehensive comparison of the biological performance of these novel compounds against existing therapeutic agents, supported by quantitative data and detailed experimental methodologies to aid in their evaluation and further development.

Anticancer Activity: Targeting the mTOR Signaling Pathway

A novel 1,4-benzodioxane-hydrazone derivative, Compound 7e , has demonstrated potent anticancer activity, particularly against melanoma cell lines.[2] This compound has been shown to induce apoptosis and cause S-phase arrest in cancer cells.[2] Its mechanism of action involves the inhibition of the mTOR kinase, a critical regulator of cell growth and proliferation.[2]

Comparative Efficacy of mTOR Inhibitors

The following table summarizes the in vitro efficacy of Compound 7e in comparison to established mTOR inhibitors and other anticancer agents against various melanoma cell lines.

CompoundTarget(s)Cell LineIC50 / GI50 (µM)Reference
Compound 7e mTOR MDA-MB-435 0.20 [2]
Compound 7e mTOR M14 0.46 [2]
Compound 7e mTOR SK-MEL-2 0.57 [2]
Compound 7e mTOR UACC-62 0.27 [2]
EverolimusmTORC1Melanoma Cell LinesVariable (nM to µM range)[3]
Rapamycin (Sirolimus)mTORC1B16 (murine melanoma)~0.0001 (IC50)[2][4]
GefitinibEGFRMelanoma Cell LinesVariable (µM range)[5][6][7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a drug's potency. Lower values indicate higher potency. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

mTOR Signaling Pathway and Inhibition

The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[8][9] Its aberrant activation is a hallmark of many cancers, including melanoma.[8][9] Compound 7e exerts its anticancer effect by inhibiting mTOR kinase, thereby disrupting downstream signaling and leading to cell cycle arrest and apoptosis.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Activates Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Activates PI3K/Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation Compound_7e Compound 7e Compound_7e->mTORC1 Inhibits

Caption: The mTOR signaling pathway and the inhibitory action of Compound 7e.

Antibacterial Activity: Targeting FtsZ in Staphylococcus aureus

A series of novel benzodioxane-benzamide derivatives have been developed as potent inhibitors of the bacterial cell division protein FtsZ.[10] FtsZ is an essential and highly conserved protein in bacteria, making it an attractive target for new antibiotics, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[11][12]

Comparative Efficacy of FtsZ Inhibitors and Standard Antibiotics

The following table presents the Minimum Inhibitory Concentration (MIC) values of novel benzodioxane-benzamide derivatives compared to standard antibiotics against various strains of S. aureus.

Compound/AntibioticTargetBacterial StrainMIC (µg/mL)Reference
Benzodioxane-benzamide 1 FtsZ MSSA ATCC 29213 0.1 [10]
Benzodioxane-benzamide 2 FtsZ MRSA ATCC 43300 0.1 [10]
Benzodioxane-benzamide 3 FtsZ MDRSA 12.1 0.2 [10]
VancomycinCell Wall SynthesisS. aureus ATCC 292131.0[13][14][15][16][17]
LinezolidProtein SynthesisMRSA ATCC 433001-4
DaptomycinCell MembraneMRSA<1[18][19][20][21]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower values indicate greater antibacterial potency.

FtsZ Inhibition and Disruption of Bacterial Cell Division

FtsZ polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.[11] The novel benzodioxane-benzamide derivatives disrupt the formation and function of the Z-ring, leading to the inhibition of cell division and ultimately bacterial cell death.[10]

FtsZ_Inhibition cluster_process Bacterial Cell Division FtsZ_monomers FtsZ Monomers FtsZ_polymers FtsZ Polymers FtsZ_monomers->FtsZ_polymers Polymerization Z_ring Z-Ring Formation FtsZ_polymers->Z_ring Cell_division Cell Division Z_ring->Cell_division Benzodioxane_derivative Benzodioxane Derivative Benzodioxane_derivative->FtsZ_polymers Inhibits

Caption: Mechanism of FtsZ inhibition by novel benzodioxane derivatives.

Neurological Activity: Modulation of Serotonin and Adrenergic Receptors

Derivatives of this compound have been designed to target various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors.[22] This highlights their potential in the development of treatments for a range of neurological and psychiatric disorders.

Comparative Affinity for Neurological Receptors

The following table compares the binding affinities (Ki) of a representative 1,4-dioxane derivative with standard neurological drugs for serotonin and α1-adrenergic receptors.

CompoundTarget ReceptorKi (nM)Reference
1,4-Dioxane Derivative 15 5-HT1A Full Agonist [22][23]
Serotonin5-HT1AVariable (EC50)[24][25][26][27]
1,4-Dioxane Derivative 14 α1D-Adrenoceptor Selective Antagonist [22][23]
Prazosinα1-Adrenoceptor0.74 - 1.47[23][28]
Tamsulosinα1A-AdrenoceptorVariable

Note: Ki (inhibition constant) represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Signaling Pathways of 5-HT1A and α1D-Adrenoceptors

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, reducing cAMP levels.[29][30][31][32][33] The α1D-adrenoceptor, also a GPCR, primarily signals through the Gq/11 family of G-proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[1][10][34][35]

Neuro_Signaling cluster_5HT1A 5-HT1A Receptor Signaling cluster_Alpha1D α1D-Adrenoceptor Signaling Serotonin Serotonin 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Gi Gi Protein 5HT1A_R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP Norepinephrine Norepinephrine Alpha1D_R α1D-Adrenoceptor Norepinephrine->Alpha1D_R Gq Gq Protein Alpha1D_R->Gq PLC Phospholipase C Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Simplified signaling pathways for the 5-HT1A and α1D-adrenoceptors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

mTOR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against mTOR kinase.

Procedure:

  • Immunoprecipitation of mTORC1: Lyse cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an antibody against a component of the complex (e.g., Raptor).

  • Kinase Reaction: Resuspend the immunoprecipitated beads in a kinase buffer containing a substrate (e.g., recombinant 4E-BP1), ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Detection: Stop the reaction and analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value of the test compound.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on the cell cycle distribution of a cell population.

Procedure:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).

FtsZ Polymerization Assay (Light Scattering)

Objective: To measure the effect of a compound on the polymerization of FtsZ in vitro.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing purified FtsZ protein in a polymerization buffer.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to the reaction mixture.

  • Light Scattering Measurement: Immediately monitor the change in light scattering at a 90-degree angle over time using a fluorometer or a dedicated light scattering instrument.

  • Inhibitor Testing: Repeat the assay in the presence of various concentrations of the test compound.

  • Data Analysis: Plot the light scattering intensity as a function of time to determine the rate and extent of FtsZ polymerization and calculate the IC50 of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilution of Compound: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test organism.

  • Reading of Results: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Receptor Binding Assay

Objective: To determine the binding affinity of a compound to a specific receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the receptor of interest.

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand of known affinity for the receptor and various concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Quantification of Bound Ligand: Measure the radioactivity of the filters to determine the amount of bound radioligand.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50, from which the Ki value can be calculated.

References

The Privileged Scaffold: A Comparative Guide to 2-Hydroxymethyl-1,4-benzodioxane and its Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique conformational properties and ability to present substituents in a defined spatial orientation have made it a valuable template for the design of ligands targeting a wide array of biological targets, most notably G-protein coupled receptors (GPCRs). This guide provides a comparative analysis of the 2-Hydroxymethyl-1,4-benzodioxane scaffold and its bioisosteric alternatives, offering insights into their relative performance supported by experimental data.

Overview of the this compound Scaffold

This compound is a key derivative of the 1,4-benzodioxane family. The presence of the hydroxymethyl group at the C2 position introduces a chiral center and a functional handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This scaffold has been extensively utilized in the development of antagonists for α-adrenergic receptors and ligands for serotonin (5-HT) receptors, highlighting its versatility in targeting GPCRs involved in crucial physiological processes.

Bioisosteric Scaffolds: A Comparative Analysis

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical and biological properties, is a powerful strategy in drug design. This section compares the 1,4-benzodioxane scaffold with several of its bioisosteres, focusing on their impact on biological activity, particularly at adrenergic and serotonin receptors.

Core Scaffold Modifications: Benzodioxane vs. Dioxane, Chromane, and Benzofuran

The fused benzene ring of the benzodioxane scaffold imparts rigidity and specific electronic properties. Replacing this with other cyclic systems can significantly modulate a compound's pharmacological profile.

  • 1,4-Dioxane: Replacing the benzodioxane with a more flexible, non-aromatic 1,4-dioxane ring can alter receptor subtype selectivity. Studies on analogues of the α1-adrenoreceptor antagonist WB-4101 have shown that this modification can lead to compounds with a reversed selectivity profile for α1-adrenoreceptor subtypes and can also yield potent 5-HT1A receptor agonists.[1][2][3] This highlights the importance of the aromatic portion in dictating selectivity.

  • Chromane: The chromane scaffold, where one of the oxygen atoms of the dioxane ring is replaced by a methylene group, has also been explored as a benzodioxane bioisostere. Comparative studies on WB-4101 analogues have revealed that 4-phenylchroman derivatives can exhibit potent and selective antagonism at α1-adrenoreceptor subtypes, with stereochemistry playing a crucial role in activity.[4]

  • Benzofuran: The benzofuran scaffold, featuring a five-membered furan ring fused to benzene, offers a more planar and aromatic alternative. Dihydrobenzofuran derivatives have been investigated as benzodioxane replacements in α-adrenoreceptor antagonists, with some analogues retaining significant potency and selectivity.[5] Benzofuran derivatives have also shown affinity for serotonin receptors, making them relevant comparators.[6]

Side Chain Modifications: The Role of the 2-Hydroxymethyl Group

The 2-hydroxymethyl group is a key pharmacophoric feature, capable of forming hydrogen bonds with target receptors. Its replacement with other functional groups can fine-tune potency, selectivity, and pharmacokinetic properties.

  • 2-Aminomethyl Group: The 2-aminomethyl-1,4-benzodioxane is a common and synthetically accessible analogue. The basic nitrogen atom can engage in ionic interactions with acidic residues in the receptor binding pocket, often leading to high-affinity ligands for aminergic GPCRs.[4][7][8]

  • Alkoxymethyl Groups: Replacing the hydroxyl with an ether linkage (e.g., methoxymethyl) can alter hydrogen bonding capabilities and lipophilicity, which can impact cell permeability and metabolic stability.

While direct quantitative comparisons for the 2-hydroxymethyl derivative against its specific bioisosteres are limited in publicly available literature, the following tables summarize comparative data for closely related analogues, providing valuable insights into the SAR of these scaffolds.

Data Presentation

Comparative Biological Activity of Benzodioxane and Bioisosteric Scaffolds

The following table presents a comparison of the binding affinities (Ki) of compounds based on the 1,4-benzodioxane scaffold and its bioisosteric replacement, the 1,4-dioxane ring, at human α1-adrenoreceptor subtypes and the 5-HT1A receptor.

Compound/ScaffoldTargetKi (nM)Reference
WB-4101 (1,4-Benzodioxane) α1A-AR0.25[2]
α1B-AR0.80[2]
α1D-AR0.32[2]
5-HT1A2.5[2]
Compound 15 (1,4-Dioxane) α1A-AR>10,000[1][2]
α1B-AR>10,000[1][2]
α1D-AR>10,000[1][2]
5-HT1A0.8[1][2]

Note: The data presented is for WB-4101 and a specific 1,4-dioxane analogue (compound 15 from the cited literature) and serves to illustrate the impact of the core scaffold on receptor selectivity.

Antibacterial Activity

While the primary focus of this guide is on GPCR activity, it is noteworthy that 1,4-benzodioxane derivatives have also been investigated for their antimicrobial properties.

Compound ClassOrganismMIC (µg/mL)
1-(1,4-benzodioxane-2-carbonyl)piperazine derivativesS. aureus6.25 - 50
E. coli12.5 - 100
C. albicans6.25 - 25

Note: Data generalized from studies on benzodioxane derivatives and may not be directly comparable across different studies due to variations in experimental conditions.[9]

Experimental Protocols

Synthesis of this compound

Reaction: Condensation of catechol with epichlorohydrin.

Procedure:

  • A mixture of catechol (0.5 mole), epichlorohydrin (1.5 moles), and a 10% aqueous solution of potassium hydroxide (1 mole) is stirred vigorously at 100 °C.

  • After cooling, the mixture is extracted with diethyl ether.

  • The ether extract is washed with a dilute potassium hydroxide solution and then with water.

  • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is evaporated under reduced pressure.

  • The crude product is recrystallized from ethanol to yield pure this compound.

Competitive Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a method to determine the binding affinity of a test compound for α1-adrenergic receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the target α1-adrenergic receptor subtype.

  • Radioligand (e.g., [³H]-Prazosin).

  • Test compound (e.g., a this compound derivative).

  • Non-specific binding control (e.g., 10 µM phentolamine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • Glass fiber filters (pre-soaked in polyethylenimine).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation.[10]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compound.

  • Bacterial or fungal strain.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways of the α1-adrenergic and 5-HT1A receptors, common targets for 1,4-benzodioxane derivatives.

alpha1_adrenergic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Norepinephrine/ Epinephrine alpha1_AR α1-Adrenergic Receptor Ligand->alpha1_AR Gq Gq Protein alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets leading to

Caption: α1-Adrenergic Receptor Signaling Pathway.

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-substituted 1,4-benzodioxane derivatives.

workflow start Design of Analogues synthesis Synthesis of 2-Substituted 1,4-Benzodioxane Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification binding_assay Radioligand Binding Assay (GPCRs) purification->binding_assay mic_assay MIC Determination (Antimicrobial Activity) purification->mic_assay sar Structure-Activity Relationship (SAR) Analysis binding_assay->sar mic_assay->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: Drug Discovery Workflow.

Conclusion

The this compound scaffold remains a highly valuable template in medicinal chemistry, particularly for the development of GPCR-targeted ligands. While direct quantitative comparisons with its specific bioisosteres are not always readily available, the analysis of related analogues provides crucial insights for rational drug design. The choice of the core scaffold and the nature of the substituent at the C2 position are critical determinants of biological activity and selectivity. Further exploration of bioisosteric replacements, guided by the principles outlined in this guide, will undoubtedly continue to yield novel therapeutic agents with improved pharmacological profiles.

References

A Comparative Guide to the Synthetic Efficiency of 2-Hydroxymethyl-1,4-benzodioxane Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Hydroxymethyl-1,4-benzodioxane is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the alpha-blocker Doxazosin. The efficiency of its synthesis is a critical factor in drug development and manufacturing. This guide provides an objective comparison of different synthetic methodologies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthetic Efficiency

The following table summarizes the quantitative data for the most common methods used to synthesize this compound.

MethodKey ReagentsCatalyst/BaseSolventReaction TimeTemperature (°C)Yield (%)Key AdvantagesKey Disadvantages
Williamson Ether Synthesis Catechol, (R)-EpichlorohydrinPyridine, NaOHEthyl Acetate, Methanol~48 hours (step 1), 4 hours (step 2)40 (step 1), 0 (step 2)53-68%[1]Well-established, good for chiral synthesis.[1]Multi-step, moderate yield, long reaction time.
High-Temperature Williamson Pyrocatechol, EpichlorohydrinPotassium HydroxideAqueousNot specified100Not specified[2]Simple one-pot reaction.High temperature, yield not reported.
Green Synthesis Catechol, Glycerol CarbonateSodium MethoxideSolvent-free1 hour170up to 88%[3][4]High yield, short reaction time, solvent-free, atom-economical.[3]High temperature.
Enzymatic Kinetic Resolution Racemic this compoundLipase (e.g., Pseudomonas fluorescens)Organic SolventVariableVariable>95% e.e. (for resolved enantiomer)High enantioselectivity.Requires synthesis of racemic starting material, separation of products.

Reaction Pathways and Logical Relationships

The following diagrams illustrate the core synthetic routes for this compound.

Williamson_Ether_Synthesis Catechol Catechol Intermediate Ring-opened Intermediate Catechol->Intermediate Pyridine, 40°C, 48h Epichlorohydrin (R)-Epichlorohydrin Epichlorohydrin->Intermediate Product (R)-2-Hydroxymethyl- 1,4-benzodioxane Intermediate->Product NaOH, 0°C, 4h

Diagram 1: Williamson Ether Synthesis Pathway.

Green_Synthesis Catechol Catechol Product 2-Hydroxymethyl- 1,4-benzodioxane Catechol->Product NaOCH3, 170°C, 1h GlycerolCarbonate Glycerol Carbonate GlycerolCarbonate->Product

Diagram 2: Green Synthesis Pathway.

Enzymatic_Resolution Racemic Racemic 2-Hydroxymethyl- 1,4-benzodioxane Enzyme Lipase Racemic->Enzyme R_enantiomer (R)-enantiomer Enzyme->R_enantiomer Unreacted S_acetate (S)-acetate Enzyme->S_acetate Acetylated

Diagram 3: Enzymatic Kinetic Resolution Workflow.

Experimental Protocols

Method 1: Chiral Williamson Ether Synthesis[1]

This method involves a two-step process starting with the ring-opening of a chiral epoxide followed by intramolecular cyclization.

Step 1: Ring Opening

  • Dissolve 10 g (0.1081 mol) of (R)-epichlorohydrin in 18 ml of ethyl acetate.

  • Add 21.436 g (0.1946 mol) of catechol to the solution.

  • Add 1.74 ml (0.0216 mol) of pyridine to the mixture.

  • Stir the reaction mixture at 40°C for 2 days.

  • After cooling, add 2M sulfuric acid solution to adjust the pH to 4-5.

  • Wash the organic layer with water and then remove the solvent under reduced pressure to obtain the crude ring-opened product.

Step 2: Cyclization

  • Dissolve the crude product from Step 1 in 23 ml of methanol.

  • Cool the solution to 0°C and add 233 ml (0.2594 mol) of 2M NaOH dropwise over 1.5 hours.

  • Stir the reaction mixture at 0°C for an additional 2.5 hours.

  • Extract the mixture with dichloromethane.

  • Wash the organic extract successively with 2M aqueous NaOH solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (R)-2-hydroxymethyl-1,4-benzodioxane.

Method 2: High-Temperature Williamson Ether Synthesis[2]

This protocol describes a one-pot synthesis at an elevated temperature.

  • Combine 0.5 mole of pyrocatechol, 1.5 moles of epichlorohydrin, and 1 mole of 10% strength aqueous potassium hydroxide solution.

  • Stir the mixture vigorously at 100°C.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ether.

  • Wash the ether extract with dilute potassium hydroxide solution and then with water.

  • Dry the organic layer and evaporate the solvent.

  • Recrystallize the product from ethanol.

Method 3: Green Synthesis from Glycerol Carbonate[3][4]

This solvent-free method offers a more environmentally friendly and efficient route.

  • In a reaction vessel, combine catechol and a slight excess of glycerol carbonate.

  • Add a catalytic amount of a basic catalyst, such as sodium methoxide (NaOCH₃).

  • Heat the mixture to 170°C and stir for 1 hour.

  • The product, this compound, can be isolated and purified by standard methods such as crystallization or chromatography.

Method 4: Enzymatic Kinetic Resolution[5]

This protocol outlines a general procedure for the enzymatic resolution of racemic this compound.

  • Dissolve racemic this compound in a suitable organic solvent (e.g., toluene).

  • Add an acyl donor, such as vinyl acetate.

  • Add the lipase from Pseudomonas fluorescens.

  • Stir the mixture at a controlled temperature (e.g., ambient temperature) and monitor the reaction progress using chiral HPLC.

  • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

  • Separate the unreacted enantiomer (alcohol) from the acylated enantiomer (ester) by column chromatography.

References

In vivo evaluation of "2-Hydroxymethyl-1,4-benzodioxane" derivatives in animal models

Author: BenchChem Technical Support Team. Date: December 2025

In Vivo Evaluation of 1,4-Benzodioxane Derivatives: A Comparative Guide

A detailed analysis of the performance of various 1,4-benzodioxane derivatives in preclinical animal models, offering insights for researchers, scientists, and drug development professionals.

The 1,4-benzodioxane scaffold is a versatile structural motif that has been extensively utilized in medicinal chemistry, leading to the development of compounds with a wide range of biological activities.[1] This guide provides a comparative overview of the in vivo evaluation of three distinct classes of 1,4-benzodioxane derivatives in animal models for cancer, diabetes, and inflammation. The data presented is compiled from separate studies, and direct head-to-head comparisons of these specific compounds have not been conducted.

Anticancer Activity: 1,4-Benzodioxane-Hydrazone Derivatives

A series of 1,4-benzodioxane-hydrazone derivatives have been synthesized and evaluated for their potential as therapeutics for skin cancer.[2] Among the synthesized compounds, compound 7e emerged as a potent inhibitor of cancer cell growth in vitro and demonstrated significant efficacy and safety in a mouse model of skin cancer.[2]

Quantitative Data Summary
CompoundAnimal ModelDosing RegimenEfficacyAlternative/Control
7e Mice with induced skin cancer20 mg/kg, intraperitoneallyAmelioration of skin cancerVehicle Control
Experimental Protocol: In Vivo Skin Cancer Model
  • Animal Model: Mice were used for the in vivo evaluation. Skin cancer was induced in the animals prior to treatment.

  • Drug Administration: Compound 7e was administered intraperitoneally at a dose of 20 mg/kg.[2]

  • Evaluation: The efficacy of the treatment was assessed by observing the amelioration of skin cancer in the treated mice compared to a control group. The study also established the safety of the compound.[2]

Experimental Workflow

G cluster_0 In Vivo Anticancer Evaluation Induce_Skin_Cancer Skin Cancer Induction in Mice Group_Allocation Random Allocation to Treatment and Control Groups Induce_Skin_Cancer->Group_Allocation Treatment Administer Compound 7e (20 mg/kg, i.p.) Group_Allocation->Treatment Control Administer Vehicle Group_Allocation->Control Observation Monitor for Amelioration of Skin Cancer Treatment->Observation Control->Observation Data_Analysis Compare Efficacy and Assess Safety Observation->Data_Analysis

Experimental workflow for in vivo anticancer evaluation of compound 7e.

Antidiabetic Activity: Benzodioxole Carboxamide Derivatives

Novel benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents.[3] Compound IIc demonstrated potent in vitro α-amylase inhibition and was subsequently evaluated in a streptozotocin-induced diabetic mouse model, where it showed a significant antihyperglycemic effect.[3]

Quantitative Data Summary
CompoundAnimal ModelDosing RegimenEfficacy (Blood Glucose Reduction)Alternative/Control
IIc Streptozotocin-induced diabetic miceFive doses (specific timing not detailed)78.4 mg/dL (from 252.2 to 173.8 mg/dL)[3]Vehicle Control
Experimental Protocol: In Vivo Antidiabetic Model
  • Animal Model: Diabetes was induced in mice using streptozotocin.[3]

  • Drug Administration: Compound IIc was administered over five doses. The exact timing and route of administration were not specified in the available text.

  • Evaluation: The primary endpoint was the reduction in blood glucose levels, which was measured before and after the treatment period.[3]

Experimental Workflow

G cluster_1 In Vivo Antidiabetic Evaluation Induce_Diabetes Induce Diabetes in Mice (Streptozotocin) Baseline_BG Measure Baseline Blood Glucose Induce_Diabetes->Baseline_BG Group_Allocation Allocate to Treatment and Control Groups Baseline_BG->Group_Allocation Treatment Administer Compound IIc (5 doses) Group_Allocation->Treatment Control Administer Vehicle Group_Allocation->Control Final_BG Measure Final Blood Glucose Treatment->Final_BG Control->Final_BG Data_Analysis Calculate Blood Glucose Reduction Final_BG->Data_Analysis

Experimental workflow for in vivo antidiabetic evaluation of compound IIc.

Anti-inflammatory Activity: Piperazine Derivatives of 1,4-Benzodioxan

A series of piperazine derivatives containing a 1,4-benzodioxan moiety have been synthesized and screened for their in vivo anti-inflammatory activities.[4] Compound 6a , featuring an ortho-substituted methoxy group on the phenylpiperazine ring, exhibited the most potent anti-inflammatory activity in a xylene-induced mouse ear edema model.[4]

Quantitative Data Summary
CompoundAnimal ModelDosing RegimenEfficacy (% Inhibition of Ear Edema)Alternative/Control
6a Xylene-induced ear edema in miceNot specifiedSignificant anti-inflammatory activity (specific percentage not detailed)Diclofenac[4]
Experimental Protocol: In Vivo Anti-inflammatory Model
  • Animal Model: Ear edema was induced in mice using xylene.[4]

  • Drug Administration: The synthesized compounds, including 6a, were administered to the mice. The specific dose and route of administration were not provided in the abstract.

  • Evaluation: The anti-inflammatory effect was quantified by measuring the inhibition of ear swelling compared to a control group and a standard drug, diclofenac.[4]

Experimental Workflow

G cluster_2 In Vivo Anti-inflammatory Evaluation Group_Allocation Group Allocation (Test, Standard, Control) Drug_Admin Administer Compound 6a, Diclofenac, or Vehicle Group_Allocation->Drug_Admin Induce_Edema Induce Ear Edema with Xylene Drug_Admin->Induce_Edema Measure_Edema Measure Ear Swelling Induce_Edema->Measure_Edema Data_Analysis Calculate Percentage Inhibition of Edema Measure_Edema->Data_Analysis

Experimental workflow for in vivo anti-inflammatory evaluation of compound 6a.

References

A Spectroscopic Comparison of 2-Hydroxymethyl-1,4-benzodioxane and its Precursors: Catechol and Epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Hydroxymethyl-1,4-benzodioxane with its common precursors, catechol and epichlorohydrin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Overview of Compounds

This compound is a heterocyclic compound often used as an intermediate in the synthesis of pharmaceuticals, such as Guanoxan.[1] It is typically synthesized from catechol and epichlorohydrin.[2][3]

Catechol (1,2-dihydroxybenzene) is an aromatic diol that serves as a fundamental building block in the synthesis of various organic compounds.[4][5]

Epichlorohydrin is a reactive organochlorine compound and an epoxide, widely used in the production of epoxy resins, glycerol, and other chemical intermediates.[6][7]

PropertyThis compoundCatechol (1,2-Benzenediol)Epichlorohydrin (2-(chloromethyl)oxirane)
Molecular Formula C₉H₁₀O₃[8][9][10]C₆H₆O₂[5]C₃H₅ClO[7]
Molecular Weight 166.17 g/mol [9]110.11 g/mol [5]92.52 g/mol [7]
Appearance White to pale cream crystals[10]Colorless crystalline solid[5]Clear, colorless liquid[7]
Melting Point (°C) 87 - 90[1][9]105-57
Boiling Point (°C) -245.5116[11]

Spectroscopic Data Comparison

The following sections provide a comparative analysis of the spectroscopic data for the three compounds.

The ¹H NMR spectra provide distinct fingerprints for each molecule, reflecting the different chemical environments of the protons. The aromatic protons of catechol and this compound appear in the downfield region (6.8-7.0 ppm), while the aliphatic protons of epichlorohydrin and the dioxanemethanol moiety are found in the upfield region.

CompoundChemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
This compound (in CDCl₃)~6.9mAromatic protons (Ar-H)
4.3 - 3.9m-O-CH₂-CH-O- and -CH₂-OH
Catechol (in CDCl₃)6.95, 6.87[12]mAromatic protons (Ar-H)
5.5 (broad s)Hydroxyl protons (-OH)
Epichlorohydrin (in CDCl₃)[13]3.58d, J = 8.0Cl-CH₂
3.25mO-CH
2.90t, J = 4.0O-CH₂ (one proton)
2.70q, J = 4.0O-CH₂ (one proton)

IR spectroscopy highlights the key functional groups present in each molecule. The broad O-H stretch is a prominent feature in both catechol and this compound. Epichlorohydrin is distinguished by the characteristic C-O-C stretching of the epoxide ring and the C-Cl stretch.

CompoundWavenumber (cm⁻¹)Assignment of Absorption Band
This compound ~3300-3500 (broad)O-H stretch (hydroxyl)
~3050Aromatic C-H stretch
~2850-2950Aliphatic C-H stretch
~1250Asymmetric C-O-C stretch (ether)
~1050C-O stretch (primary alcohol)
Catechol [14]~3300-3400 (broad)O-H stretch (phenolic)
~3050Aromatic C-H stretch
~1640[14]Aromatic C=C stretch
~1220-1250[14][15]C-O stretch (phenolic)
Epichlorohydrin ~3000-3060C-H stretch (epoxide ring)
~2930, 2870Aliphatic C-H stretch
~1250C-O-C asymmetric stretch (epoxide ring)
925, 962[16]C-C symmetric deformation (epoxide ring)
~750C-Cl stretch

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) is often observed, along with characteristic fragment ions.

CompoundKey m/z valuesAssignment of Ion Fragment
This compound 166[M]⁺ (Molecular Ion)
135[M - CH₂OH]⁺
109[C₇H₅O₂]⁺ (Benzodioxane ring fragment)
Catechol 110[M]⁺ (Molecular Ion)[17]
81[M - CHO]⁺
53[C₄H₅]⁺
Epichlorohydrin [6]92/94[M]⁺ (Molecular Ion with ³⁵Cl/³⁷Cl isotopes)
62/64[M - CH₂O]⁺
57[M - Cl]⁺ (Base Peak)

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of catechol with epichlorohydrin in the presence of a base.[2][3]

Procedure:

  • 0.5 moles of catechol are combined with 1.5 moles of epichlorohydrin.[2]

  • 1 mole of a 10% aqueous potassium hydroxide solution is added to the mixture.[2]

  • The mixture is stirred vigorously and heated to 100°C.[2]

  • After cooling, the mixture is extracted with ether.[2]

  • The ether extract is washed with a dilute potassium hydroxide solution and then with water.[2]

  • The organic layer is dried and the solvent is evaporated.[2]

  • The resulting crude product is recrystallized from ethanol to yield pure this compound.[2]

  • NMR Spectroscopy: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: Spectra are commonly obtained using an FTIR spectrometer. Liquid samples like epichlorohydrin can be analyzed as a thin film between salt plates (NaCl or KBr). Solid samples like catechol and the final product are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry: EI-MS is typically performed using a gas chromatograph-mass spectrometer (GC-MS) system. The sample is introduced into the ion source where it is ionized by a beam of electrons (typically at 70 eV).

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic reaction from the precursors to the final product.

Synthesis_Pathway cluster_reactants Precursors cluster_product Product Catechol Catechol (1,2-Dihydroxybenzene) Reaction + Epichlorohydrin Epichlorohydrin (2-(chloromethyl)oxirane) Product This compound Reaction->Product KOH, 100°C

Caption: Synthetic pathway of this compound.

References

A Researcher's Guide to Assessing the Enantiomeric Excess of 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of chiral molecules is a critical step in asymmetric synthesis, quality control, and pharmacological studies. 2-Hydroxymethyl-1,4-benzodioxane is a valuable chiral building block in the synthesis of various biologically active compounds. This guide provides an objective comparison of the primary analytical techniques for assessing its enantiomeric purity, supported by experimental data and detailed methodologies.

The principal methods for determining the enantiomeric excess of chiral alcohols like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and to a lesser extent, Chiral Gas Chromatography (GC). Each technique offers distinct advantages and is suited to different analytical challenges.

Comparison of Analytical Techniques

The choice of analytical method for determining the enantiomeric excess of this compound depends on factors such as the required sensitivity, sample throughput, availability of instrumentation, and the need for sample recovery.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography (GC)
Principle Physical separation of enantiomers on a chiral stationary phase (CSP).Creation of a diastereomeric environment using a chiral solvating agent (CSA) or chiral derivatizing agent (CDA), leading to distinct NMR signals for each enantiomer.Separation of volatile enantiomers on a chiral stationary phase.
Sensitivity High (typically µg/mL to ng/mL).Moderate (typically mg/mL).Very high (typically pg/mL to ng/mL).
Accuracy & Precision High, especially with good baseline separation.High, dependent on signal resolution and integration accuracy.High, with good peak separation.
Speed Moderate (typically 10-30 minutes per sample).Fast (typically < 5 minutes per sample for data acquisition).Fast (typically 5-20 minutes per sample).
Sample Preparation Simple dissolution in a suitable solvent.Simple mixing with a chiral solvating agent or may require a derivatization step.May require derivatization to increase volatility and thermal stability.
Sample Consumption Low (typically µL injections).Higher (typically requires ~0.5 mL of solution).Very low (typically µL injections of gas or liquid).
Sample Recovery Possible with preparative or semi-preparative columns.Non-destructive, sample can be fully recovered.Generally destructive.
Instrumentation Widely available in analytical laboratories.Widely available in chemistry and pharmaceutical laboratories.Common in analytical laboratories, but chiral columns are more specialized.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound and related chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation and quantification of enantiomers. The selection of the chiral stationary phase (CSP) and the mobile phase is critical for achieving good resolution. For 2-substituted-1,4-benzodioxane derivatives, polysaccharide-based columns are often effective.[1]

Protocol for Direct Chiral HPLC Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Chiralcel® OJ (250 mm x 4.6 mm, 10 µm particle size).[2]

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 87:13 v/v).[2] The optimal ratio may require some method development.

  • Flow Rate: 0.8 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.[2]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 0.5-1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 20 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for physical separation. This is achieved by introducing a chiral auxiliary that induces a chemical shift difference between the enantiomers.

Protocol for ¹H NMR Analysis with a Chiral Solvating Agent (CSA):

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): A suitable chiral solvating agent must be selected. For chiral alcohols, candidates include Pirkle's alcohol (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or chiral diols. The selection is often empirical.

  • Sample Preparation:

    • In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of the chosen chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a well-resolved proton signal in the spectrum of the this compound that splits into two distinct signals in the presence of the CSA. Protons closest to the chiral center are most likely to show the largest chemical shift difference (Δδ).

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile analytes to improve their chromatographic properties.

General Protocol for Chiral GC Analysis:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Column: A column with a chiral stationary phase, such as a derivatized cyclodextrin (e.g., Rt-βDEXsa).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: An optimized temperature gradient is typically used to achieve separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Sample Preparation:

    • If the analyte is not sufficiently volatile, derivatization is required. The hydroxyl group of this compound can be acylated (e.g., with trifluoroacetic anhydride) to form a more volatile ester.

    • Dissolve the derivatized or underivatized sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, similar to the HPLC method.

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the workflows for the primary analytical techniques.

experimental_workflow cluster_hplc Chiral HPLC Workflow cluster_nmr Chiral NMR Workflow hplc_start Sample of this compound hplc_prep Dissolve in Mobile Phase hplc_start->hplc_prep hplc_inject Inject into HPLC hplc_prep->hplc_inject hplc_sep Separation on Chiral Column hplc_inject->hplc_sep hplc_detect UV Detection hplc_sep->hplc_detect hplc_result Chromatogram with Two Peaks hplc_detect->hplc_result hplc_calc Calculate e.e. from Peak Areas hplc_result->hplc_calc hplc_end Enantiomeric Excess (%) hplc_calc->hplc_end nmr_start Sample of this compound nmr_prep Dissolve in Deuterated Solvent nmr_start->nmr_prep nmr_add_csa Add Chiral Solvating Agent nmr_prep->nmr_add_csa nmr_acquire Acquire ¹H NMR Spectrum nmr_add_csa->nmr_acquire nmr_result Spectrum with Split Signals nmr_acquire->nmr_result nmr_calc Calculate e.e. from Signal Integration nmr_result->nmr_calc nmr_end Enantiomeric Excess (%) nmr_calc->nmr_end

Caption: General workflows for determining enantiomeric excess by Chiral HPLC and Chiral NMR.

Decision-Making for Method Selection

The selection of the most appropriate analytical technique involves a logical decision-making process based on the specific requirements of the analysis.

decision_tree start Start: Need to Determine e.e. of This compound q1 Is high sensitivity (ng/mL) required? start->q1 q2 Is rapid analysis or high throughput needed? q1->q2 No gc Chiral GC q1->gc Yes q3 Is sample recovery essential? q2->q3 No nmr Chiral NMR q2->nmr Yes q4 Is the sample volatile or can it be derivatized? q3->q4 No q3->nmr Yes hplc Chiral HPLC q4->hplc No q4->gc Yes

Caption: Decision tree for selecting an analytical method for enantiomeric excess determination.

Alternative Chiral Building Blocks

While this compound is a versatile chiral building block, a variety of other chiral diols and alcohols are also widely used in asymmetric synthesis. A comparison with these alternatives can provide context for its utility.

Chiral Building BlockSource/SynthesisCommon ApplicationsKey Advantages
This compound Asymmetric synthesis or resolution of the racemate.Synthesis of α- and β-adrenergic blockers, and other pharmaceuticals.Rigid scaffold, provides well-defined stereochemical control.
(R)- & (S)-Propranolol Commercially available as enantiopure forms.Chiral auxiliary, catalyst in asymmetric reactions.Readily available, well-studied.
(R)- & (S)-Mandelic Acid Commercially available as enantiopure forms.Chiral resolving agent, starting material for chiral synthesis.Inexpensive, versatile.
(R)- & (S)-BINOL Asymmetric synthesis.Ligand in asymmetric catalysis (e.g., hydrogenation, Diels-Alder).C₂-symmetric, provides high enantioselectivity in many reactions.
(R,R)- & (S,S)-Hydrobenzoin Asymmetric dihydroxylation of stilbene.Chiral auxiliary, ligand in asymmetric catalysis.C₂-symmetric, used in a variety of transformations.

This guide provides a comprehensive overview of the methods available for assessing the enantiomeric excess of this compound. The choice of technique will ultimately be guided by the specific analytical requirements, available resources, and the desired level of data quality. For rigorous quality control, cross-validation using two different techniques, such as chiral HPLC and NMR, is often recommended.

References

Bioisosteric Replacement Strategies for 2-Hydroxymethyl-1,4-benzodioxane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-hydroxymethyl-1,4-benzodioxane scaffold is a key pharmacophore in a variety of biologically active compounds, notably those targeting adrenoceptors.[1][2] Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profiles, and potency of lead compounds.[1][2] This guide provides a comparative overview of potential bioisosteric replacement strategies for the 2-hydroxymethyl group in 1,4-benzodioxane derivatives, supported by available experimental data and detailed experimental protocols.

While a direct head-to-head comparison of this compound with its classical bioisosteres is not extensively available in a single study, this guide consolidates data from various sources to illustrate the impact of modifying the 2-position. The following sections explore common bioisosteric replacements, their potential effects on key drug-like properties, and the methodologies to evaluate them.

Overview of Bioisosteric Replacements for the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a small, polar, neutral functional group capable of acting as a hydrogen bond donor and acceptor. Common bioisosteric replacements aim to mimic these characteristics while altering other properties such as basicity, lipophilicity, and metabolic stability.

Potential Bioisosteric Replacements:

  • Aminomethyl (-CH₂NH₂): Introduces a basic center, which can form salt bridges and alter solubility and receptor interactions.

  • Carboxamide (-CONH₂): Acts as a hydrogen bond donor and acceptor, similar to the hydroxyl group, but with different electronic and steric profiles.

  • Methoxymethyl (-CH₂OCH₃): Removes the hydrogen bond donating ability, which can impact receptor binding but may increase metabolic stability.

  • Thiol (-CH₂SH): A classical bioisostere for alcohol, though it can be prone to oxidation.

  • Fluoromethyl (-CH₂F) or Difluoromethyl (-CHF₂): Fluorine can act as a weak hydrogen bond acceptor and can significantly alter electronic properties and metabolic stability.

dot

Caption: Potential bioisosteric replacements for the 2-hydroxymethyl group.

Comparative Data of 2-Substituted 1,4-Benzodioxane Derivatives

The following tables summarize the biological activity and physicochemical properties of various 2-substituted 1,4-benzodioxane derivatives, illustrating the impact of modifications at this position. It is important to note that these compounds are not all direct bioisosteres of this compound but provide valuable structure-activity relationship (SAR) insights.

Table 1: Biological Activity of 2-Substituted 1,4-Benzodioxane Analogs at α-Adrenoceptors
Compound/Scaffold2-SubstituentReceptor SubtypeActivity (Kᵢ, nM)Reference
WB4101 analogue-CH₂NH-Aryloxyethylα₁ₐ0.25[3]
Dioxane analogue-CH₂NH-Aryloxyethylα₁ₐ1.8[4]
Phendioxan analogue-CH₂NH-Aryloxyethylα₁ₐ0.16[5]
Chroman analogue-CH₂NH-Aryloxyethylα₁ₐ1.1[6]
Dioxane analogue-CH₂NH-Aryloxyethyl5-HT₁ₐ1.3[7]

Note: Data is compiled from multiple sources and may have been determined under slightly different experimental conditions.

Table 2: Physicochemical and ADME Properties of Representative Drug Molecules

This table provides a general reference for desirable physicochemical and ADME properties for orally bioavailable drugs. While specific data for this compound and its direct bioisosteres is limited, these parameters are crucial for the evaluation of any new chemical entity.

PropertyTypical Range for Oral DrugsExperimental Method
Molecular Weight (MW) < 500 DaMass Spectrometry
LogP 1 - 5Shake-flask method, HPLC
Aqueous Solubility > 10 µMKinetic or thermodynamic solubility assays
pKa 6 - 8 (for ionizable groups)Potentiometric titration, UV-Vis spectroscopy
Permeability (Papp) > 1 x 10⁻⁶ cm/s (Caco-2)Caco-2 or PAMPA assays
Metabolic Stability (t½) > 30 min (liver microsomes)Liver microsome stability assay

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

α₁-Adrenoceptor Radioligand Binding Assay

This protocol is adapted from standard procedures for determining the binding affinity of compounds to α₁-adrenoceptor subtypes.[3][4]

Objective: To determine the inhibitory constant (Kᵢ) of test compounds for α₁-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing human cloned α₁ₐ, α₁ᵦ, or α₁₀-adrenoceptors.

  • Radioligand: [³H]prazosin.

  • Non-specific binding control: Phentolamine (10 µM).

  • Incubation buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing cell membranes (20-40 µg protein), [³H]prazosin (0.1-0.5 nM), and varying concentrations of the test compound in incubation buffer.

  • For total binding, omit the test compound. For non-specific binding, add 10 µM phentolamine.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

dot

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membranes Membranes Reaction_Mixture Reaction Mixture Membranes->Reaction_Mixture Radioligand Radioligand Radioligand->Reaction_Mixture Test_Compound Test_Compound Test_Compound->Reaction_Mixture Filtration Rapid Filtration Reaction_Mixture->Filtration Incubate 25°C, 60 min Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Wash filters IC50_Determination IC₅₀ Determination Scintillation_Counting->IC50_Determination Ki_Calculation Kᵢ Calculation IC50_Determination->Ki_Calculation Cheng-Prusoff Equation

Caption: Workflow for an α₁-adrenoceptor radioligand binding assay.

Determination of Physicochemical Properties

3.2.1. LogP Determination (Shake-Flask Method)

Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.

Procedure:

  • Prepare a solution of the test compound in either water or n-octanol.

  • Add an equal volume of the other solvent (pre-saturated with the first solvent).

  • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Centrifuge the mixture to separate the two phases.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the partition coefficient, P = [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ.

  • LogP = log₁₀(P).

3.2.2. pKa Determination (UV-Vis Spectroscopy)

Objective: To determine the acid dissociation constant (pKa) of an ionizable compound.

Procedure:

  • Prepare a series of buffer solutions with a range of pH values.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add a small aliquot of the stock solution to each buffer solution to obtain the same final concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against pH.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

In Vitro ADME Assays

3.3.1. Metabolic Stability in Liver Microsomes

Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Procedure:

  • Incubate the test compound (typically 1 µM) with liver microsomes (e.g., human, rat) and a NADPH-regenerating system at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining compound against time.

  • The slope of the linear regression gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

3.3.2. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound.

Procedure:

  • Culture Caco-2 cells on permeable filter supports for 21 days to form a confluent monolayer.

  • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Add the test compound to the apical (A) or basolateral (B) side.

  • Incubate at 37°C with gentle shaking.

  • Take samples from the receiver compartment at various time points.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).

dot

ADME_Workflow cluster_physchem Physicochemical Properties cluster_absorption Absorption cluster_metabolism Metabolism LogP LogP pKa pKa Solubility Solubility Caco2 Caco-2 Permeability Papp_Value Papp_Value Caco2->Papp_Value Determine Papp Microsomal_Stability Liver Microsomal Stability Half_Life Half_Life Microsomal_Stability->Half_Life Determine t½ Lead_Compound 2-Substituted-1,4-benzodioxane Derivative Lead_Compound->LogP Lead_Compound->pKa Lead_Compound->Solubility Lead_Compound->Caco2 Lead_Compound->Microsomal_Stability

Caption: In vitro ADME profiling workflow for a new chemical entity.

Conclusion

Bioisosteric replacement of the 2-hydroxymethyl group in 1,4-benzodioxane derivatives presents a viable strategy for optimizing their pharmacological and pharmacokinetic properties. While direct comparative data is sparse, the principles of medicinal chemistry suggest that replacements such as aminomethyl, carboxamide, or fluoromethyl groups can significantly impact basicity, hydrogen bonding capacity, and metabolic stability. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of such analogs, enabling a systematic exploration of the structure-activity relationships and the identification of candidates with improved therapeutic potential. Further research focusing on the direct comparison of these bioisosteres is warranted to provide a clearer understanding of their relative performance.

References

Docking studies of "2-Hydroxymethyl-1,4-benzodioxane" derivatives with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinities and interactions of 2-Hydroxymethyl-1,4-benzodioxane derivatives with various protein targets, providing researchers and drug development professionals with comparative data and experimental insights.

Derivatives of this compound represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking studies have been instrumental in elucidating the potential mechanisms of action and in the rational design of new therapeutic agents based on this core structure. This guide provides a comparative overview of the docking studies of these derivatives against several key protein targets implicated in various diseases.

Quantitative Data Summary

The following table summarizes the quantitative data from various docking studies, providing a comparative look at the binding affinities of different this compound derivatives with their respective protein targets.

Derivative ClassTarget ProteinDocking Score (kcal/mol)IC50 (µM)Ki (nM)Reference
1,4-benzodioxane-hydrazonemTOR kinase-8.1055.47-[1]
2-styryl-5-nitroimidazole containing 1,4-benzodioxanFocal Adhesion Kinase (FAK)-0.45-[2]
Benzodioxane-benzamidesFtsZNot specified--[3]
Phenylpiperazine derivatives of 1,4-benzodioxaneCOX-2-0.12-[4]
Phenylpiperazine derivatives of 1,4-benzodioxaneCOX-1-8.35-[4]
cis-14 (a 1,4-benzodioxane derivative)5-HT transporter--5.3[4]
cis-14 (a 1,4-benzodioxane derivative)5-HT1A receptor--66[4]

Experimental Protocols

The methodologies employed in the cited docking studies, while varying in specific parameters, generally follow a standardized workflow. Below are the typical experimental protocols for protein-ligand docking.

Molecular Docking Workflow

A general workflow for molecular docking studies involves several key steps, from the preparation of the protein and ligand to the analysis of the docking results.

Molecular_Docking_Workflow cluster_prep Preparation cluster_processing Processing cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) ProtPrep Prepare Protein (Remove water, add hydrogens) PDB->ProtPrep Ligand Prepare Ligand 3D Structure Ligand->ProtPrep GridGen Define Binding Site & Generate Grid ProtPrep->GridGen Docking Perform Docking Simulation GridGen->Docking PoseAnalysis Analyze Docking Poses Docking->PoseAnalysis Scoring Score & Rank Poses PoseAnalysis->Scoring Validation Experimental Validation Scoring->Validation

A general workflow for molecular docking studies.

1. Protein Preparation:

  • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.

  • The protein structure is then minimized to relieve any steric clashes.

2. Ligand Preparation:

  • The 3D structures of the this compound derivatives are built using molecular modeling software.

  • The ligands are then energetically minimized, and appropriate charges are assigned.

3. Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs explore various conformations and orientations of the ligand within the protein's active site.

4. Analysis of Results:

  • The resulting docking poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

  • The pose with the lowest energy score is typically considered the most favorable binding mode.

  • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the basis of binding.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Focal Adhesion Kinase (FAK), a target for some 1,4-benzodioxane derivatives. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Benzodioxane 1,4-Benzodioxane Derivative Benzodioxane->FAK Inhibition

Simplified FAK signaling pathway and the inhibitory action of 1,4-benzodioxane derivatives.

This guide highlights the utility of in silico docking studies in exploring the therapeutic potential of this compound derivatives. The compiled data and standardized protocols offer a valuable resource for researchers in the field of drug discovery and design, facilitating the comparison of existing derivatives and the development of novel, more potent, and selective inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-Hydroxymethyl-1,4-benzodioxane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-Hydroxymethyl-1,4-benzodioxane (CAS No: 3663-82-9), a common intermediate in pharmaceutical research. Adherence to these procedures is vital for personnel safety and environmental protection.

Immediate Safety and Handling Protocol

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. All chemical waste disposal must be conducted through an approved hazardous waste disposal program. Under no circumstances should this compound be disposed of in standard laboratory trash or flushed down the drain.

Personal Protective Equipment (PPE):

Due to the hazardous nature of this compound, appropriate PPE must be worn at all times during handling and disposal.

PPE CategorySpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact and absorption.
Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes inhalation of dust particles.

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure this compound, as well as any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.

2. Container Labeling:

All waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "3663-82-9"

  • An indication of the hazards (e.g., "Toxic")

  • The accumulation start date

3. Storage:

Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

4. Waste Pickup and Disposal:

Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to transport or dispose of the waste independently.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValue
CAS Number 3663-82-9
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Appearance White to light yellow crystalline powder
Melting Point 87-90 °C
Storage Class 11 - Combustible Solids

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid Solid Waste collect_liquid Collect Liquid Waste in Designated Container segregate->collect_liquid Liquid Waste label_waste Label Container Correctly: 'Hazardous Waste' Chemical Name & CAS Hazard Information Date collect_solid->label_waste collect_liquid->label_waste store_waste Store Sealed Container in Designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate: Increase ventilation to the area, preferably by using a chemical fume hood.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit) to contain the substance. Avoid using combustible materials like paper towels.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS department.

By following these established procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment.

Essential Safety and Operational Guide for Handling 2-Hydroxymethyl-1,4-benzodioxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2-Hydroxymethyl-1,4-benzodioxane (CAS No: 3663-82-9). The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this compound, minimizing exposure risks and promoting a secure laboratory environment.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to prevent direct contact and inhalation of this compound. The following table summarizes the recommended PPE based on established safety protocols.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical goggles.Protects eyes from splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Respiratory Protection Type N95 (US) or type P1 (EN143) dust masks.Recommended for handling the solid form to prevent inhalation of dust particles.[1] Use in a well-ventilated area is also crucial.[1]
Body Protection Laboratory coat or protective clothing.Minimizes the risk of skin exposure on arms and torso.

Safe Handling and Operational Workflow

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Spill & Cleanup cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Eyeshields, Lab Coat) A->B C Ensure Proper Ventilation B->C D Weigh and Handle Solid in a Ventilated Area C->D Proceed to Handling E Avoid Generating Dust D->E F Keep Containers Securely Sealed When Not in Use D->F J Dispose of Contaminated Gloves and Waste F->J After Use G Minor Spill: Use Dry Cleanup Procedures H Vacuum Up Spilled Material G->H I Place in a Sealed, Labeled Container for Disposal H->I K Follow Institutional and Local Regulations for Chemical Waste Disposal I->K For Disposal J->K

Safe handling workflow for this compound.

Procedural Guidance

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area.

  • The storage class for this compound is 11 - Combustible Solids.[2]

Handling:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure a well-ventilated area is available, such as a chemical fume hood.[1]

  • Personal Protective Equipment: Always wear the recommended PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] For handling the solid form where dust may be generated, a type N95 respirator is recommended.[1][2]

  • Weighing and Transfer: Handle the solid material carefully to avoid generating dust.[1] Use appropriate tools for transfer.

  • General Practices: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly after handling the compound.[1] Keep the container tightly closed when not in use.

Spill Management:

  • Minor Spills: For small spills, use dry clean-up procedures.[1] Avoid creating dust.[1] Carefully sweep or vacuum the spilled material and place it into a suitable, sealed container for disposal.[1]

  • Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated gloves, wipes, and any spilled product, in a clearly labeled, sealed container.

  • Disposal Method: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Contaminated packaging should also be disposed of as chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 2
2-Hydroxymethyl-1,4-benzodioxane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。